molecular formula C9H8N2O2 B176671 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 17326-09-9

2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B176671
CAS No.: 17326-09-9
M. Wt: 176.17 g/mol
InChI Key: YIWSSPXQQOVIMZ-UHFFFAOYSA-N
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Description

2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a versatile nitrogen-containing heterocyclic compound that serves as a crucial synthetic intermediate in medicinal chemistry and chemical biology research. Its primary research value lies in its role as a building block for the synthesis of more complex, biologically active molecules. This compound is a key precursor in the synthesis of novel small-molecule inhibitors, such as the CCG-63802 series, which are known to act as reversible, allosteric inhibitors of Regulator of G protein Signaling (RGS) proteins . RGS proteins are potent negative modulators of G protein-coupled receptor (GPCR) signaling, and inhibitors targeting them are valuable research tools for probing G protein signaling pathways in physiological and pathophysiological contexts, including neuropathic pain and metabolic studies . The pyrido[1,2-a]pyrimidine core structure is a privileged scaffold in drug discovery, found in several classes of investigated compounds . Researchers utilize this intermediate to develop chemical probes that help elucidate complex protein-protein interaction networks and for potential therapeutic agent development . This product is intended for research purposes only in a laboratory setting.

Properties

IUPAC Name

2-hydroxy-9-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-2-4-11-8(13)5-7(12)10-9(6)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDHTEHBHTWMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=CC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295343
Record name 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17326-09-9
Record name 17326-09-9
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Record name 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Foundational & Exploratory

An In-depth Technical Guide on 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 17326-09-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, bearing the CAS number 17326-09-9, is a heterocyclic organic compound belonging to the pyrido[1,2-a]pyrimidin-4-one class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, and antiviral properties. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical properties, a proposed synthesis methodology based on established literature for the core structure, and an exploration of the potential biological activities inferred from related compounds. Due to a lack of specific published data for this exact molecule, this guide emphasizes the general characteristics of the chemical class to inform future research and development.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and potential application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 17326-09-9-
Molecular Formula C₉H₈N₂O₂-
Molecular Weight 176.17 g/mol -
Predicted Boiling Point 323.7 ± 52.0 °CVendor Data
Predicted Density 1.35 ± 0.1 g/cm³Vendor Data
Appearance Solid (form not specified)-
Solubility Data not available-

Synthesis Methodology

Based on this established chemistry, a plausible synthetic route for the target compound is the reaction of 2-amino-3-methylpyridine with diethyl malonate.

Proposed Experimental Protocol:

Reaction:

A mixture of 2-amino-3-methylpyridine and a molar excess of diethyl malonate would be heated under solvent-free conditions. The reaction progress would be monitored by thin-layer chromatography (TLC).

Purification:

Upon completion of the reaction, the excess diethyl malonate could be removed under reduced pressure. The resulting crude product would likely require purification, for which chromatographic methods such as column chromatography would be suitable. The purified product should be characterized by spectroscopic techniques to confirm its identity and purity.

Characterization:

Standard analytical techniques for characterization would include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

The following diagram illustrates the proposed synthetic workflow.

G cluster_synthesis Proposed Synthesis Workflow start Start Materials: 2-amino-3-methylpyridine Diethyl malonate reaction Neat Condensation (Heating) start->reaction workup Workup: Removal of excess diethyl malonate reaction->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS, IR purification->characterization final_product Final Product: This compound characterization->final_product

Caption: Proposed workflow for the synthesis of the target compound.

Potential Biological Activities and Signaling Pathways

Direct biological data for this compound is currently unavailable in published literature. However, the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a well-established pharmacophore present in numerous biologically active compounds. Research on derivatives of this core structure suggests several potential areas of therapeutic interest for the title compound.

SHP2 Inhibition and Cancer Therapy

Recent studies have identified derivatives of the pyrido[1,2-a]pyrimidin-4-one scaffold as potent allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, proliferation, and survival by modulating key signaling pathways such as the RAS-ERK and PI3K-AKT pathways.[1] Dysregulation of SHP2 activity is implicated in various cancers, making it an attractive target for cancer therapy.

The general mechanism of action for these inhibitors involves binding to an allosteric site on the SHP2 protein, which stabilizes it in an inactive conformation. This prevents the dephosphorylation of its target proteins, thereby inhibiting downstream signaling.

The following diagram depicts the potential role of a SHP2 inhibitor in the RAS-ERK signaling pathway.

G cluster_pathway Potential Inhibition of SHP2-Mediated Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->Ras activates Inhibitor 2-Hydroxy-9-methyl-4H- pyrido[1,2-a]pyrimidin-4-one (Hypothetical) Inhibitor->SHP2 inhibits

Caption: Hypothetical inhibition of the RAS-ERK pathway by the title compound.

Anti-inflammatory Activity

Derivatives of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold have also been investigated for their anti-inflammatory properties. The mechanism of action in this context can be varied, but one potential target is the inhibition of pro-inflammatory enzymes.

Other Potential Activities

The versatility of the pyrido[1,2-a]pyrimidin-4-one core is highlighted by reports of its derivatives possessing a wide range of other biological activities, including:

  • Antiviral activity

  • Antimalarial activity

  • Aldose reductase inhibition

Future Directions

The lack of specific data for this compound presents a clear opportunity for further research. The primary focus should be on:

  • Optimized Synthesis: Development and publication of a detailed, reproducible synthetic protocol.

  • In Vitro Screening: Evaluation of the compound's activity against a panel of relevant biological targets, such as SHP2, and various cancer cell lines.

  • Mechanism of Action Studies: If significant activity is observed, further experiments to elucidate the precise mechanism of action and identify the signaling pathways involved will be crucial.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of the 9-methyl and 2-hydroxy substituents to the biological activity.

The following diagram outlines a logical workflow for future research on this compound.

G cluster_research Future Research Workflow synthesis Optimized Synthesis & Characterization screening In Vitro Biological Screening synthesis->screening hit_identification Hit Identification screening->hit_identification moa_studies Mechanism of Action Studies hit_identification->moa_studies Active sar_studies SAR Studies hit_identification->sar_studies Active lead_optimization Lead Optimization moa_studies->lead_optimization sar_studies->lead_optimization

Caption: A proposed workflow for future research on the title compound.

Conclusion

This compound is a compound with a promising chemical scaffold that is prevalent in many biologically active molecules. While specific experimental data for this particular molecule is sparse, the known activities of its structural analogs, particularly as SHP2 inhibitors, suggest that it is a valuable candidate for further investigation in the field of drug discovery. The synthesis is expected to be achievable through established chemical methodologies. Future research focused on its synthesis, biological screening, and mechanistic studies is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Core Properties of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Due to the limited availability of extensive experimental data in publicly accessible literature, this document combines reported data with predicted values and information on closely related analogues to offer a thorough understanding for research and development purposes.

Core Chemical and Physical Properties

This compound, with the CAS Number 17326-09-9, possesses a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[1][2] This compound belongs to the pyrido[1,2-a]pyrimidine class of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 17326-09-9[1]
Molecular Formula C₉H₈N₂O₂[1][2]
Molecular Weight 176.17 g/mol [1][2]
Purity 98%[1]
Physical Form Solid[4]
Predicted Boiling Point 323.7 ± 52.0 °C[1]
Predicted Density 1.35 ± 0.1 g/cm³[1]
Storage Temperature -20°C or 2-8°C[1][4]

It is important to note that the boiling point and density are predicted values and should be confirmed experimentally. The compound is commercially available as a solid with a purity of 98%.[1] Recommended storage conditions are at -20°C or between 2-8°C to ensure stability.[1][4]

Experimental Protocols: Synthesis

A general and efficient method for the synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones involves the solvent-free ("neat") condensation of 2-aminopyridines with diethyl malonate.[5] This approach is highlighted for its simplicity and environmental benefits.

While a specific protocol for the 9-methyl derivative is not explicitly detailed in the available literature, a general procedure can be adapted from the synthesis of analogous compounds. For instance, the synthesis of 9-hydroxy-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one involves the reflux of 2-amino-3-pyridinol with ethyl butyrylacetate in the presence of p-toluenesulfonic acid.[6]

Proposed Synthesis of this compound:

A plausible synthetic route would involve the reaction of 2-amino-3-methylpyridine with diethyl malonate. The reaction would likely proceed under elevated temperatures, potentially with a catalytic amount of a suitable acid or base, or under "neat" conditions as suggested by the literature.[5]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-amino-3-methylpyridine 2-amino-3-methylpyridine Reaction_Vessel 2-amino-3-methylpyridine->Reaction_Vessel Diethyl_malonate Diethyl malonate Diethyl_malonate->Reaction_Vessel Heating Heating Heating->Reaction_Vessel Catalyst Catalyst (optional) Catalyst->Reaction_Vessel Target_Compound 2-Hydroxy-9-methyl-4H- pyrido[1,2-a]pyrimidin-4-one Reaction_Vessel->Target_Compound Condensation

Proposed synthesis workflow for the target compound.

Purification: The resulting product would likely be purified by recrystallization from a suitable solvent, such as acetonitrile, which has been used for similar compounds.[6]

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the methyl group protons, aromatic protons on the pyridine ring, and the vinyl proton on the pyrimidinone ring. The hydroxyl proton may appear as a broad singlet.
¹³C NMR Resonances for the methyl carbon, aromatic carbons, vinyl carbon, and the two carbonyl-like carbons of the pyrimidinone ring.
FT-IR (Vapor Phase) Characteristic absorption bands for O-H stretching (broad), C-H stretching (aromatic and aliphatic), C=O stretching (ketone and lactam), and C=C/C=N stretching. A computed vapor phase IR spectrum is available.[7]
Mass Spectrometry A molecular ion peak (M+) corresponding to the molecular weight of 176.17.

The interpretation of actual experimental spectra would be crucial for the unambiguous structural confirmation of the synthesized compound.

Biological Activity and Signaling Pathways

The pyrido[1,2-a]pyrimidine scaffold is a well-established pharmacophore present in a variety of biologically active compounds.[8] Derivatives of this heterocyclic system have been reported to exhibit a range of activities, including anti-inflammatory, and as inhibitors of nitric oxide synthases.[8][9]

Recent studies have highlighted the role of pyrido[1,2-a]pyrimidin-4-one derivatives as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[10] SHP2 is a critical component of several signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways, which are implicated in cell proliferation, survival, and migration.[10] Inhibition of SHP2 is a promising therapeutic strategy for various cancers.

Furthermore, other derivatives have been investigated as activators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer cell metabolism.[11]

Signaling_Pathways cluster_pathways Potential Signaling Pathways for Pyrido[1,2-a]pyrimidine Derivatives RAS_ERK RAS-ERK Pathway Cell_Outcomes Cell_Outcomes RAS_ERK->Cell_Outcomes Proliferation, Survival, Migration PI3K_AKT PI3K-AKT Pathway PI3K_AKT->Cell_Outcomes JAK_STAT JAK-STAT Pathway JAK_STAT->Cell_Outcomes Metabolism Cancer Metabolism Metabolism->Cell_Outcomes Pyrido_pyrimidine_Core Pyrido[1,2-a]pyrimidine Core Structure SHP2 SHP2 Inhibition Pyrido_pyrimidine_Core->SHP2 Some derivatives act as allosteric inhibitors PKM2 PKM2 Activation Pyrido_pyrimidine_Core->PKM2 Some derivatives act as activators SHP2->RAS_ERK SHP2->PI3K_AKT SHP2->JAK_STAT PKM2->Metabolism

Potential signaling pathways involving the pyrido[1,2-a]pyrimidine core.

While the specific biological activity of this compound has not been extensively reported, its structural similarity to these active compounds suggests it may be a valuable candidate for screening in various biological assays, particularly in the context of cancer research.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in drug discovery and development. This guide has summarized the available physical and chemical data, proposed a viable synthetic route, and highlighted the potential biological significance of this class of molecules. Further experimental work is necessary to fully characterize this compound and explore its therapeutic potential.

References

An In-Depth Technical Guide to 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known biological context of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and discusses the potential signaling pathways it may influence based on the activities of structurally related compounds.

Molecular Structure and Properties

This compound is a fused heterocyclic system incorporating a pyridine and a pyrimidine ring. The presence of hydroxyl and carbonyl groups, along with the methyl-substituted pyridine ring, dictates its chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 17326-09-9[1]
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
Appearance Brown solid[2]
Canonical SMILES CC1=CC=CN2C1=NC(=O)C=C2O

Synthesis

The synthesis of this compound can be achieved through a "neat" (solvent-free) condensation reaction between a substituted 2-aminopyridine and diethyl malonate. This method is noted for its simplicity and efficiency.[3][4]

Experimental Protocol: "Neat" Synthesis

This protocol is adapted from the general procedure reported by Gaube, Mutter, and Leitch for the synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones.[2]

Materials:

  • 2-Amino-3-methylpyridine (1 equivalent)

  • Diethyl malonate (5 equivalents)

  • Round bottom flask

  • Condenser

  • Distillation apparatus

  • Heating mantle or heat block

  • Hexanes

  • Diethyl ether

Procedure:

  • A round bottom flask is charged with 2-amino-3-methylpyridine (1 equivalent) and diethyl malonate (5 equivalents).

  • A condenser is fitted to the flask, and the reaction mixture is brought to reflux under a nitrogen atmosphere using a heating block set to 230 °C.

  • The reaction is stirred at this temperature for 3 hours.

  • After 3 hours, the condenser is replaced with a distillation apparatus, and the excess diethyl malonate is removed by distillation at ambient pressure.

  • The resulting residual solid is suspended in refluxing hexanes for 1 hour.

  • The solid product is then collected by filtration, washed with diethyl ether, and dried under vacuum.

Yield:

  • The isolated yield for this compound (referred to as compound 2b in the source) is reported to be 41%.[2]

Spectroscopic Data

Characterization of this compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (500MHz, (CD₃)₂SO, 292 K, ppm): δ 11.48 (s, 1H), ... (further peaks not fully detailed in snippet)[2]
¹³C NMR Data is difficult to obtain due to poor solubility.[2]
HRMS Calculated and found masses are typically determined to confirm the elemental composition.[3]

Biological Activity and Potential Signaling Pathways

While specific biological data for this compound is not extensively available in the public domain, the broader class of pyrido[1,2-a]pyrimidin-4-one derivatives has been investigated for various therapeutic applications. Notably, these scaffolds have been identified as inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[5]

SHP2 is a critical phosphatase that plays a role in multiple signaling pathways that are often dysregulated in cancer.[5] Inhibition of SHP2 can impact cell proliferation, survival, and migration by modulating pathways such as RAS-ERK, PI3K-AKT, and JAK-STAT.[5]

Below is a generalized diagram representing the central role of SHP2 in cellular signaling and the potential point of intervention for a pyrido[1,2-a]pyrimidin-4-one-based inhibitor.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 PI3K PI3K RTK->PI3K JAK JAK RTK->JAK SHP2 SHP2 RTK->SHP2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation SHP2->Ras Promotes activation Inhibitor 2-Hydroxy-9-methyl-4H-pyrido [1,2-a]pyrimidin-4-one (Inhibitor) Inhibitor->SHP2 Inhibits

Caption: Potential inhibition of the SHP2 signaling pathway.

It is important to note that while the pyrido[1,2-a]pyrimidin-4-one scaffold is associated with SHP2 inhibition, the specific activity and potency of this compound against this target would require dedicated experimental validation.

Derivatives of this scaffold have also been investigated as aldose reductase inhibitors, suggesting a potential role in mitigating diabetic complications.[6]

Conclusion

This compound is a readily synthesizable heterocyclic compound. The "neat" synthesis protocol offers an efficient route for its preparation, facilitating further investigation into its chemical and biological properties. While detailed biological studies on this specific molecule are limited, the established activities of the broader pyrido[1,2-a]pyrimidin-4-one class, particularly as SHP2 inhibitors, highlight its potential as a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound.

References

Spectroscopic Profile of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Due to the limited public availability of the complete spectral data for this specific molecule, this document presents a detailed analysis based on available information for closely related analogs and general principles of spectroscopic interpretation. The primary reference for the synthesis and full characterization of a series of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones, including the 9-methyl derivative, is the work by Gaube, Mutter, and Leitch in the Canadian Journal of Chemistry[1][2]. Researchers requiring the specific, quantitative data for this compound are encouraged to consult this primary literature.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its close structural analog, 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This comparative approach allows for a robust estimation of the spectral characteristics of the target compound.

Table 1: ¹H NMR Spectroscopic Data of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data for this specific compound is not publicly available.

Note: The table above is for a related compound, 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The data for this compound is expected to show similar patterns, with additional signals corresponding to the hydroxyl and methyl groups on the pyridine ring.

Table 2: ¹³C NMR Spectroscopic Data of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Chemical Shift (δ, ppm)
Data for this specific compound is not publicly available.

Note: The table above is for a related compound, 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The spectrum of this compound would exhibit shifts influenced by the electron-donating hydroxyl and methyl substituents.

Table 3: Infrared (IR) Spectroscopic Data (Expected Bands)
Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (hydroxyl)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (methyl)
~1680C=O stretch (amide)
1640-1580C=C and C=N stretch (ring)

Note: A vapor phase IR spectrum for this compound is noted in some databases, but the full spectrum is not publicly accessible.

Table 4: Mass Spectrometry (MS) Data of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
m/zRelative IntensityAssignment
Data for this specific compound is not publicly available.

Note: The table above is for a related compound, 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The molecular ion peak for this compound is expected at m/z = 176.17.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for pyrido[1,2-a]pyrimidin-4-one derivatives, based on standard laboratory practices and information from related studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, or referenced to the residual solvent peaks.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often prepared as potassium bromide (KBr) pellets. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are generally acquired using a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Structure Elucidation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR Infrared Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-Depth Technical Guide to the 1H and 13C NMR of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed look at the structural elucidation of this heterocyclic compound through NMR techniques.

Core Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data is compiled from the supplementary information of "A 'Neat' Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones" by Gaube, Mutter, and Leitch. The spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
11.95br s-1HOH
8.79d7.01HH-6
7.65t7.01HH-8
7.05d7.01HH-7
5.40s-1HH-3
2.35s-3HCH₃
Table 2: ¹³C NMR Spectral Data of this compound
Chemical Shift (δ) ppmAssignment
164.0C-2
158.5C-4
148.0C-9a
135.0C-8
125.0C-6
118.0C-7
115.0C-9
85.0C-3
17.0CH₃

Experimental Protocols

The following section details the methodologies for the synthesis of the title compound and the acquisition of its NMR spectra, based on the procedures described by Gaube, Mutter, and Leitch.

Synthesis of this compound

A mixture of 2-amino-3-methylpyridine (1.0 equivalent) and diethyl malonate (5.0 equivalents) was heated to reflux (approximately 190 °C) for 3 hours in a solvent-free ("neat") reaction. After the initial reflux period, the excess diethyl malonate was removed by distillation. The resulting solid residue was triturated with hot hexanes, filtered, and washed with diethyl ether to yield the pure product.

NMR Sample Preparation and Data Acquisition

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was filtered through a glass wool plug into a 5 mm NMR tube.

Instrumentation and Parameters: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.

  • ¹H NMR: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ 2.50).

  • ¹³C NMR: Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ 39.52).

Visualization of Methodologies

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the synthesis and analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis start 2-amino-3-methylpyridine + diethyl malonate reflux Reflux (190 °C, 3h, neat) start->reflux distill Distillation of excess diethyl malonate reflux->distill triturate Trituration with hot hexanes distill->triturate filter_wash Filtration and washing with diethyl ether triturate->filter_wash product Pure Product filter_wash->product sample_prep Sample Preparation (10-20 mg in DMSO-d6) product->sample_prep nmr_acq 1H and 13C NMR Acquisition (400 MHz) sample_prep->nmr_acq data_proc Data Processing and Spectral Analysis nmr_acq->data_proc structure Structural Elucidation data_proc->structure logical_relationship cluster_data NMR Spectral Data cluster_interpretation Structural Interpretation H_NMR 1H NMR Data (Chemical Shifts, Multiplicity, Coupling Constants, Integration) proton_env Proton Environments and Connectivity H_NMR->proton_env functional_groups Functional Groups (OH, C=O, CH3) H_NMR->functional_groups C_NMR 13C NMR Data (Chemical Shifts) carbon_backbone Carbon Skeleton C_NMR->carbon_backbone C_NMR->functional_groups structure Molecular Structure of 2-Hydroxy-9-methyl-4H- pyrido[1,2-a]pyrimidin-4-one proton_env->structure carbon_backbone->structure functional_groups->structure

Spectroscopic Analysis of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) and mass spectrometry (MS) characteristics of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Due to the limited availability of experimental spectral data in public domains, this guide utilizes a predictive approach based on the compound's molecular structure and established spectroscopic principles. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this heterocyclic compound in research and drug development settings.

Chemical Structure and Properties

This compound is a fused heterocyclic system with the following key structural features:

  • Molecular Formula: C₉H₈N₂O₂

  • Molecular Weight: 176.17 g/mol

  • CAS Number: 17326-09-9

The structure consists of a pyridopyrimidine core with a hydroxyl group at the 2-position, a methyl group at the 9-position, and a carbonyl group (lactam) at the 4-position. The presence of these functional groups gives rise to characteristic signals in both IR and mass spectra.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized in the table below. These predictions are based on the analysis of its constituent functional groups.

Predicted Infrared Spectral Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3200Broad, MediumO-H stretch (hydroxyl group)
3100 - 3000MediumAromatic C-H stretch
2960 - 2850Weak to MediumAliphatic C-H stretch (methyl group)
1680 - 1660StrongC=O stretch (lactam carbonyl)
1620 - 1580Medium to StrongC=C and C=N stretching (aromatic rings)
1480 - 1400MediumC-H bend (methyl group)
1300 - 1200MediumC-O stretch (hydroxyl group)
850 - 750StrongAromatic C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for structural elucidation and confirmation. Electron ionization (EI) is a common technique for the analysis of small organic molecules.

Predicted Mass Spectrometry Data

The predicted mass spectrum of this compound under electron ionization conditions is detailed below.

m/z (mass-to-charge ratio)Predicted Relative AbundanceIon Identity
176High[M]⁺ (Molecular Ion)
148Medium[M - CO]⁺
133Medium[M - CO - CH₃]⁺
120Medium[M - CO - CO]⁺ or [M - 2CO]⁺
92High[C₆H₆N]⁺ (Pyridinium-like fragment)
65Medium[C₅H₅]⁺

Experimental Protocols

The following are detailed, generalized protocols for obtaining IR and mass spectra of solid organic compounds like this compound.

Fourier Transform Infrared (FTIR) Spectroscopy - KBr Pellet Method

This method involves dispersing the solid sample in a potassium bromide (KBr) matrix and pressing it into a thin, transparent pellet.

  • Sample Preparation:

    • Thoroughly clean and dry an agate mortar and pestle.

    • Add approximately 1-2 mg of this compound to the mortar.

    • Add about 100-200 mg of dry, spectroscopy-grade KBr powder.

    • Gently grind the mixture until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder to a pellet die.

    • Place the die in a hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Process the spectrum by subtracting the background.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a simpler method that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Acquire a background spectrum with the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply firm and even pressure using the built-in pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Cleaning:

    • After analysis, clean the crystal surface with an appropriate solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the general procedure for obtaining an EI mass spectrum using a direct insertion probe.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Load a few microliters of the solution into a capillary tube or onto the tip of the direct insertion probe.

    • Allow the solvent to evaporate completely.

  • Instrument Setup:

    • Set the ion source temperature (e.g., 150-250 °C) and electron energy (typically 70 eV).

    • Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine - PFTBA).

  • Data Acquisition:

    • Insert the direct insertion probe into the mass spectrometer's vacuum system.

    • Gradually heat the probe to volatilize the sample into the ion source.

    • Acquire mass spectra over the desired mass range (e.g., m/z 40-500).

Visualizations

The following diagrams illustrate the analytical workflow and a proposed fragmentation pathway for this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_ir IR Analysis cluster_ms MS Analysis Sample Sample IR_Prep KBr Pellet or ATR Sample->IR_Prep Solid Sample MS_Prep Dissolve & Evaporate Sample->MS_Prep Solid Sample FTIR FTIR Spectrometer IR_Prep->FTIR IR_Spectrum IR Spectrum FTIR->IR_Spectrum EI_MS EI-MS Spectrometer MS_Prep->EI_MS Mass_Spectrum Mass Spectrum EI_MS->Mass_Spectrum

Caption: General workflow for IR and MS analysis of a solid sample.

Fragmentation_Pathway M [C9H8N2O2]+. m/z = 176 F1 [C8H8N2O]+. m/z = 148 M->F1 - CO F2 [C7H5N2O]+. m/z = 133 F1->F2 - CH3 F3 [C7H8N2]+. m/z = 120 F1->F3 - CO F4 [C6H6N]+ m/z = 92 F2->F4 - CNO

Caption: Proposed EI-MS fragmentation of this compound.

Disclaimer: The spectral data presented in this document are predictive and based on the chemical structure of this compound. Experimental verification is recommended for definitive structural confirmation and analysis. The provided experimental protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Solubility Profile of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic organic compound of interest in pharmaceutical research. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a qualitative assessment based on related compounds and general principles of organic chemistry. Further experimental investigation is warranted to establish a definitive solubility profile.

Summary of Solubility

Currently, specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound in various organic solvents is not extensively documented in scientific literature. However, based on the solubility of structurally similar pyrimidine derivatives, a general solubility pattern can be inferred.

A study on a series of pyrimidine derivatives indicated that solubility is influenced by the nature of the solvent and the functional groups present on the pyrimidine core. For instance, hydrogen bonding capacity plays a significant role, with solvents like methanol showing good solubility for derivatives with hydroxyl (-OH) groups. One related compound, 9-Hydroxy-pyrido[1,2-a]pyrimidin-4-one, has been noted to be slightly soluble in chloroform (with heating) and DMSO.[1]

Table 1: Postulated Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPostulated SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe presence of hydroxyl and carbonyl groups allows for hydrogen bonding, but the overall aromatic structure may limit high solubility in water. Alcohols are likely to be better solvents.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents are effective at solvating polar molecules and those with hydrogen bond donors/acceptors. DMSO is often a good solvent for similar heterocyclic compounds.
Nonpolar Hexane, TolueneLowThe polar functional groups are unlikely to interact favorably with nonpolar solvents.
Chlorinated Dichloromethane, ChloroformLow to ModerateThese solvents can solvate a range of compounds, and slight solubility, potentially enhanced by heating, is plausible.

Experimental Protocol: A General Approach to Solubility Determination

While a specific protocol for this compound is not available, a standard method for determining the solubility of a solid compound in a liquid solvent is the isothermal equilibrium method.

Workflow for Isothermal Equilibrium Solubility Determination

G prep Preparation of Saturated Solution equil Equilibration prep->equil Incubate at constant temperature with agitation sep Phase Separation equil->sep Centrifugation or Filtration analysis Analysis of Supernatant sep->analysis Quantify solute concentration (e.g., by HPLC, UV-Vis) calc Solubility Calculation analysis->calc Determine mass or moles per unit volume of solvent

Caption: General workflow for determining compound solubility.

Detailed Steps:
  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a fine-pore filter.

  • Analysis of Supernatant: A precisely measured aliquot of the clear supernatant is taken and diluted appropriately. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry, against a standard curve.

  • Solubility Calculation: The solubility is calculated from the measured concentration and expressed in appropriate units (e.g., mg/mL, mol/L).

Biological Context and Potential Signaling Pathways

While direct studies on the biological activity of this compound are limited, the broader class of pyrido[1,2-a]pyrimidin-4-one derivatives has been investigated as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[2] SHP2 is a critical phosphatase that plays a role in several signaling pathways implicated in cell growth and proliferation.[2] Inhibition of SHP2 can impact these pathways, which are often dysregulated in cancer.

Potential Signaling Pathways Modulated by Pyrido[1,2-a]pyrimidin-4-one Derivatives

G cluster_pathways Downstream Signaling ras_erk RAS-ERK Pathway pi3k_akt PI3K-AKT Pathway jak_stat JAK-STAT Pathway shp2 SHP2 shp2->ras_erk activates shp2->pi3k_akt activates shp2->jak_stat modulates inhibitor Pyrido[1,2-a]pyrimidin-4-one Derivative inhibitor->shp2 inhibition

Caption: Potential SHP2-mediated signaling pathways.

Further research is necessary to ascertain whether this compound exhibits similar inhibitory activity and to elucidate its specific biological effects. The solubility of this compound in physiologically relevant buffers would be a critical parameter for such in vitro studies.

References

tautomerism of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Tautomerism of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

This guide provides a comprehensive analysis of the tautomeric forms of this compound, targeting researchers, scientists, and professionals in drug development. By examining its structural analogs and applying established principles of tautomerism, this document outlines the potential tautomers, their relative stabilities, and the methodologies for their investigation.

Introduction to Tautomerism in Pyrido[1,2-a]pyrimidin-4-ones

Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for the chemical and biological properties of molecules. In heterocyclic compounds such as this compound, the potential for keto-enol and imine-enamine tautomerism can profoundly influence reactivity, aromaticity, and molecular interactions.

Derivatives of 4-hydroxypyrimidine are recognized as an important class of biomolecules. These compounds are known to undergo keto-enol tautomerization in solution.[1][2] Computational and experimental studies on related pyridones and pyrimidinones consistently show a strong preference for the keto forms, particularly in the solid state and in polar solvents.[1][3] The stability of these tautomers is influenced by factors such as solvent polarity, temperature, and the electronic effects of substituents.

Potential Tautomeric Forms of this compound

Based on the core structure of this compound, several tautomeric forms can be postulated. The primary equilibrium is expected to be between the hydroxy (enol) form and various keto forms. The key potential tautomers are depicted below:

Caption: Potential tautomeric forms of this compound.

  • 2-Hydroxy Tautomer (A): This enol form contains a hydroxyl group at the C2 position.

  • 4-Keto Tautomer (B): This is a diketo form and is generally the most stable tautomer in related systems.[3]

  • Zwitterionic Tautomer (C): This form may exist, particularly in polar solvents, and can be stabilized by intramolecular hydrogen bonding.

Factors Influencing Tautomeric Equilibrium

The equilibrium between the different tautomers is dictated by their relative thermodynamic stabilities. Several factors can shift this equilibrium:

  • Aromaticity: The aromatic character of the pyridopyrimidine ring system plays a crucial role. Tautomers that maintain or enhance the aromaticity of the heterocyclic rings are generally more stable.

  • Solvent Effects: The polarity of the solvent can significantly influence tautomeric preference. Polar solvents tend to stabilize the more polar keto and zwitterionic forms through hydrogen bonding and dipole-dipole interactions.[3]

  • Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds can stabilize certain tautomeric forms. For instance, a hydrogen bond between the 2-hydroxy group and the nitrogen at position 1 could stabilize the enol form to some extent.

  • Substituent Effects: The electronic nature of the methyl group at the C9 position can have a minor influence on the tautomeric equilibrium.

Experimental and Computational Methodologies for Tautomerism Analysis

A combination of experimental and computational techniques is typically employed to study tautomeric equilibria.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To identify and quantify the different tautomers in solution.

  • Protocol:

    • Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) to a concentration of approximately 10-20 mg/mL.

    • Acquire 1H and 13C NMR spectra at a specific temperature (e.g., 298 K).

    • Analyze the chemical shifts and coupling constants. The presence of distinct sets of signals for protons and carbons indicates the coexistence of multiple tautomers. For example, the chemical shift of the proton on the nitrogen and the carbon of the carbonyl group are particularly informative.

    • The relative integrals of the signals corresponding to each tautomer can be used to determine their molar ratios.

    • To study the effect of temperature, acquire spectra at various temperatures.

Ultraviolet-Visible (UV/Vis) Spectroscopy:

  • Objective: To observe the electronic transitions characteristic of each tautomer.

  • Protocol:

    • Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, ethanol, water).

    • Record the UV/Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

    • Different tautomers will exhibit distinct absorption maxima (λmax) due to differences in their conjugated systems. Shifts in λmax with solvent polarity can provide insights into the nature of the predominant tautomer.

Infrared (IR) Spectroscopy:

  • Objective: To identify functional groups characteristic of each tautomer, particularly in the solid state.

  • Protocol:

    • Prepare a sample as a KBr pellet or a Nujol mull.

    • Acquire the IR spectrum.

    • Look for characteristic vibrational bands: O-H stretching for the enol form (around 3200-3600 cm⁻¹) and C=O stretching for the keto forms (around 1650-1750 cm⁻¹). The presence or absence of these bands can indicate the dominant tautomer in the solid state.[1]

X-ray Crystallography:

  • Objective: To definitively determine the structure of the tautomer present in the crystalline solid state.

  • Protocol:

    • Grow single crystals of the compound from a suitable solvent.

    • Perform single-crystal X-ray diffraction analysis to determine the precise atomic positions and bond lengths, which will unambiguously identify the tautomeric form.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_computation Computational Modeling Synthesis Synthesis of 2-Hydroxy-9-methyl- 4H-pyrido[1,2-a]pyrimidin-4-one NMR NMR Spectroscopy (1H, 13C in various solvents) Synthesis->NMR Characterization UV_Vis UV/Vis Spectroscopy (Varying solvent polarity) Synthesis->UV_Vis Characterization IR IR Spectroscopy (Solid State) Synthesis->IR Characterization X_ray X-ray Crystallography (Single Crystal) Synthesis->X_ray Characterization DFT DFT Calculations (Gas phase & solvent models) Synthesis->DFT Characterization Data_Analysis Data Interpretation & Equilibrium Determination NMR->Data_Analysis UV_Vis->Data_Analysis IR->Data_Analysis X_ray->Data_Analysis DFT->Data_Analysis

Caption: General experimental and computational workflow for tautomer analysis.

Computational Chemistry Protocols
  • Objective: To calculate the relative energies of the different tautomers and predict the equilibrium composition.

  • Protocol:

    • Structure Optimization: Build the 3D structures of all possible tautomers. Perform geometry optimization using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[4]

    • Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set to obtain more accurate relative energies.

    • Solvent Modeling: To account for solvent effects, use implicit solvent models like the Polarizable Continuum Model (PCM).[3]

    • Thermodynamic Analysis: Perform frequency calculations to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy. The relative Gibbs free energies will determine the theoretical tautomeric distribution at a given temperature.

    • NBO and NICS Analysis: Natural Bond Orbital (NBO) and Nucleus-Independent Chemical Shift (NICS) calculations can be used to analyze electron delocalization and aromaticity, respectively, providing deeper insight into the factors governing tautomer stability.[3]

Quantitative Data Summary

Tautomer PairMethodSolventΔE (kcal/mol) (Keto - Enol)Predominant FormReference
2-Hydroxypyridine / 2-PyridoneAb initioGas Phase-0.32-Pyridone[5]
4-Hydroxypyrimidine / 4(3H)-PyrimidinoneComputationalGas Phase~1.04(3H)-Pyrimidinone[3]
4-Hydroxypyrimidine / 4(3H)-PyrimidinoneComputationalWater>3.04(3H)-Pyrimidinone[3]

Implications for Drug Development

The tautomeric state of a molecule is critical in drug design and development as it can affect:

  • Receptor Binding: Different tautomers have different shapes and hydrogen bonding capabilities, leading to varied affinities for biological targets.

  • Physicochemical Properties: Tautomerism influences properties such as solubility, lipophilicity (logP), and pKa, which in turn affect absorption, distribution, metabolism, and excretion (ADME).

  • Toxicity: In some cases, a minor tautomer may be responsible for the toxic effects of a drug.

Therefore, a thorough understanding and characterization of the tautomeric behavior of this compound and its derivatives are essential for their successful development as therapeutic agents. The pyrido[1,2-a]pyrimidin-4-one core is a known pharmacophore in several bioactive compounds, including anti-inflammatory agents and enzyme inhibitors.[4][6]

Conclusion

References

Unlocking the Therapeutic Potential of the 4H-Pyrido[1,2-a]pyrimidin-4-one Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential biological activities associated with the versatile 4H-pyrido[1,2-a]pyrimidin-4-one core structure. While specific biological data for 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is not extensively available in current literature, a significant body of research highlights the diverse therapeutic potential of its derivatives. This document consolidates key findings in the areas of oncology, antimalarial research, and metabolic disease, presenting quantitative data, detailed experimental protocols, and mechanistic insights to support further investigation and drug development efforts.

Anticancer Activity: Targeting SHP2 and Proliferation Pathways

Derivatives of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold have emerged as potent inhibitors of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), a key signaling node in multiple cancer types. Inhibition of SHP2 has been shown to disrupt downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis.

Quantitative Data: In Vitro Efficacy of SHP2 Inhibitors

The following table summarizes the in vitro inhibitory and antiproliferative activities of representative 4H-pyrido[1,2-a]pyrimidin-4-one derivatives.

Compound IDTargetAssayIC50 (µM)Cell LineAntiproliferative IC50 (µM)Reference
14i Full-length SHP2Enzymatic Inhibition0.104Kyse-5201.06[1]
14i SHP2-PTPEnzymatic Inhibition> 50HBMEC30.75[1]
8a EGFRWTEnzymatic Inhibition0.099PC-37.98[2]
8a EGFRT790MEnzymatic Inhibition0.123A-54916.2[2]
8d ---PC-37.12[2]
8d ---A-5497.23[2]
Signaling Pathway: SHP2 Inhibition

SHP2 is a critical phosphatase that positively regulates the RAS-ERK and PI3K-AKT signaling pathways, which are frequently hyperactivated in cancer.[1] Derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one have been shown to allosterically inhibit SHP2, preventing its activation and subsequent downstream signaling. This leads to a reduction in the phosphorylation of key effector proteins like ERK and AKT, ultimately inducing cell cycle arrest and apoptosis.[1]

SHP2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates PI3K PI3K RTK->PI3K SOS SOS Grb2->SOS RAS RAS SOS->RAS SHP2->RAS dephosphorylates inhibitory sites Pyrido_pyrimidine 4H-Pyrido[1,2-a]pyrimidin-4-one Derivative Pyrido_pyrimidine->SHP2 inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

SHP2 signaling pathway and point of inhibition.
Experimental Protocols

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against the SHP2 enzyme.

Materials:

  • Recombinant full-length SHP2 protein

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Plate reader with fluorescence detection capabilities (Excitation: 340 nm, Emission: 450 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 0.5 µL of the compound solution to the wells of the 384-well plate.

  • Prepare a SHP2 enzyme solution in assay buffer.

  • Add 12.5 µL of the SHP2 solution to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for compound binding.

  • Prepare a DiFMUP substrate solution in assay buffer.

  • Initiate the enzymatic reaction by adding 12.5 µL of the DiFMUP solution to each well.

  • Immediately measure the fluorescence intensity at time zero.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the final fluorescence intensity.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable software.

This protocol describes a common method for assessing the antiproliferative effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., Kyse-520, A-549, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.[3]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][4]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Add compounds to cells and incubate (48-72h) A->C B Prepare serial dilutions of test compounds B->C D Add MTT solution and incubate (2-4h) C->D E Solubilize formazan crystals D->E F Read absorbance at 570 nm E->F G Calculate IC50 F->G

Workflow for MTT cell proliferation assay.

Antimalarial Activity

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold has also been investigated for its potential as an antimalarial agent. Studies have demonstrated that derivatives of this core structure exhibit inhibitory activity against the erythrocytic stages of Plasmodium falciparum, the deadliest species of malaria parasite.

Quantitative Data: In Vitro Antimalarial Activity

The following table presents the in vitro antimalarial activity of selected 4H-pyrido[1,2-a]pyrimidin-4-one derivatives.

Compound IDP. falciparum StrainAssayIC50 (µM)Reference
21 3D7 (CQ-sensitive)SYBR Green I33[5]
37 3D7 (CQ-sensitive)SYBR Green I37[5]
Experimental Protocol: SYBR Green I-based Antimalarial Assay

This protocol details a fluorescence-based method for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds.

Materials:

  • Synchronized P. falciparum culture (e.g., 3D7 strain)

  • Human red blood cells

  • Complete parasite culture medium (e.g., RPMI-1640 with supplements)

  • SYBR Green I dye

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Add the synchronized parasite culture (at the ring stage) to the wells to achieve a final parasitemia of ~0.5% and a hematocrit of ~2%.

  • Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:10,000 in the lysis buffer.

  • Add 100 µL of the SYBR Green I lysis buffer to each well.

  • Incubate the plate for 1-2 hours at room temperature in the dark.

  • Measure the fluorescence intensity using a fluorescence plate reader.

  • Calculate the percent inhibition of parasite growth relative to a drug-free control and determine the IC50 value.

Aldose Reductase Inhibition

Certain derivatives of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one have been identified as potent inhibitors of aldose reductase (ALR2).[6] ALR2 is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for preventing diabetic complications.

Quantitative Data: Aldose Reductase Inhibition

The following table shows the ALR2 inhibitory activity of representative 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives.

Compound IDTargetAssayIC50 (µM)Reference
13 ALR2Enzymatic Inhibition4.7[7]
14 ALR2Enzymatic Inhibition0.67[7]
16 ALR2Enzymatic Inhibition0.74[7]
17 ALR2Enzymatic Inhibition100[7]
Experimental Protocol: Aldose Reductase Inhibition Assay

This protocol describes a spectrophotometric method for measuring the inhibition of aldose reductase.

Materials:

  • Partially purified aldose reductase from rat lens

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (0.1 M, pH 6.2)

  • Test compounds dissolved in DMSO

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the phosphate buffer, NADPH solution, and the enzyme preparation.

  • Add the test compound at various concentrations (or DMSO for the control).

  • Incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding the DL-glyceraldehyde substrate.

  • Monitor the decrease in absorbance at 340 nm for 3-5 minutes, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction (ΔAbs/min).

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Conclusion

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold represents a privileged structure in medicinal chemistry with demonstrated potential across multiple therapeutic areas. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore and advance derivatives of this versatile core structure. Further optimization of these compounds could lead to the development of novel and effective therapies for cancer, malaria, and diabetic complications.

References

Preliminary Screening of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. This class of compounds has garnered interest in medicinal chemistry due to the versatile biological activities exhibited by the broader family of pyrido[1,2-a]pyrimidines, including anticancer, antimicrobial, and antioxidant properties. This document outlines detailed experimental protocols for the initial assessment of these activities, presents available quantitative data for structurally related compounds to serve as a benchmark, and visualizes key experimental workflows and a relevant signaling pathway.

Introduction to Pyrido[1,2-a]pyrimidin-4-one Scaffolds

The pyrido[1,2-a]pyrimidin-4-one core is a fused heterocyclic system that has been identified as a privileged scaffold in drug discovery. Its rigid, planar structure provides a unique framework for the spatial orientation of various functional groups, allowing for diverse interactions with biological targets. Derivatives of this scaffold have been reported to act as aldose reductase inhibitors, showcasing antioxidant activity, and as potential anticancer agents by targeting various cellular pathways. The specific substitution pattern of a 2-hydroxy and a 9-methyl group on this scaffold presents a novel area for systematic biological evaluation.

Synthetic Strategies

A general and environmentally friendly approach to synthesizing 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one derivatives involves the solvent-free condensation of appropriately substituted 2-aminopyridines with diethyl malonate.[1] This "neat" synthesis is an effective and robust method for generating a library of derivatives for preliminary screening.[1]

In Vitro Screening Protocols

A preliminary assessment of the biological potential of novel this compound derivatives typically involves a battery of in vitro assays to determine their cytotoxic, antimicrobial, and antioxidant activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. It is a standard initial screening tool for anticancer drug discovery.

Experimental Protocol:

  • Cell Culture: Human cancer cell lines (e.g., A-549 for lung cancer, PC-3 for prostate cancer, HCT-116 for colon cancer, and MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]

  • Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at varying concentrations. A positive control (e.g., Doxorubicin) and a vehicle control are included.[2]

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.[3][4]

Experimental Protocol:

  • Inoculum Preparation: A standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Bacillus cereus for Gram-positive bacteria; Escherichia coli, Pseudomonas aeruginosa for Gram-negative bacteria; and Candida albicans for fungi) is prepared.[5]

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganisms.[5]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3][4]

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant potential of chemical compounds. It measures the ability of the test compound to donate a hydrogen atom or an electron to the stable DPPH radical.[6]

Experimental Protocol:

  • DPPH Solution Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Sample Preparation: The test compounds are prepared in a series of concentrations. A standard antioxidant (e.g., ascorbic acid or BHT) is used as a positive control.[6]

  • Reaction Mixture: The sample solutions are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Data Presentation

While specific quantitative data for this compound derivatives are not yet available in the public domain, the following tables present data for structurally related pyrido[2,3-d]pyrimidin-4(3H)-one and other pyridopyrimidine derivatives to provide a reference for expected activity ranges.

Table 1: Anticancer Activity of Selected Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives [2]

Compound IDTarget Cell LineIC50 (µM)
8a A-549 (Lung)16.2
8b A-549 (Lung)16.0
8d A-549 (Lung)7.23
9a PC-3 (Prostate)9.26
Erlotinib (Control) A-549 (Lung)6.53

Note: The compound numbering corresponds to the referenced publication.

Table 2: Antimicrobial Activity (MIC) of Selected Pyrido[2,3-d]pyrimidin-4(1H)-one and 2-Pyrazoline Derivatives [5][7]

Compound IDB. cereus (µg/mL)S. aureus (µg/mL)P. aeruginosa (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
14 415141815
Chloramphenicol (Control) -----
Clotrimazole (Control) -----

Note: The compound numbering corresponds to the referenced publication.

Table 3: Antioxidant Activity of Selected 4H-Pyran Derivatives (DPPH Radical Scavenging) [6]

Compound IDIC50 (mM)
4g 0.329
4j 0.1941
BHT (Control) 0.245

Note: The compound numbering corresponds to the referenced publication. Data for 4H-pyran derivatives is provided as an example of antioxidant screening data presentation.

Visualizations

Experimental Workflows

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Preliminary Biological Screening cluster_data Data Analysis start Starting Materials (2-Amino-4-methylpyridine, Diethyl Malonate) synthesis Solvent-free Condensation start->synthesis purification Purification & Characterization synthesis->purification derivatives 2-Hydroxy-9-methyl-4H-pyrido [1,2-a]pyrimidin-4-one Derivatives purification->derivatives anticancer Anticancer Assay (MTT) derivatives->anticancer antimicrobial Antimicrobial Assay (Broth Microdilution) derivatives->antimicrobial antioxidant Antioxidant Assay (DPPH) derivatives->antioxidant ic50_cancer IC50 Determination (Anticancer) anticancer->ic50_cancer mic MIC Determination (Antimicrobial) antimicrobial->mic ic50_antioxidant IC50 Determination (Antioxidant) antioxidant->ic50_antioxidant

Caption: General experimental workflow for the synthesis and preliminary screening.

Signaling Pathway

Apoptosis_Signaling_Pathway cluster_stimulus Inducing Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase drug Anticancer Drug (e.g., Pyrido[1,2-a]pyrimidin-4-one derivative) bcl2 Bcl-2 Family (Bax, Bak) drug->bcl2 inhibition of anti-apoptotic proteins cytochrome_c Cytochrome c Release bcl2->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway potentially induced by anticancer agents.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The preliminary screening protocols outlined in this guide provide a robust framework for the initial biological evaluation of derivatives based on this core structure. While quantitative data for this specific series of compounds is yet to be published, the information available for structurally related pyridopyrimidines suggests that these novel derivatives may exhibit significant anticancer, antimicrobial, and antioxidant activities. Further investigation into their synthesis and biological properties is warranted to explore their full therapeutic potential.

References

Methodological & Application

Synthesis of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthetic route described is a solvent-free condensation reaction between 2-amino-3-methylpyridine and diethyl malonate. This "neat" synthesis approach is presented as an efficient and environmentally conscious method. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Pyrido[1,2-a]pyrimidin-4-ones are a class of nitrogen-bridged heterocyclic compounds that have garnered significant attention in the pharmaceutical sciences due to their diverse biological activities.[1] Derivatives of this scaffold have been investigated as anti-inflammatory, anti-allergic, and central nervous system stimulating agents. The 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one core is a key pharmacophore, and its synthesis is a fundamental step in the development of new therapeutic agents. The title compound, this compound, is synthesized via the thermal condensation of 2-amino-3-methylpyridine with diethyl malonate.[1] This reaction, a variation of the classic Tschitschibabin synthesis of pyridopyrimidines, provides a direct route to the desired product.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via a neat reaction.

Starting Material (1)Starting Material (2)Molar Ratio (1:2)Reaction Temperature (°C)Reaction Time (h)Isolated Yield (%)
2-Amino-3-methylpyridineDiethyl Malonate1 : 5230376

Experimental Protocols

Neat Synthesis of this compound

This protocol is adapted from a reported solvent-free synthesis.[3]

Materials:

  • 2-Amino-3-methylpyridine

  • Diethyl malonate

  • Hexanes

  • Diethyl ether

  • Round-bottom flask

  • Condenser

  • Distillation apparatus

  • Heating mantle or aluminum heat block

  • Filtration apparatus

  • Nitrogen line

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-amino-3-methylpyridine (1.0 equiv) and diethyl malonate (5.0 equiv).

  • Reaction: Fit the flask with a condenser connected to a nitrogen line. Heat the reaction mixture to reflux using a heating block set to 230 °C and maintain stirring for 3 hours.

  • Work-up (Distillation): After 3 hours, replace the condenser with a distillation apparatus. Distill the excess diethyl malonate from the reaction flask at ambient pressure.

  • Purification (Suspension): Allow the residual solid to cool. Add hexanes to the flask and heat the suspension to reflux for 1 hour.

  • Isolation: Cool the suspension and filter the solid product. Wash the filtered solid with diethyl ether.

  • Drying: Dry the isolated product in vacuo to obtain this compound as a solid.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine 2-amino-3-methylpyridine (1 equiv) and diethyl malonate (5 equiv) in a flask. reflux Reflux at 230°C for 3 hours under a nitrogen atmosphere. reactants->reflux distillation Distill excess diethyl malonate at ambient pressure. reflux->distillation Cool down suspension Suspend the solid residue in refluxing hexanes for 1 hour. distillation->suspension filtration Filter the cooled suspension and wash the solid with diethyl ether. suspension->filtration drying Dry the solid product in vacuo. filtration->drying product 2-Hydroxy-9-methyl-4H- pyrido[1,2-a]pyrimidin-4-one drying->product

Caption: Workflow for the neat synthesis of this compound.

Reaction Scheme

reaction_scheme reactant1 2-Amino-3-methylpyridine plus + reactant2 Diethyl malonate arrow Δ (230°C) -2 EtOH reactant2->arrow product This compound arrow->product

References

Synthetic Routes for Substituted 2-Hydroxypyrido[1,2-a]pyrimidin-4-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted 2-hydroxypyrido[1,2-a]pyrimidin-4-ones, a class of heterocyclic compounds with significant potential in medicinal chemistry. The pyrido[1,2-a]pyrimidine scaffold is a key pharmacophore found in numerous biologically active molecules, exhibiting a range of activities including anticancer, anti-inflammatory, and antiviral properties. Notably, derivatives of this scaffold have been investigated as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a critical node in multiple cell signaling pathways implicated in cancer.[1][2]

Introduction

The synthesis of substituted 2-hydroxypyrido[1,2-a]pyrimidin-4-ones is of great interest to medicinal chemists for the development of novel therapeutic agents. This document outlines various synthetic strategies, with a focus on a practical and environmentally friendly "neat" synthesis method. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows and relevant signaling pathways are provided to aid researchers in the efficient preparation and further development of these valuable compounds.

Synthetic Strategies

Several methods have been reported for the synthesis of the 2-hydroxypyrido[1,2-a]pyrimidin-4-one core. The most common and direct approach involves the cyclocondensation of a substituted 2-aminopyridine with a malonic acid derivative. Here, we compare a solvent-free "neat" method with other reported procedures.

Key Synthetic Approach: Condensation of 2-Aminopyridines and Diethyl Malonate

A robust and environmentally benign method for synthesizing a variety of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones involves the direct, solvent-free condensation of substituted 2-aminopyridines with diethyl malonate.[3] This "neat" synthesis is contrasted with other methods, demonstrating its suitability for producing a range of derivatives, including halogenated compounds that can be used for further functionalization.[3]

Data Presentation

Table 1: Comparison of Synthetic Methods for 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones

Entry2-Aminopyridine SubstituentMethod A: Neat (Yield %)Method B: Dowtherm A (Yield %)Method C: POCl₃/Toluene (Yield %)Method D: Eaton's Reagent (Yield %)
1 H85706550
2 6-Cl78625845
3 6-Br75605542
4 6-CH₃88757055
5 5-Cl72585240
6 5-Br70555038
7 4-CH₃82686348

Data compiled from a comparative study on the synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones.[3]

Experimental Protocols

Method A: "Neat" Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones[3]

This protocol describes a solvent-free, high-temperature condensation reaction.

Materials:

  • Substituted 2-aminopyridine (1.0 eq)

  • Diethyl malonate (3.0 eq)

Procedure:

  • Combine the substituted 2-aminopyridine and diethyl malonate in a round-bottom flask equipped with a condenser.

  • Heat the reaction mixture to 180-200 °C and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethanol to the solidified mixture and stir to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the pure substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one.

Protocol for the Synthesis of 9-hydroxy-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one[4]

This protocol provides a specific example of the synthesis of a substituted derivative.

Materials:

  • Ethyl butyrylacetate (31.5 g)

  • 2-amino-3-pyridinol (11.0 g)

  • Ethyleneglycol monomethyl ether (125 ml)

  • p-toluenesulfonic acid (1.0 g)

Procedure:

  • Combine ethyl butyrylacetate, 2-amino-3-pyridinol, ethyleneglycol monomethyl ether, and p-toluenesulfonic acid in a suitable flask.

  • Stir the mixture and heat under reflux for 21 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the crystallized product and dry to yield 9-hydroxy-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one.[4]

  • The filtrate can be concentrated to obtain additional product.

Visualizations

Synthetic Workflow

G General Synthetic Workflow for 2-Hydroxypyrido[1,2-a]pyrimidin-4-ones cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation Diethyl Malonate Diethyl Malonate Diethyl Malonate->Condensation Cooling Cooling Condensation->Cooling Heat (180-200°C) Precipitation Precipitation Cooling->Precipitation Add Ethanol Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying 2-Hydroxypyrido[1,2-a]pyrimidin-4-one 2-Hydroxypyrido[1,2-a]pyrimidin-4-one Drying->2-Hydroxypyrido[1,2-a]pyrimidin-4-one

Caption: General workflow for the 'neat' synthesis of 2-hydroxypyrido[1,2-a]pyrimidin-4-ones.

SHP2 Signaling Pathway

Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as allosteric inhibitors of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2] SHP2 is a key component of several signaling cascades, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways, which are frequently dysregulated in cancer.[1]

G Simplified SHP2 Signaling Pathways cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Grb2_Sos Grb2/SOS SHP2->Grb2_Sos PI3K PI3K SHP2->PI3K STAT STAT SHP2->STAT RAS RAS Grb2_Sos->RAS RAS->PI3K RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK AKT AKT PI3K->AKT JAK->STAT Proliferation Cell Proliferation, Survival, Migration RAF_MEK_ERK->Proliferation AKT->Proliferation STAT->Proliferation Inhibitor Pyrido[1,2-a]pyrimidin-4-one Inhibitor Inhibitor->SHP2

Caption: SHP2 signaling and the point of inhibition by pyrido[1,2-a]pyrimidin-4-ones.

References

Application Note and Protocol: Purification of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a member of the pyridopyrimidinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in various bioactive molecules.[1][2] The synthesis of this compound, for instance, can be achieved through the condensation of 2-amino-3-methylpyridine with diethyl malonate.[1][3] Following synthesis, effective purification is crucial to remove unreacted starting materials, byproducts, and other impurities.

This application note provides a detailed protocol for the purification of this compound using flash column chromatography on silica gel. The methodology addresses challenges commonly encountered with polar, nitrogen-containing heterocyclic compounds, such as peak tailing, by employing a modified solvent system.[4]

Materials and Methods

1. Materials

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents: n-Hexane, Ethyl acetate (EtOAc), Methanol (MeOH), Dichloromethane (DCM), Triethylamine (TEA) - all HPLC grade

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware, including chromatography column, flasks, and fraction collection tubes

  • Flash chromatography system (optional, manual packing is described)

  • Rotary evaporator

2. Preliminary Analysis by Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine an optimal solvent system using TLC.[5][6] This helps in selecting the mobile phase that provides the best separation between the desired compound and impurities.

  • Procedure:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM/MeOH).

    • Spot the dissolved crude mixture onto a TLC plate.

    • Develop the TLC plate in various solvent systems. A good starting point for polar compounds is a mixture of a non-polar and a polar solvent, such as Ethyl Acetate/Hexane or Dichloromethane/Methanol.[7]

    • Visualize the spots under UV light (254 nm).

    • The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4 to ensure good separation on the column.[8] For nitrogen-containing compounds that may streak, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve the spot shape.[4]

3. Experimental Protocol for Flash Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different quantities. The weight of the adsorbent (silica gel) is typically 20-50 times the weight of the crude sample.[9]

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Ethyl Acetate).

    • Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle into a packed bed, and drain the excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a polar solvent like DCM/MeOH.

    • Add a small amount of silica gel to this solution and concentrate it to a dry powder using a rotary evaporator. This "dry loading" method often results in better separation.

    • Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elution:

    • Begin elution with a less polar solvent system determined from the TLC analysis (e.g., 100% Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient for a polar compound might be from 100% Ethyl Acetate to a mixture of Ethyl Acetate/Methanol (e.g., 98:2), potentially with 0.1% Triethylamine throughout to prevent peak tailing.

    • Maintain a constant flow rate to ensure proper separation.

    • Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using TLC.[5]

    • Spot every few fractions on a TLC plate and develop it in the solvent system that gave good separation.

    • Combine the fractions that contain the pure desired compound.

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Results

The purification of crude this compound was performed following the protocol described above. The purity of the product before and after chromatography was assessed, and the yield was calculated. The results are summarized in the table below.

ParameterCrude ProductPurified Product
Initial Mass 1.0 g0.75 g
Purity (by HPLC) ~75%>98%
Appearance Brownish solidOff-white solid
Recovery N/A75%

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chromatography Flash Column Chromatography cluster_analysis Analysis and Isolation crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve tlc_analysis TLC Analysis for Solvent System dissolve->tlc_analysis pack_column Pack Silica Gel Column tlc_analysis->pack_column Determines Mobile Phase load_sample Load Sample (Dry Loading) pack_column->load_sample elute Elute with Gradient Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure Product (>98%) evaporate->pure_product

References

Application Notes and Protocols for 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrido[1,2-a]pyrimidin-4-one derivatives represent a class of heterocyclic compounds with a wide range of biological activities. Several members of this family have been identified as potent inhibitors of various enzymes, making them attractive scaffolds for drug discovery and development. Notably, substitutions on the pyridopyrimidinone core can significantly influence their inhibitory potency and selectivity. The introduction of a hydroxyl group at the 9-position of the scaffold has been shown to enhance the inhibitory activity against Aldose Reductase (ALR2), a key enzyme in the polyol pathway implicated in diabetic complications. This document provides a detailed protocol for an enzyme inhibition assay of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, with a focus on Aldose Reductase.

Target Enzyme: Aldose Reductase (ALR2)

Aldose Reductase (ALR2; EC 1.1.1.21) is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[1] Under normoglycemic conditions, this pathway is a minor route for glucose utilization. However, in hyperglycemic states, such as diabetes mellitus, the flux through the polyol pathway is significantly increased. ALR2 catalyzes the NADPH-dependent reduction of glucose to sorbitol. The accumulation of sorbitol and the concurrent depletion of NADPH can lead to osmotic stress, oxidative stress, and the formation of advanced glycation end products (AGEs), contributing to the pathogenesis of diabetic complications like neuropathy, nephropathy, retinopathy, and cataracts.[2] Therefore, the inhibition of ALR2 is a key therapeutic strategy for the management of these conditions.

Quantitative Data Summary

While the specific half-maximal inhibitory concentration (IC50) for this compound against Aldose Reductase is not available in the reviewed literature, the following table summarizes the IC50 values for several related pyrido[1,2-a]pyrimidin-4-one derivatives, providing a comparative context for its potential inhibitory activity.

CompoundTarget EnzymeIC50 (µM)Notes
2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives ALR2Micromolar to submicromolar rangeIntroduction of a hydroxyl group at position 9 enhances inhibitory potency.
Pyrido[1,2-a]pyrimidin-4-one derivative 14i SHP20.104A potent allosteric inhibitor of SHP2 phosphatase.
Other Pyrido[2,3-d]pyrimidine derivatives SW620 cells (Antiproliferative)6.9 - >40Demonstrates the broad biological activity of the pyridopyrimidine scaffold.[3]

Signaling Pathway

The following diagram illustrates the polyol pathway and the role of Aldose Reductase (ALR2) in the development of diabetic complications.

Polyol_Pathway cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Pathological Consequences High Glucose High Glucose Glucose Glucose High Glucose->Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (ALR2) NADPH -> NADP+ Oxidative Stress\n(NADPH depletion) Oxidative Stress (NADPH depletion) Glucose->Oxidative Stress\n(NADPH depletion) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress AGEs Formation AGEs Formation Fructose->AGEs Formation Diabetic Complications Diabetic Complications Osmotic Stress->Diabetic Complications Oxidative Stress\n(NADPH depletion)->Diabetic Complications AGEs Formation->Diabetic Complications Inhibitor 2-Hydroxy-9-methyl-4H- pyrido[1,2-a]pyrimidin-4-one Inhibitor->Glucose Inhibits ALR2

Polyol Pathway and ALR2 Inhibition.

Experimental Protocols

In Vitro Aldose Reductase (ALR2) Inhibition Assay (Spectrophotometric)

This protocol describes a spectrophotometric method to determine the in vitro inhibitory activity of this compound against ALR2 by measuring the decrease in absorbance of NADPH at 340 nm.

Materials and Reagents:

  • Recombinant human or rat Aldose Reductase (ALR2) enzyme

  • β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate (NADPH)

  • DL-Glyceraldehyde (Substrate)

  • This compound (Test Compound)

  • Epalrestat or Quercetin (Positive Control Inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • Sodium phosphate buffer (0.067 M, pH 6.2)

  • UV-transparent 96-well microplates or quartz cuvettes

  • Microplate spectrophotometer or UV-Vis spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound, this compound, in DMSO.

    • Prepare serial dilutions of the test compound in sodium phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to minimize solvent effects.

    • Prepare a stock solution of the positive control inhibitor (e.g., Epalrestat) in DMSO and dilute similarly.

    • Prepare working solutions of NADPH (e.g., 0.1 mM) and DL-glyceraldehyde (e.g., 10 mM) in sodium phosphate buffer.

    • Prepare the ALR2 enzyme solution by diluting the stock enzyme in cold sodium phosphate buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.

  • Assay Setup (for 96-well plate format):

    • In a UV-transparent 96-well microplate, add the following components to each well in triplicate:

      • Blank wells: 180 µL of sodium phosphate buffer and 10 µL of the highest concentration of the test compound solution.

      • Control wells (100% enzyme activity): 160 µL of sodium phosphate buffer, 10 µL of NADPH solution, 10 µL of ALR2 enzyme solution, and 10 µL of DMSO (vehicle).

      • Test wells: 150 µL of sodium phosphate buffer, 10 µL of NADPH solution, 10 µL of ALR2 enzyme solution, and 10 µL of the test compound dilution.

      • Positive control wells: 150 µL of sodium phosphate buffer, 10 µL of NADPH solution, 10 µL of ALR2 enzyme solution, and 10 µL of the positive control inhibitor dilution.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the DL-glyceraldehyde solution to all wells except the blank wells.

    • Immediately place the microplate in the spectrophotometer and begin kinetic measurements.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for a total of 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH oxidation) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Correct the rates of the test and control wells by subtracting the rate of the corresponding blank wells (non-enzymatic NADPH oxidation).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro ALR2 enzyme inhibition assay.

ALR2_Inhibition_Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Reagent_Prep Prepare Reagents: - ALR2 Enzyme - NADPH - DL-Glyceraldehyde - Test Compound Dilutions - Buffer Assay_Setup Set up reactions in 96-well plate: - Blank - Control - Test Compound - Positive Control Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate at constant temperature Assay_Setup->Pre_incubation Reaction_Initiation Initiate reaction with DL-Glyceraldehyde Pre_incubation->Reaction_Initiation Kinetic_Measurement Measure absorbance decrease at 340 nm Reaction_Initiation->Kinetic_Measurement Calculate_Velocity Calculate initial reaction velocities (ΔAbs/min) Kinetic_Measurement->Calculate_Velocity Calculate_Inhibition Calculate % Inhibition for each concentration Calculate_Velocity->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 value from dose-response curve Plot_Data->Determine_IC50

References

Application Notes and Protocols for 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its Analogs in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds with diverse therapeutic potential.[1] Derivatives of this scaffold have been investigated for a range of activities, including anti-inflammatory, anticancer, and anticonvulsant effects.[2][3][4] While specific experimental data for 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in cell-based assays is limited in publicly available literature, the extensive research on structurally related compounds, particularly the AMPA receptor antagonist Perampanel, provides a strong foundation for exploring its potential applications.

These application notes provide a comprehensive overview of the potential uses of this compound and its analogs in cell-based assays, drawing upon established protocols and findings from related molecules. The provided methodologies and data will guide researchers in designing and executing experiments to elucidate the biological activity of this class of compounds.

Mechanism of Action and Signaling Pathways

Compounds based on the pyrido[1,2-a]pyrimidin-4-one scaffold can act on various cellular targets. One of the most well-documented mechanisms is the non-competitive antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory glutamatergic signaling.[5] Perampanel, a notable drug with this core structure, functions as a selective AMPA receptor antagonist.[5] By inhibiting AMPA receptors, these compounds can reduce neuronal excitability and have shown potential in managing conditions like epilepsy and in affecting the growth of brain tumors.[5][6]

Other derivatives of this scaffold have been shown to inhibit enzymes such as aldose reductase, the protein tyrosine phosphatase SHP2, and the cysteine protease falcipain-2, or to activate pyruvate kinase M2 (PKM2).[3][7][8][9] These diverse mechanisms highlight the versatility of the pyrido[1,2-a]pyrimidin-4-one core in drug discovery.

Below is a diagram illustrating the signaling pathway affected by AMPA receptor antagonism.

AMPA_Receptor_Signaling cluster_1 Postsynaptic Terminal Glutamate_Vesicle Glutamate AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Glutamate Release Ca_Channel Ca²⁺ Channel AMPA_Receptor->Ca_Channel Activation Downstream_Signaling Downstream Signaling Ca_Channel->Downstream_Signaling Ca²⁺ Influx Compound 2-Hydroxy-9-methyl-4H- pyrido[1,2-a]pyrimidin-4-one (or analog) Compound->AMPA_Receptor Antagonism

Caption: AMPA Receptor Antagonism Pathway.

Application Notes

Based on the known activities of related compounds, this compound can be evaluated in a variety of cell-based assays to determine its biological effects.

Assessment of Anti-proliferative and Cytotoxic Effects

Many pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated anti-proliferative activity against various cancer cell lines, particularly those of neurological origin like glioblastoma.[2][6]

  • Recommended Cell Lines: Glioblastoma cell lines (e.g., U87, T98G, A172), brain metastasis cell lines, and other cancer cell lines relevant to the researcher's interest.[6][10]

  • Assay Principle: Quantify the reduction in cell proliferation or viability after treatment with the compound. This can be achieved through various methods, including metabolic assays (MTT, XTT), DNA synthesis measurement (BrdU incorporation), or direct cell counting.

  • Expected Outcome: A dose-dependent inhibition of cell proliferation, from which IC50 values can be determined.

Investigation of Apoptosis Induction

The cytotoxic effects of these compounds may be mediated through the induction of programmed cell death (apoptosis).

  • Recommended Cell Lines: Cancer cell lines that show sensitivity in proliferation assays.

  • Assay Principle: Measure the activation of key apoptotic markers, such as caspases 3 and 7, or use flow cytometry-based assays to detect annexin V staining and DNA fragmentation.

  • Expected Outcome: An increase in apoptotic markers in treated cells compared to untreated controls.[10]

Measurement of Glutamate Release

Given the potential for AMPA receptor modulation, assessing the compound's effect on glutamate release from neuronal or glial cells is a relevant application.

  • Recommended Cell Lines: Glioblastoma cell lines (known to release glutamate), primary neuronal cultures, or astrocyte cultures.[6]

  • Assay Principle: Collect the cell culture supernatant and quantify the concentration of extracellular glutamate using a commercially available glutamate assay kit.

  • Expected Outcome: A reduction in extracellular glutamate levels in treated cells, which could be a consequence of reduced cell number or a direct effect on glutamate release machinery.[6]

Experimental Protocols

The following are detailed protocols for the key experiments mentioned in the application notes.

Protocol 1: Cell Proliferation Assay (Cell Counting Method)

This protocol is adapted from methodologies used to evaluate the anti-proliferative effects of Perampanel on glioma cell lines.[10]

Materials:

  • Human glioma cell lines (e.g., U87, A172)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 12-well plates

  • Trypsin-EDTA

  • Automatic cell counter or hemocytometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in 12-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Allow cells to attach and grow for 24 hours.

  • Prepare serial dilutions of the test compound in complete culture medium. Ensure the final DMSO concentration does not exceed 0.1%. Include a vehicle control (DMSO only).

  • Remove the existing medium from the wells and add the medium containing the different concentrations of the compound.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, wash the cells with PBS.

  • Harvest the cells using trypsin-EDTA.

  • Neutralize the trypsin with complete medium and collect the cell suspension.

  • Count the number of cells using an automatic cell counter or a hemocytometer.

  • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Apoptosis Assay (Caspase-3/7 Activity)

This protocol is based on assays used to measure apoptosis induction by Perampanel.[6]

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 96-well white-walled plates

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate at a suitable density.

  • After 24 hours, treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for 24 to 48 hours.[10]

  • Allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add the reagent to each well (typically in a 1:1 ratio with the culture medium volume).

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • Express the results as fold change in caspase activity relative to the vehicle control.

Protocol 3: Extracellular Glutamate Measurement

This protocol is derived from studies on the effect of Perampanel on glutamate levels in glioblastoma cells.[6]

Materials:

  • Human glioblastoma cell lines

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • Glutamate Assay Kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells in 6-well plates and grow until sub-confluent.

  • Treat the cells with the test compound or vehicle control for 24 hours.

  • Collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any detached cells or debris.

  • Determine the glutamate concentration in the supernatant using a glutamate assay kit, following the manufacturer's protocol.

  • After collecting the supernatant, lyse the cells in the wells to determine the total protein content (e.g., using a BCA assay).

  • Normalize the extracellular glutamate levels to the total protein content of the corresponding sample.

  • Express the results as a percentage of the glutamate levels in the vehicle control.

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_assays Endpoint Assays Start Cell Seeding Incubation_24h 24h Incubation (Attachment) Start->Incubation_24h Treatment Compound Treatment (Varying Concentrations) Incubation_24h->Treatment Incubation_Assay Assay-Specific Incubation Period Treatment->Incubation_Assay Proliferation Proliferation Assay Incubation_Assay->Proliferation Apoptosis Apoptosis Assay Incubation_Assay->Apoptosis Glutamate Glutamate Assay Incubation_Assay->Glutamate Data_Analysis Data Analysis (e.g., IC50 Calculation) Proliferation->Data_Analysis Apoptosis->Data_Analysis Glutamate->Data_Analysis End Results Data_Analysis->End

Caption: General Workflow for Cell-Based Assays.

Data Presentation

The following tables summarize quantitative data for Perampanel and other pyrido[1,2-a]pyrimidin-4-one derivatives from published studies, providing a reference for expected potencies.

Table 1: Anti-proliferative Activity of Perampanel in Glioblastoma Cell Lines Data extracted from studies on Perampanel's effects on cancer cells.

Cell LineCompoundIC50 (µM)Assay MethodReference
T98GPerampanel~10-30Cell Proliferation Assay[2]
U-251MGPerampanel~10-30Cell Proliferation Assay[2]
Patient-derived Glioblastoma LinesPerampanel10-30BrdU Incorporation[2][6]
U87Perampanel + TemozolomideSynergistic EffectCell Growth Inhibition[10]
A172Perampanel + TemozolomideSynergistic EffectCell Growth Inhibition[10]

Table 2: Enzymatic and Anti-proliferative Activities of Various Pyrido[1,2-a]pyrimidin-4-one Derivatives Data for illustrative purposes, showing the diverse activities of the scaffold.

Compound IDTargetIC50 (µM)Cell LineIC50 (µM)Reference
14i SHP20.104Kyse-5201.06[3]
- Aldose ReductaseMicromolar to Submicromolar--[7]
- Falcipain-2-P. falciparum-[9]
- PKM2 (Activator)Potent Activation--[8]

These tables provide a comparative overview of the potency of different compounds within this class, which can serve as a benchmark when evaluating this compound.

References

Application Notes and Protocols: Development of a Pyrido[1,2-a]pyrimidin-4-one Derivative Screening Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide range of therapeutic potential, including anti-inflammatory, anti-cancer, and enzyme-inhibiting properties.[1][2][3] Their ability to modulate key signaling pathways makes them attractive candidates for drug discovery programs. Notably, certain derivatives have been identified as inhibitors of SHP2, a protein tyrosine phosphatase involved in critical cellular signaling pathways like RAS-ERK, PI3K-AKT, and JAK-STAT.[1] Others have been investigated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) for applications in oncology and autoimmune diseases.[4]

These application notes provide a comprehensive guide for the development of a screening library of pyrido[1,2-a]pyrimidin-4-one derivatives. This document details the chemical synthesis, purification, and characterization of these compounds, followed by protocols for high-throughput screening to identify and validate potential drug candidates.

I. Synthesis and Characterization of the Screening Library

A robust and efficient synthetic strategy is crucial for generating a diverse library of pyrido[1,2-a]pyrimidin-4-one derivatives. The following protocol outlines a general and widely applicable method for their synthesis.

Synthetic Workflow

The synthesis of the pyrido[1,2-a]pyrimidin-4-one library can be achieved through a multi-step process, beginning with the synthesis of substituted benzoylacetonitriles, followed by a one-pot three-component reaction to form an alkenenitrile intermediate, which is then cyclized to yield the final product.[5]

G cluster_synthesis Synthesis of Pyrido[1,2-a]pyrimidin-4-one Derivatives A Substituted Benzoylacetonitrile D One-Pot Three-Component Reaction A->D B 2-Aminopyridine Derivative B->D C Orthoester C->D E Alkenenitrile Intermediate D->E F Cyclization (Acid-catalyzed) E->F G Pyrido[1,2-a]pyrimidin-4-one Derivative F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS, Purity) H->I J Screening Library I->J

Caption: Workflow for the synthesis and preparation of the screening library.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes the synthesis of a representative 2-aryl-pyrido[1,2-a]pyrimidin-4-one derivative.

Materials:

  • Substituted benzoylacetonitrile (1.0 eq)

  • 2-Aminopyridine (1.0 eq)

  • Trimethyl orthoformate (1.2 eq)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Petroleum Ether

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • Synthesis of the Alkenenitrile Intermediate:

    • In a round-bottom flask, combine the substituted benzoylacetonitrile (0.01 mol), 2-aminopyridine (0.01 mol), and trimethyl orthoformate (0.012 mol).[5]

    • Heat the mixture at 80°C in an oil bath for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

    • After completion, cool the reaction mixture to room temperature.

    • Add petroleum ether (30 mL) to the solidified mass and stir vigorously.

    • Filter the resulting precipitate, wash with petroleum ether, and dry under vacuum to obtain the crude alkenenitrile intermediate.

  • Cyclization to the Pyrido[1,2-a]pyrimidin-4-one Core:

    • Suspend the crude alkenenitrile intermediate in ethanol.

    • Add concentrated hydrochloric acid dropwise while stirring.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the final pyrido[1,2-a]pyrimidin-4-one derivative.

Characterization and Purity Assessment

The identity and purity of each synthesized compound must be rigorously assessed before inclusion in the screening library.

Protocols:

  • Structural Verification: The chemical structure of each derivative should be confirmed using standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[6]

  • Purity Assessment: The purity of each compound should be determined using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (LC-MS).[7] The area percent method is commonly used for a rapid assessment of purity.[7] A purity level of >95% is recommended for compounds in a screening library.

Data Presentation: Library Characterization

The characterization data for a subset of the synthesized library should be presented in a clear and organized manner.

Compound IDR-GroupMolecular FormulaMW ( g/mol )¹H NMRMS (m/z)Purity (HPLC %)
PYP-0014-Cl-PhC₁₄H₉ClN₂O256.69Conforms257.0 [M+H]⁺98.2
PYP-0024-Me-PhC₁₅H₁₂N₂O236.27Conforms237.1 [M+H]⁺97.5
PYP-0034-Br-PhC₁₄H₉BrN₂O301.14Conforms301.0 [M+H]⁺96.8
PYP-0044-F-PhC₁₄H₉FN₂O240.23Conforms241.1 [M+H]⁺99.1

II. High-Throughput Screening (HTS) Cascade

A tiered screening approach is employed to efficiently identify and prioritize compounds with the desired biological activity. This typically involves a primary high-throughput screen against a biochemical target, followed by secondary cell-based assays to confirm activity and assess cytotoxicity.

HTS Workflow

G cluster_screening High-Throughput Screening Cascade A Pyrido[1,2-a]pyrimidin-4-one Library (10,000+ compounds) B Primary HTS: Biochemical Assay (e.g., Kinase Inhibition) A->B C Inactive Compounds B->C >90% activity D Initial Hits (~100-200 compounds) B->D <50% activity E Dose-Response & IC50 Determination D->E F Confirmed Hits (Potency < 10 µM) E->F G Secondary Screening: Cell-Based Assays (Viability, Cytotoxicity) F->G H Cytotoxic Hits G->H High Cytotoxicity I Validated Hits (Active & Non-toxic) G->I Low Cytotoxicity J Lead Optimization I->J

Caption: A tiered workflow for high-throughput screening.

Protocol: Primary Biochemical Screen (Kinase Inhibition Assay)

This protocol outlines a generic, luminescence-based kinase assay suitable for HTS, such as the Kinase-Glo® assay, which measures ATP consumption.[8]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Plating: Dispense test compounds and controls (positive and negative) into 384-well plates.

  • Kinase Reaction:

    • Add the kinase, substrate, and ATP to the assay buffer.

    • Dispense the kinase reaction mixture into the wells containing the compounds.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add an equal volume of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

    • Measure luminescence using a plate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, lower inhibition by the compound.

Protocol: IC50 Determination

For active compounds from the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).

Procedure:

  • Prepare serial dilutions of the hit compounds.

  • Perform the kinase assay as described above with the different compound concentrations.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.[9]

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to calculate the IC50 value.[10][11]

Protocol: Secondary Cell-Based Screen (MTT Cytotoxicity Assay)

This assay assesses the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability and cytotoxicity.[12]

Materials:

  • Cancer cell line (e.g., Kyse-520)[1]

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the hit compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.

Data Presentation: Screening Results

The results from the screening cascade should be tabulated for easy comparison.

Compound IDPrimary Screen (% Inhibition @ 10 µM)Kinase IC50 (µM)Cell Viability IC50 (µM)Selectivity Index (Cell IC50 / Kinase IC50)
PYP-00185.20.825.632.0
PYP-00292.50.515.230.4
PYP-00378.91.2> 50> 41.7
PYP-00465.75.8> 50> 8.6

III. Signaling Pathway Analysis

Understanding the mechanism of action of the validated hits is crucial for lead optimization. Pyrido[1,2-a]pyrimidin-4-one derivatives have been shown to modulate several key signaling pathways.[1] The diagram below illustrates the RAS-ERK pathway, a common target for cancer drug discovery.

G cluster_pathway RAS-ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation SHP2->RAS Activates Inhibitor Pyrido[1,2-a]pyrimidin-4-one Inhibitor Inhibitor->SHP2

Caption: The RAS-ERK signaling pathway and a potential point of inhibition.

Further studies, such as Western blotting to analyze the phosphorylation status of key proteins in this pathway (e.g., Akt and Erk1/2), can be conducted to confirm the mechanism of action of the lead compounds.[1]

Conclusion

This document provides a comprehensive set of protocols and guidelines for the development and screening of a pyrido[1,2-a]pyrimidin-4-one derivative library. By following these methodologies, researchers can efficiently synthesize, characterize, and screen these compounds to identify novel and potent modulators of clinically relevant biological targets, paving the way for the development of new therapeutic agents.

References

Application Notes and Protocols: Functionalization of the 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold due to its prevalence in a wide range of biologically active compounds.[1][2] Derivatives of this scaffold have shown promise as anti-inflammatory agents, antipsychotics, and tranquilizers.[3] The 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one variant, in particular, serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications, including the development of specific enzyme inhibitors. This document provides an overview of key functionalization strategies for this scaffold, detailed experimental protocols, and insights into the biological applications of its derivatives, with a focus on their role as SHP2 inhibitors.

I. Synthesis of the this compound Scaffold

The foundational scaffold can be synthesized through a cyclocondensation reaction between a substituted 2-aminopyridine and a malonic acid derivative. A general and efficient method involves the reaction of 2-amino-3-methylpyridine with diethyl malonate.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-amino-3-methylpyridine

  • Diethyl malonate

  • p-Toluenesulfonic acid (catalyst)

  • Ethylene glycol monomethyl ether (solvent)

  • Diisopropyl ether (for extraction)

  • Acetonitrile (for recrystallization)

Procedure:

  • A mixture of 2-amino-3-methylpyridine (1.0 eq), diethyl malonate (1.5 eq), and a catalytic amount of p-toluenesulfonic acid in ethylene glycol monomethyl ether is prepared.

  • The reaction mixture is stirred and heated under reflux for 18-24 hours.

  • The mixture is then allowed to cool to room temperature, during which the product may crystallize.

  • The crystallized product is collected by filtration and dried.

  • The filtrate can be concentrated to half its volume to yield a second crop of the product.

  • The crude product can be further purified by extraction with boiling diisopropyl ether followed by recrystallization from acetonitrile to afford the pure this compound.

II. Functionalization of the Scaffold

The this compound scaffold can be functionalized at various positions to generate a library of derivatives. Key strategies include halogenation followed by cross-coupling reactions, and direct C-H functionalization.

A. Halogenation at the C3 Position

Halogenation, particularly at the C3 position, provides a versatile handle for subsequent cross-coupling reactions. N-halosuccinimides are commonly used reagents for this transformation.[4]

Experimental Protocol: 3-Bromo-2-hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, N-Bromosuccinimide (1.1 eq) is added portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature for 4-6 hours, and the progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice-water.

  • The precipitated solid is filtered, washed with water, and dried under vacuum to yield the 3-bromo derivative.

B. Suzuki-Miyaura Cross-Coupling

The halogenated scaffold can be readily functionalized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl moieties.[5][6]

Experimental Protocol: 3-Aryl-2-hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Materials:

  • 3-Bromo-2-hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • A mixture of 3-Bromo-2-hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (2.0 eq) is taken in a reaction vessel.

  • A 4:1 mixture of 1,4-dioxane and water is added, and the system is degassed and purged with an inert gas (e.g., Argon).

  • The reaction mixture is heated to 80-100 °C for 12-18 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the organic solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford the desired 3-aryl derivative.

Quantitative Data Summary

The following table summarizes representative yields for the functionalization of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold based on literature data for similar structures.

EntryStarting MaterialReaction TypeReagents and ConditionsProductYield (%)Reference
14H-pyrido[1,2-a]pyrimidin-4-oneBrominationNBS, DMF, rt, 4h3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one~90%[4]
23-Bromo-4H-pyrido[1,2-a]pyrimidin-4-oneSuzuki-Miyaura CouplingPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90°C, 12h3-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one85-95%[5][7]
32-Aryl-4H-pyrido[1,2-a]pyrimidin-4-oneC-H ArylationBromoarenes, Pd(OAc)₂, Ag₂CO₃, DMF, 120°C, 24h2-Aryl-3-aryl-4H-pyrido[1,2-a]pyrimidin-4-one60-80%[6]

III. Biological Application: SHP2 Inhibition

Derivatives of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold have been identified as potent allosteric inhibitors of the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[2] SHP2 is a key signaling node that positively regulates the Ras-ERK, PI3K-AKT, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][8] Dysregulation of SHP2 activity is implicated in various cancers, making it an attractive therapeutic target.[8][]

SHP2 Signaling Pathway and Inhibition

The diagram below illustrates the central role of SHP2 in major signaling cascades and the mechanism of its inhibition.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pY PI3K PI3K RTK->PI3K JAK JAK RTK->JAK SHP2 SHP2 RTK->SHP2 pY SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation SHP2->SOS SHP2->Ras Activates Inhibitor Pyrido[1,2-a]pyrimidin-4-one Derivative (Inhibitor) Inhibitor->SHP2 Inhibits

Caption: SHP2 signaling pathway and point of inhibition.

Experimental Workflow for Screening SHP2 Inhibitors

The following workflow outlines the process for identifying and characterizing novel SHP2 inhibitors based on the this compound scaffold.

Experimental_Workflow Start Start: 2-Hydroxy-9-methyl-4H- pyrido[1,2-a]pyrimidin-4-one Functionalization Scaffold Functionalization (e.g., Suzuki Coupling) Start->Functionalization Library Library of Derivatives Functionalization->Library HTS High-Throughput Screening (In vitro SHP2 activity assay) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_ID->Library Inactive Compounds Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Compounds In_Vivo In Vivo Efficacy Studies (Xenograft models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: Workflow for SHP2 inhibitor discovery.

In Vitro SHP2 Inhibition Assay Protocol

Principle: This assay measures the ability of a compound to inhibit the phosphatase activity of SHP2 using a synthetic phosphopeptide substrate. The amount of phosphate released is quantified using a colorimetric method.

Materials:

  • Recombinant human SHP2 enzyme

  • Phosphopeptide substrate (e.g., pNPP or a specific peptide substrate)

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT, pH 7.2)

  • Test compounds (dissolved in DMSO)

  • Malachite Green Phosphate Detection Kit

Procedure:

  • Prepare a dilution series of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and the SHP2 enzyme.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Initiate the reaction by adding the phosphopeptide substrate to each well.

  • Incubate the reaction at 37 °C for 30-60 minutes.

  • Stop the reaction by adding the Malachite Green reagent.

  • Measure the absorbance at 620 nm using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The functionalization strategies outlined in these notes, particularly halogenation followed by Suzuki-Miyaura cross-coupling, provide a robust means to generate diverse chemical libraries. The demonstrated potential of derivatives of this scaffold as SHP2 inhibitors highlights its significance in cancer drug discovery and warrants further investigation into its structure-activity relationships and therapeutic potential.

References

Application Notes and Protocols for the Quantification of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyridopyrimidine class of molecules. Derivatives of this scaffold have shown a wide range of pharmacological activities and are of significant interest in drug discovery and development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of this compound using UV-Vis Spectrophotometry, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Signaling Pathway Context

Pyrido[1,2-a]pyrimidin-4-one derivatives have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. For instance, they have been studied as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a key component in multiple signaling cascades including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.[1] The diagram below illustrates a simplified overview of the SHP2 signaling pathway, a potential target for compounds like this compound.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK RTK->P_RTK Growth Factor Binding Grb2 Grb2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PI3K PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation JAK JAK STAT STAT JAK->STAT STAT->Nucleus SHP2 SHP2 SHP2->RAS Activation P_RTK->Grb2 P_RTK->PI3K P_RTK->JAK P_RTK->SHP2 Nucleus->Proliferation Inhibitor 2-Hydroxy-9-methyl-4H- pyrido[1,2-a]pyrimidin-4-one Inhibitor->SHP2 Inhibition

Simplified SHP2 Signaling Pathway.

Quantitative Data Summary

The following tables summarize the hypothetical performance characteristics of the analytical methods described in this document for the quantification of this compound.

Table 1: UV-Vis Spectrophotometry Method Validation Summary

ParameterResult
Wavelength (λmax)275 nm
Linearity Range2 - 20 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%

Table 2: HPLC-UV Method Validation Summary

ParameterResult
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.9995
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)99.1% - 100.8%
Precision (% RSD)< 1.5%
Retention Time~ 4.2 min

Table 3: LC-MS/MS Method Validation Summary for Plasma Samples

ParameterResult
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.15 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Recovery)97.8% - 102.5%
Precision (% RSD)< 5.0%
Matrix EffectMinimal

Experimental Protocols

Protocol 1: Quantification by UV-Vis Spectrophotometry

This method is suitable for the quantification of the bulk drug or in simple formulations without interfering excipients.

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm.

  • Matched quartz cuvettes with a 1 cm path length.

2. Reagents and Materials:

  • This compound reference standard.

  • Methanol (HPLC grade).

  • Volumetric flasks and pipettes.

3. Preparation of Standard Solutions:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standards: Prepare a series of working standards (e.g., 2, 5, 10, 15, and 20 µg/mL) by diluting the stock solution with methanol.

4. Experimental Workflow:

UV_Vis_Workflow Start Start PrepStock Prepare Stock Solution (100 µg/mL) Start->PrepStock PrepSample Prepare Sample Solution Start->PrepSample PrepWork Prepare Working Standards (2-20 µg/mL) PrepStock->PrepWork Scan Scan for λmax (200-400 nm) PrepWork->Scan Measure Measure Absorbance of Standards at λmax Scan->Measure CalCurve Generate Calibration Curve Measure->CalCurve Quantify Quantify Concentration CalCurve->Quantify MeasureSample Measure Absorbance of Sample PrepSample->MeasureSample MeasureSample->Quantify End End Quantify->End

UV-Vis Spectrophotometry Workflow.

5. Procedure:

  • Determine the λmax of this compound by scanning a standard solution (e.g., 10 µg/mL) from 200 to 400 nm against a methanol blank.

  • Measure the absorbance of each working standard solution at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Prepare the sample solution by dissolving an accurately weighed amount of the sample in methanol to obtain a concentration within the linear range.

  • Measure the absorbance of the sample solution at the λmax.

  • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of the compound in the presence of other components in a formulation.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid) (30:70, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm.

4. Preparation of Solutions:

  • Prepare stock and working standard solutions as described in the UV-Vis protocol, using the mobile phase as the diluent.

  • Prepare sample solutions by dissolving the sample in the mobile phase, followed by filtration through a 0.45 µm syringe filter.

5. Experimental Workflow:

HPLC_Workflow Start Start PrepMobile Prepare Mobile Phase Start->PrepMobile PrepStandards Prepare Standard Solutions Start->PrepStandards PrepSample Prepare and Filter Sample Start->PrepSample Equilibrate Equilibrate HPLC System PrepMobile->Equilibrate InjectStandards Inject Standards Equilibrate->InjectStandards PrepStandards->InjectStandards CalCurve Generate Calibration Curve (Peak Area vs. Concentration) InjectStandards->CalCurve Quantify Quantify Concentration CalCurve->Quantify InjectSample Inject Sample PrepSample->InjectSample InjectSample->Quantify End End Quantify->End

HPLC-UV Analysis Workflow.

6. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to establish the retention time and generate a calibration curve.

  • Inject the sample solutions.

  • Identify the analyte peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the concentration of the analyte in the sample using the calibration curve.

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying the compound in complex biological matrices such as plasma.

1. Instrumentation:

  • LC-MS/MS system consisting of a UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Data acquisition and analysis software.

2. Reagents and Materials:

  • This compound reference standard.

  • Stable isotope-labeled internal standard (IS), if available.

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Control biological matrix (e.g., human plasma).

3. LC and MS Conditions:

  • LC Mobile Phase A: Water with 0.1% Formic Acid.

  • LC Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • LC Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Analyte: To be determined by direct infusion of the standard (e.g., Q1: 177.1 -> Q3: appropriate product ion).

    • Internal Standard: To be determined by direct infusion.

4. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

5. Experimental Workflow:

LCMSMS_Workflow Start Start OptimizeMS Optimize MS/MS Parameters (MRM Transitions) Start->OptimizeMS PrepStandards Prepare Calibration Standards in Matrix Start->PrepStandards PrepQC Prepare Quality Control (QC) Samples Start->PrepQC SamplePrep Sample Preparation (Protein Precipitation) PrepStandards->SamplePrep PrepQC->SamplePrep Analyze LC-MS/MS Analysis SamplePrep->Analyze CalCurve Generate Calibration Curve (Peak Area Ratio vs. Conc.) Analyze->CalCurve Quantify Quantify Samples and QCs CalCurve->Quantify End End Quantify->End

LC-MS/MS Bioanalytical Workflow.

6. Procedure:

  • Optimize the mass spectrometer parameters for the analyte and internal standard.

  • Prepare calibration standards and quality control samples by spiking known amounts of the analyte and a constant amount of the internal standard into the control matrix.

  • Process the standards, QCs, and unknown samples using the protein precipitation method.

  • Analyze the processed samples by LC-MS/MS.

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the analyte.

  • Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.

Conclusion

The analytical methods presented provide a comprehensive framework for the quantification of this compound in various contexts. The choice of method will depend on the specific application, required sensitivity, and the complexity of the sample matrix. For routine analysis of bulk drug or simple formulations, UV-Vis spectrophotometry and HPLC-UV are cost-effective and reliable. For the analysis of the compound in complex biological matrices, the high sensitivity and selectivity of LC-MS/MS make it the method of choice. It is essential to validate the chosen method according to the relevant regulatory guidelines to ensure the reliability of the generated data.

References

Application of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds.[1] This scaffold is a key component in drugs with diverse therapeutic applications, including antipsychotics like risperidone and paliperidone, and the anti-allergic agent ramastine. The inherent structural features of this scaffold allow for diverse substitutions, leading to a wide range of pharmacological activities. This document focuses on the potential applications of a specific derivative, 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 17326-09-9), and provides generalized protocols based on the broader class of pyrido[1,2-a]pyrimidin-4-ones due to the limited publicly available data on this specific compound.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized below. These predicted values can be useful for initial experimental design.

PropertyValueSource
Molecular FormulaC₉H₈N₂O₂[2]
Molecular Weight176.17 g/mol [2]
Predicted Density1.35±0.1 g/cm³[2]
Predicted Boiling Point323.7±52.0 °C[2]
InChIInChI=1S/C9H8N2O2/c1-6-3-2-4-11-8(13)5-7(12)10-9(6)11/h2-5,12H,1H3[2]

Potential Therapeutic Applications of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

SHP2 Inhibition for Cancer Therapy

Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) is a crucial node in multiple signaling pathways, including RAS-ERK, PI3K-AKT, and JAK-STAT, which are often dysregulated in cancer.[3] Inhibition of SHP2 is a promising strategy for cancer treatment. Derivatives of the pyrido[1,2-a]pyrimidin-4-one scaffold have been identified as potent allosteric inhibitors of SHP2.[3]

Quantitative Data for a Representative SHP2 Inhibitor (Compound 14i) [3]

TargetIC₅₀ (μM)Cell LineIC₅₀ (μM)
Full-length SHP20.104Kyse-5201.06
SHP2-PTP> 50HBMEC30.75

Note: Compound 14i is a different derivative and this data is presented for illustrative purposes.

Aldose Reductase Inhibition for Diabetic Complications

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, and its overactivity is implicated in the pathogenesis of diabetic complications. Pyrido[1,2-a]pyrimidin-4-one derivatives have been investigated as ALR2 inhibitors, demonstrating activity in the micromolar to submicromolar range.[4]

Anti-inflammatory Activity

Derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one have been synthesized and evaluated for their anti-inflammatory properties. Some compounds have shown significant inhibition of the hyaluronidase enzyme, which is involved in inflammatory processes.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one derivatives, which can be adapted for the specific synthesis and investigation of this compound.

Protocol 1: General Synthesis of 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones

This protocol is based on the condensation reaction between a 2-aminopyridine and a malonic acid derivative.

Workflow for the Synthesis of 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 2-aminopyridine 2-aminopyridine condensation condensation 2-aminopyridine->condensation 1 eq diethyl_malonate diethyl_malonate diethyl_malonate->condensation excess pyridopyrimidinone 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-one condensation->pyridopyrimidinone Heat G enzyme_prep Prepare SHP2 Enzyme Solution incubation Incubate Enzyme, Compound, and Substrate enzyme_prep->incubation compound_prep Prepare Test Compound Dilutions compound_prep->incubation substrate_prep Prepare Substrate (e.g., pNPP) substrate_prep->incubation measurement Measure Absorbance at 405 nm incubation->measurement data_analysis Calculate % Inhibition and IC50 measurement->data_analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS SHP2->RAS Dephosphorylates and activates RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor Pyrido[1,2-a]pyrimidin-4-one Inhibitor Inhibitor->SHP2

References

Application Notes and Protocols for Investigating the Mechanism of Action of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one belongs to the pyrido[1,2-a]pyrimidine class of heterocyclic compounds. While the specific mechanism of action for this particular molecule is not extensively documented, its structural analogs have exhibited a wide range of pharmacological activities. Derivatives of the pyrido[1,2-a]pyrimidin-4-one scaffold have been reported as allosteric inhibitors of SHP2, activators of pyruvate kinase M2 (PKM2), and inhibitors of EGFR, aldose reductase, and HIV-1 integrase.[1][2][3][4] These diverse activities highlight the potential of this chemical scaffold in drug discovery and underscore the importance of a systematic investigation to elucidate the mechanism of action for novel derivatives like this compound.

This document provides a comprehensive set of application notes and experimental protocols to guide researchers in systematically investigating the mechanism of action of this compound. The proposed workflow begins with broad phenotypic screening and progresses toward specific target identification and validation.

General Investigational Workflow

A tiered approach is recommended to efficiently investigate the mechanism of action. This workflow is designed to first identify the cellular effects of the compound and then to progressively narrow down the potential molecular targets and signaling pathways.

Investigational Workflow cluster_0 Phase 1: Cellular Phenotyping cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Specific Target Validation cluster_3 Phase 4: Cellular Mechanism Confirmation Cell_Viability Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT) Broad_Screening Broad-Spectrum Kinase/Enzyme Panel Screening Cell_Viability->Broad_Screening If cytotoxic/cytostatic Pathway_Analysis Signaling Pathway Profiling (e.g., Western Blot for p-ERK, p-AKT) Broad_Screening->Pathway_Analysis Identify potential target classes Target_Engagement Target Engagement Assays (e.g., CETSA, NanoBRET) Pathway_Analysis->Target_Engagement Identify affected pathways In_Vitro_Assay In Vitro Enzyme/Kinase Assays Target_Engagement->In_Vitro_Assay Confirm direct binding Molecular_Docking Molecular Docking Studies In_Vitro_Assay->Molecular_Docking Elucidate binding mode Downstream_Effects Analysis of Downstream Cellular Events (e.g., Apoptosis, Cell Cycle Arrest) In_Vitro_Assay->Downstream_Effects Confirm cellular mechanism SHP2_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Grb2 Grb2/SOS RTK->Grb2 SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K JAK JAK RTK->JAK Ras Ras Grb2->Ras SHP2->Ras Compound 2-Hydroxy-9-methyl-4H- pyrido[1,2-a]pyrimidin-4-one Compound->SHP2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation Experimental_Protocols_Flow Start Start with Compound Viability Cell Viability Assay (MTT/XTT) Start->Viability Pathway_Screen Western Blot for Signaling Pathways Viability->Pathway_Screen Determine IC₅₀ Target_ID Identify Potential Target(s) Pathway_Screen->Target_ID Observe Pathway Inhibition CETSA Cellular Thermal Shift Assay (Target Engagement) Target_ID->CETSA Enzyme_Assay In Vitro Enzyme Assay (IC₅₀/EC₅₀ Determination) CETSA->Enzyme_Assay Confirm Binding Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Enzyme_Assay->Cell_Cycle Confirm Direct Inhibition/ Activation Apoptosis Apoptosis Assay (Annexin V/PI Staining) Enzyme_Assay->Apoptosis End Elucidated Mechanism Cell_Cycle->End Apoptosis->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to aid in improving the yield of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the condensation of 2-amino-3-methylpyridine and diethyl malonate.

Issue 1: Low or No Yield of the Desired Product

  • Question: I followed the protocol but obtained a very low yield (or no product at all). What could be the reasons?

    Answer:

    Several factors can contribute to a low yield. Consider the following potential causes and solutions:

    • Insufficient Reaction Temperature: The thermal condensation requires a high temperature to drive the reaction to completion.

      • Solution: Ensure the reaction mixture reaches and maintains the optimal temperature. For a "neat" synthesis, this can be as high as 230°C. Use a high-temperature thermometer and a suitable heating mantle or sand bath to ensure accurate and even heating.

    • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) if possible. Consider increasing the reaction time. For the neat synthesis, a reaction time of 3 hours at reflux has been reported.

    • Purity of Starting Materials: Impurities in the 2-amino-3-methylpyridine or diethyl malonate can interfere with the reaction.

      • Solution: Ensure the purity of your starting materials. 2-amino-3-methylpyridine can be purified by distillation or recrystallization. Diethyl malonate should be freshly distilled if it has been stored for a long time, as it can hydrolyze.

    • Inefficient Removal of Ethanol Byproduct: The cyclization step involves the elimination of ethanol. If ethanol is not efficiently removed, it can inhibit the reaction from reaching completion.

      • Solution: In a "neat" synthesis, the high temperature helps to distill off the ethanol as it is formed. Ensure your reaction setup allows for the removal of volatile byproducts. After the initial reflux period, distilling off the excess diethyl malonate also helps to drive the reaction forward.

Issue 2: Formation of a Dark, Tarry, or Insoluble Product

  • Question: My reaction mixture turned into a dark, intractable tar. What went wrong?

    Answer:

    Charring or polymerization is a common issue in high-temperature reactions.

    • Excessive Temperature: While a high temperature is necessary, exceeding the decomposition temperature of your starting materials or product will lead to charring.

      • Solution: Carefully control the reaction temperature. Use a temperature controller and ensure the thermometer is correctly placed. Do not exceed 230-240°C for the neat reaction.

    • Presence of Impurities: Acidic or basic impurities can catalyze side reactions and polymerization at high temperatures.

      • Solution: Use purified starting materials. Ensure your glassware is scrupulously clean and dry.

Issue 3: Difficulty in Product Purification

  • Question: I have obtained a crude product, but I am struggling to purify it. What are the recommended purification methods?

    Answer:

    Purification of this compound can be challenging due to its low solubility in many common organic solvents.

    • Recrystallization: This is often the most effective method for purifying the final product.

      • Solution: Due to poor solubility, high-boiling point polar solvents may be required. Dimethyl sulfoxide (DMSO) has been used for NMR analysis, suggesting some solubility. Experiment with solvent systems such as ethanol/water, methanol/water, or acetonitrile. In some cases, dissolving the crude product in a minimal amount of hot DMSO and then carefully adding a co-solvent like water or ethanol until turbidity is observed, followed by slow cooling, may yield crystals.

    • Trituration/Washing: This method is effective for removing unreacted starting materials and soluble impurities.

      • Solution: Suspend the crude solid in a solvent in which the desired product is insoluble but the impurities are soluble. Refluxing hexanes followed by washing with diethyl ether has been reported to be effective.

Frequently Asked Questions (FAQs)

  • Question: What is the most common method for synthesizing this compound?

    Answer: The most direct and commonly cited method is the thermal condensation of 2-amino-3-methylpyridine with diethyl malonate. A solvent-free, or "neat," approach is often employed, where the reactants are heated together at a high temperature.

  • Question: Are there any alternative reagents to diethyl malonate?

    Answer: Yes, other malonic acid derivatives can be used. For instance, bis(2,4,6-trichlorophenyl) malonate can be used under milder conditions as the 2,4,6-trichlorophenoxy group is a better leaving group than ethoxy. However, diethyl malonate is generally more cost-effective and readily available.

  • Question: Can I use a catalyst to improve the reaction yield and conditions?

    Answer: While the "neat" synthesis is often performed without a catalyst, acid catalysts like p-toluenesulfonic acid have been used in similar syntheses of pyrido[1,2-a]pyrimidin-4-one derivatives, sometimes in the presence of a high-boiling point solvent like ethyleneglycol monomethyl ether. The use of a catalyst may allow for lower reaction temperatures and shorter reaction times, but this needs to be optimized for the specific substrates.

  • Question: What safety precautions should I take during this synthesis?

    Answer: This reaction is conducted at high temperatures, so appropriate safety measures are crucial. Use a fume hood, wear personal protective equipment (safety glasses, lab coat, heat-resistant gloves), and ensure your glassware is in good condition and properly assembled to avoid pressure buildup. Diethyl malonate and pyridine derivatives can be irritants, so avoid inhalation and skin contact.

  • Question: My yield is consistently around 40%. Is this considered a good yield?

    Answer: A reported isolated yield for the "neat" synthesis of this compound is 41%. Therefore, a yield in this range is consistent with published results for this specific method. Further optimization of reaction time, temperature, and purification methods may lead to incremental improvements.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound

MethodStarting MaterialsSolventCatalystTemperature (°C)Time (h)Reported Yield (%)Reference
Neat Synthesis2-amino-3-methylpyridine, Diethyl malonateNoneNone230341

Experimental Protocols

Detailed Methodology for the "Neat" Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-3-methylpyridine (1.0 eq) and diethyl malonate (5.0 eq). The flask should be of an appropriate size to allow for vigorous stirring and reflux.

  • Heating: Place the flask in a heating mantle or a sand bath and heat the mixture to reflux (approximately 230°C).

  • Reaction: Allow the reaction to stir at reflux for 3 hours. The mixture will likely darken in color.

  • Workup:

    • After 3 hours, remove the heating source and allow the mixture to cool slightly.

    • Replace the reflux condenser with a distillation apparatus and distill the excess diethyl malonate at atmospheric pressure.

    • The remaining crude solid is then suspended in hexanes and refluxed for 1 hour to remove soluble impurities.

  • Purification:

    • Cool the hexane suspension and collect the solid product by vacuum filtration.

    • Wash the filtered solid with diethyl ether.

    • Dry the product under vacuum to obtain this compound as a solid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine 2-amino-3-methylpyridine and diethyl malonate heat Heat to reflux (230°C) start->heat reflux Stir at reflux for 3h heat->reflux distill Distill excess diethyl malonate reflux->distill triturate Triturate with hot hexanes distill->triturate filter_wash Filter and wash with diethyl ether triturate->filter_wash dry Dry under vacuum filter_wash->dry end_node Pure Product dry->end_node

Caption: Experimental workflow for the synthesis.

troubleshooting_workflow start Low Yield? temp_check Temperature > 220°C? start->temp_check time_check Time >= 3h? temp_check->time_check Yes sol_temp Increase Temperature temp_check->sol_temp No purity_check Pure Starting Materials? time_check->purity_check Yes sol_time Increase Reaction Time time_check->sol_time No product_check Product is a tar? purity_check->product_check Yes sol_purity Purify Reagents purity_check->sol_purity No sol_temp_control Reduce & Control Temperature product_check->sol_temp_control Yes sol_purification Optimize Purification (Trituration/Recrystallization) product_check->sol_purification No

Caption: Troubleshooting logical workflow.

Technical Support Center: Synthesis of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the thermal condensation of 2-amino-3-methylpyridine with diethyl malonate.[1][2][3] This reaction is often performed "neat" (without a solvent) at elevated temperatures.

Q2: Are there alternative reagents to diethyl malonate?

A2: Yes, more reactive malonate derivatives can be used, such as malonyl dichloride or bis(2,4,6-trichlorophenyl)malonate. These reagents often allow for milder reaction conditions. However, they are typically more expensive and may require more careful handling due to their reactivity and potential hazards.

Q3: What are the typical yields for this synthesis?

A3: Yields can vary significantly depending on the specific reaction conditions and the purity of the starting materials. Reported yields for analogous compounds synthesized via the neat condensation with diethyl malonate can range from moderate to good. For instance, the synthesis of the unsubstituted 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one has been reported with a 49% yield.

Q4: What are the main challenges associated with the purification of the final product?

A4: A significant challenge is the poor solubility of this compound in many common organic solvents. This can make purification by recrystallization difficult and may also pose challenges for characterization by techniques like 13C NMR spectroscopy.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Insufficient reaction temperature: The thermal condensation requires high temperatures to proceed efficiently. 2. Impure starting materials: Moisture or impurities in 2-amino-3-methylpyridine or diethyl malonate can interfere with the reaction. 3. Inefficient removal of ethanol byproduct: The buildup of ethanol can slow down or reverse the reaction.1. Ensure the reaction temperature is maintained at the recommended level (e.g., reflux at ~230 °C). 2. Use freshly distilled or high-purity starting materials. Ensure reagents are dry. 3. If conducting the reaction in a solvent, consider using a Dean-Stark trap to remove ethanol as it forms. In a neat reaction, ensuring a way for volatiles to escape is important.
Presence of Unreacted Starting Materials 1. Incomplete reaction: The reaction may not have been heated long enough or at a high enough temperature. 2. Sub-optimal stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.1. Increase the reaction time or temperature within reasonable limits. Monitor the reaction progress using TLC if possible. 2. Ensure the correct molar ratio of 2-amino-3-methylpyridine to diethyl malonate is used. An excess of diethyl malonate is often employed.
Formation of a Dark, Tarry Substance 1. Decomposition at high temperatures: Prolonged heating at very high temperatures can lead to the decomposition of reactants or products.1. Carefully control the reaction temperature and time. Avoid excessive heating. Consider using a high-boiling point solvent to better moderate the temperature.
Difficulty in Product Purification 1. Poor solubility: The product is often poorly soluble in common organic solvents. 2. Residual diethyl malonate: Excess diethyl malonate from the reaction can be difficult to remove.1. Try washing the crude product with hot solvents like hexanes or diethyl ether to remove impurities. For recrystallization, consider high-boiling point polar aprotic solvents like DMSO or DMF, followed by precipitation with a non-solvent. 2. After the reaction, distill off the excess diethyl malonate under reduced pressure.

Experimental Protocols

Neat Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones.

Materials:

  • 2-amino-3-methylpyridine

  • Diethyl malonate

  • Round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Distillation apparatus (optional, for removal of excess diethyl malonate)

  • Hexanes (for washing)

  • Diethyl ether (for washing)

Procedure:

  • To a round-bottom flask, add 2-amino-3-methylpyridine (1.0 equivalent) and an excess of diethyl malonate (e.g., 5.0 equivalents).

  • Fit the flask with a condenser.

  • Heat the mixture to reflux (approximately 230 °C) with stirring for 3-4 hours.

  • (Optional) After the initial reflux period, replace the condenser with a distillation apparatus and distill off the excess diethyl malonate.

  • Cool the reaction mixture to room temperature, which should result in the solidification of the crude product.

  • Suspend the solid residue in hot hexanes and stir for 1 hour.

  • Filter the solid and wash it with diethyl ether.

  • Dry the product under vacuum to obtain this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_product Final Product start Combine 2-amino-3-methylpyridine and diethyl malonate reflux Reflux at ~230°C for 3-4 hours start->reflux distill Distill excess diethyl malonate (optional) reflux->distill cool Cool to Room Temperature wash_hex Suspend in hot hexanes cool->wash_hex distill->cool filter_wash Filter and wash with diethyl ether wash_hex->filter_wash dry Dry under vacuum filter_wash->dry product 2-Hydroxy-9-methyl-4H-pyrido [1,2-a]pyrimidin-4-one dry->product

Caption: Experimental workflow for the neat synthesis.

troubleshooting_synthesis start Low or No Product Yield? check_temp Is reaction temperature adequate (~230°C)? start->check_temp increase_temp Increase and maintain reaction temperature. check_temp->increase_temp No check_purity Are starting materials pure and dry? check_temp->check_purity Yes success Improved Yield increase_temp->success purify_reagents Use high-purity or freshly distilled reagents. check_purity->purify_reagents No check_time Is reaction time sufficient (3-4 hours)? check_purity->check_time Yes purify_reagents->success increase_time Increase reaction time. check_time->increase_time No check_time->success Yes increase_time->success

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Synthesis of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The content is structured in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the synthesis, focusing on identifying and mitigating the formation of side products.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields in this synthesis are a common issue and can be attributed to several factors. The primary cause is often incomplete reaction or the formation of various side products due to the high temperatures typically employed in the "neat" (solvent-free) synthesis from 2-amino-3-methylpyridine and diethyl malonate.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction Increase Reaction Time and Temperature: The condensation reaction requires significant thermal energy. Ensure the reaction is heated to at least 150-180°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some protocols suggest that longer reaction times can improve yields.[1][2]
Suboptimal Stoichiometry Optimize Reagent Ratio: An excess of diethyl malonate is often used to drive the reaction to completion and can also serve as the reaction medium. Experiment with the molar ratio of 2-amino-3-methylpyridine to diethyl malonate to find the optimal balance for your specific setup.
Thermal Decomposition Careful Temperature Control: While high temperatures are necessary, excessive heat can lead to the decomposition of the starting materials and the desired product. It is crucial to maintain a consistent and controlled temperature throughout the reaction.
Formation of Side Products See detailed troubleshooting for specific side products below.

Issue 2: Presence of Multiple Spots on TLC/LC-MS Indicating Impurities

Question: My crude product shows multiple spots on the TLC plate, and LC-MS analysis indicates the presence of several impurities. What are the likely side products and how can I prevent their formation?

Answer: The high-temperature condensation of 2-amino-3-methylpyridine and diethyl malonate can lead to the formation of several side products. Identifying these impurities is the first step in optimizing your reaction to minimize their formation.

Common Side Products and Their Mitigation:

1. Mono-acylated Intermediate (Incomplete Cyclization)

  • Side Product: Diethyl 2-((3-methylpyridin-2-yl)carbamoyl)malonate

  • Formation Mechanism: This intermediate is formed after the initial N-acylation of 2-amino-3-methylpyridine with diethyl malonate. Incomplete reaction due to insufficient temperature or reaction time prevents the subsequent intramolecular cyclization and elimination of ethanol to form the desired pyridopyrimidinone.

  • Troubleshooting:

    • Increase Temperature and/or Reaction Time: Ensure the reaction is heated for a sufficient duration at a high enough temperature (typically 150-180°C) to drive the cyclization to completion.

    • Use of a Catalyst: While often performed neat, the use of a mild acid or base catalyst could potentially facilitate the cyclization at lower temperatures, though this may introduce other side reactions.

2. Di-acylated Side Product

  • Side Product: Diethyl 2,2'-((3-methylpyridin-2-yl)azanediyl)bis(2-oxoacetate)

  • Formation Mechanism: This side product can arise from the reaction of the exocyclic nitrogen of 2-amino-3-methylpyridine with two molecules of diethyl malonate. This is more likely to occur if there is a large excess of diethyl malonate and the reaction conditions favor acylation over cyclization.

  • Troubleshooting:

    • Optimize Stoichiometry: While an excess of diethyl malonate is common, a very large excess may promote di-acylation. Experiment with reducing the excess amount.

    • Stepwise Addition: Consider a stepwise addition of diethyl malonate to the reaction mixture, although this may be less practical for a "neat" synthesis.

3. Unreacted Starting Materials

  • Issue: Presence of 2-amino-3-methylpyridine and/or diethyl malonate in the final product.

  • Troubleshooting:

    • Ensure Sufficient Reaction Time and Temperature: As with the formation of the mono-acylated intermediate, incomplete reaction is the primary cause.

    • Purification: Unreacted starting materials can typically be removed during the work-up and purification steps. Diethyl malonate is a liquid and can be removed by distillation or washing with a suitable solvent. Unreacted 2-amino-3-methylpyridine can be removed by washing with a dilute acid solution, though this may also affect the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the standard experimental protocol for the synthesis of this compound?

A1: A common and straightforward method is the solvent-free ("neat") condensation of 2-amino-3-methylpyridine with diethyl malonate.

General Experimental Protocol:

  • Combine 2-amino-3-methylpyridine and a molar excess of diethyl malonate (e.g., 3-5 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to a temperature of 150-180°C with stirring.

  • Maintain the reaction at this temperature for several hours (e.g., 3-6 hours), monitoring the progress by TLC.

  • After the reaction is complete, allow the mixture to cool.

  • The solid product that precipitates upon cooling can be collected by filtration.

  • Wash the crude product with a suitable solvent (e.g., ethanol, diethyl ether, or hexanes) to remove unreacted diethyl malonate and other soluble impurities.

  • Further purification can be achieved by recrystallization from a high-boiling point solvent (e.g., DMF, DMSO, or acetic acid) if necessary, though the product often has low solubility.

Q2: How can I effectively purify the crude this compound, especially given its low solubility?

A2: Purification can be challenging due to the product's limited solubility in common organic solvents.

Purification Strategies:

  • Washing/Trituration: The most common method is to thoroughly wash or triturate the crude solid with solvents in which the side products and starting materials are soluble, but the desired product is not. Solvents like ethanol, diethyl ether, and hexanes are often effective for removing unreacted diethyl malonate and some organic impurities.

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for purification. High-boiling point polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be effective, but care must be taken to remove these solvents from the final product. Acetic acid can also be used for recrystallization.

  • Column Chromatography: Due to low solubility, column chromatography is often not a practical method for large-scale purification. However, for small-scale purification, it may be possible using a highly polar mobile phase.

Q3: Are there any alternative synthetic routes that might produce fewer side products?

A3: While the direct condensation of 2-aminopyridines with diethyl malonate is the most common method, other reagents can be used. For instance, using more reactive malonate derivatives like malonyl dichlorides or bis(2,4,6-trichlorophenyl) malonate can sometimes allow for milder reaction conditions, potentially reducing temperature-dependent side products.[3] However, these reagents are often more expensive and may require more stringent handling procedures.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the main reaction pathway, the formation of key side products, and a general troubleshooting workflow.

Synthesis_Pathway A 2-Amino-3-methylpyridine C Mono-acylated Intermediate (Diethyl 2-((3-methylpyridin-2-yl)carbamoyl)malonate) A->C N-Acylation (High Temperature) B Diethyl Malonate B->C N-Acylation (High Temperature) E Di-acylated Side Product B->E Further Acylation D This compound (Desired Product) C->D Intramolecular Cyclization (-EtOH) C->E Further Acylation

Caption: Main reaction pathway and formation of common side products.

Side_Product_Formation Start Reaction of 2-Amino-3-methylpyridine and Diethyl Malonate Incomplete Incomplete Reaction (Insufficient Temp/Time) Start->Incomplete ExcessDEM Large Excess of Diethyl Malonate Start->ExcessDEM HighTemp Optimized High Temperature & Time Start->HighTemp MonoAcyl Mono-acylated Intermediate Incomplete->MonoAcyl DiAcyl Di-acylated Side Product ExcessDEM->DiAcyl DesiredProduct Desired Product HighTemp->DesiredProduct

Caption: Factors influencing the formation of side products versus the desired product.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Product (TLC, LC-MS, NMR) Start->Analyze Identify Identify Major Impurities Analyze->Identify Unreacted Unreacted Starting Materials? Identify->Unreacted SideProducts Specific Side Products? Identify->SideProducts Unreacted->SideProducts No OptimizeTimeTemp Increase Reaction Time and/or Temperature Unreacted->OptimizeTimeTemp Yes OptimizeStoich Adjust Reagent Stoichiometry SideProducts->OptimizeStoich Yes Purify Implement Purification (Washing, Recrystallization) SideProducts->Purify No OptimizeTimeTemp->Purify OptimizeStoich->Purify End Improved Yield and Purity Purify->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Optimizing Pyrido[1,2-a]pyrimidin-4-one Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrido[1,2-a]pyrimidin-4-ones.

Troubleshooting Guide

Question 1: What are the most common reasons for low yields in the synthesis of pyrido[1,2-a]pyrimidin-4-ones?

Low yields can often be attributed to several factors:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time is critical and can significantly impact the reaction outcome. For instance, traditional methods may result in lower yields, prompting the development of more efficient protocols using various Lewis and Brønsted acid catalysts.[1]

  • Purity of Starting Materials: The quality of the initial reactants, such as 2-aminopyridine and the 1,3-dicarbonyl compound or its equivalent, is crucial. Impurities can lead to unwanted side reactions and decrease the yield of the desired product.[1]

  • Incorrect Stoichiometry: Inaccurate molar ratios of the reactants can lead to the incomplete consumption of the limiting reagent, thus reducing the overall yield.[1]

  • Reversible Reactions and Byproduct Removal: Some steps in the synthesis may be reversible. Inefficient removal of byproducts, such as water, can shift the equilibrium back towards the reactants and lower the product yield.[1]

  • Steric Hindrance: Bulky substituents on the starting materials can sterically hinder the reaction, leading to lower yields.[1]

Question 2: I am observing multiple spots on my TLC plate. What are the likely side products in my pyrido[1,2-a]pyrimidin-4-one synthesis?

The formation of multiple products is a common challenge. Depending on the specific synthetic route, potential side products may include:

  • Hantzsch-type 1,4-dihydropyridines: These fluorescent byproducts can form, especially at high temperatures, when two equivalents of a β-ketoester react with an aldehyde and ammonia (which can be generated from urea decomposition if used).[1]

  • Aldol Condensation Products: Self-condensation of aldehydes or β-ketoesters, if present as starting materials or intermediates, can occur as a competing reaction.[1]

  • Incompletely Cyclized Intermediates: The reaction may stall at an intermediate stage, such as an enamine or an amide, which will appear as a separate spot on the TLC plate.

  • Isomeric Products: Depending on the substitution pattern of the starting materials, the formation of constitutional isomers is possible. For example, in the cyclization of 2-aminopyridine with certain reagents, a mixture of pyrido[1,2-a]pyrimidin-2-ones and pyrido[1,2-a]pyrimidin-4-ones can be obtained.

  • Degradation Products: Harsh reaction conditions, such as high temperatures or the use of strong acids, can lead to the degradation of either the starting materials or the desired product.[2]

Question 3: What are some effective strategies for purifying pyrido[1,2-a]pyrimidin-4-ones?

Purification of the final product is essential to remove unreacted starting materials, catalysts, and side products. Common purification techniques include:

  • Flash Chromatography: This is a widely used method for purifying pyrido[1,2-a]pyrimidin-4-ones, typically using silica gel as the stationary phase and a gradient of ethyl acetate in hexanes as the mobile phase.[3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining pure material.

  • Acid-Base Extraction: For compounds with basic nitrogen atoms, an acid-base extraction can be employed to separate them from non-basic impurities.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale reactions or when other methods fail, preparative TLC can be used to isolate the desired product.

Frequently Asked Questions (FAQs)

FAQ 1: What are the key reaction parameters to optimize for improving the yield of pyrido[1,2-a]pyrimidin-4-one formation?

To improve the yield, systematic optimization of the following parameters is recommended:

  • Catalyst: The choice and loading of the catalyst are critical. For instance, in copper-catalyzed reactions, the type of copper salt and ligand can significantly influence the yield.

  • Solvent: The polarity and boiling point of the solvent can affect reaction rates and solubility of reactants. Solvents like DMF and DMSO are commonly used for these types of reactions.[4]

  • Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products and degradation.

  • Reaction Time: Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and avoid product degradation from prolonged heating.

FAQ 2: Are there any specific safety precautions to consider when synthesizing pyrido[1,2-a]pyrimidin-4-ones?

Yes, standard laboratory safety practices should always be followed. Additionally, be aware of the following:

  • Toxicity of Reagents: Some starting materials and reagents may be toxic or harmful. Always consult the Safety Data Sheet (SDS) for each chemical before use. For example, 4H-Pyrido[1,2-a]pyrimidin-4-one is harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Handling of Catalysts: Metal catalysts, such as those based on copper or palladium, should be handled with care as they can be toxic and may require specific disposal procedures.

  • High Temperatures: Many of these reactions require heating. Use appropriate heating equipment and take precautions to avoid burns and solvent fires.

Data Presentation

Table 1: Optimization of Reaction Conditions for the CuI-Catalyzed Synthesis of 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1CuI (10)L-proline (20)K₂CO₃ (2.0)DMF1302489
2CuI (10)NoneK₂CO₃ (2.0)DMF1302445
3Cu₂O (10)L-proline (20)K₂CO₃ (2.0)DMF1302478
4CuI (10)L-proline (20)Cs₂CO₃ (2.0)DMF1302492
5CuI (10)L-proline (20)K₂CO₃ (2.0)DMSO1302485
6CuI (10)L-proline (20)K₂CO₃ (2.0)DMF1102465

Data is synthesized for illustrative purposes based on typical optimization studies.

Experimental Protocols

Protocol 1: General Procedure for the CuI-Catalyzed One-Pot Tandem Synthesis of Multisubstituted Pyrido[1,2-a]pyrimidin-4-ones [4]

To a dried Schlenk tube are added 2-halopyridine (1.0 mmol), (Z)-3-amino-3-arylacrylate ester (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with nitrogen three times. Anhydrous DMF (3 mL) is then added, and the reaction mixture is stirred at 130 °C for 24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired pyrido[1,2-a]pyrimidin-4-one.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Weigh Reactants and Catalysts add_reagents Add 2-halopyridine, acrylate, catalyst, ligand, and base to Schlenk tube start->add_reagents evacuate Evacuate and backfill with N₂ (3x) add_reagents->evacuate add_solvent Add anhydrous DMF evacuate->add_solvent heat Heat at 130 °C for 24 h add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete cool Cool to room temperature monitor->cool Complete dilute Dilute with ethyl acetate cool->dilute wash Wash with brine dilute->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify product Pure Pyrido[1,2-a]pyrimidin-4-one purify->product

Caption: Experimental workflow for the synthesis of pyrido[1,2-a]pyrimidin-4-ones.

reaction_mechanism cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product aminopyridine 2-Aminopyridine enamine Enamine Intermediate aminopyridine->enamine + Dicarbonyl dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->enamine amide Amide Intermediate enamine->amide Intramolecular Amidation product Pyrido[1,2-a]pyrimidin-4-one amide->product Cyclization/ Dehydration

Caption: Generalized reaction mechanism for pyrido[1,2-a]pyrimidin-4-one formation.

References

stability of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound?

Based on the general stability of related nitrogen-containing heterocyclic compounds, the primary factors that can influence the stability of this compound are exposure to light, elevated temperatures, non-neutral pH conditions (both acidic and basic), and oxidizing agents. These factors can lead to degradation of the compound, affecting its purity, potency, and overall integrity.

Q2: How should I properly store this compound to ensure its long-term stability?

To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. Specifically, storage in a tightly sealed container at low temperatures (e.g., 2-8 °C) and low humidity is advisable. The compound should be protected from light to prevent photodegradation.

Q3: I've observed a change in the color of my compound. What could be the cause?

A change in the physical appearance, such as color change or clumping, of your this compound sample can be an indication of chemical degradation. This is likely due to exposure to light, moisture, heat, or oxygen. It is crucial to re-evaluate the purity of the compound before proceeding with any experiments.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, compounds with similar pyrido[1,2-a]pyrimidin-4-one structures are susceptible to several degradation mechanisms:

  • Hydrolysis: The pyrimidinone ring may be susceptible to cleavage under acidic or basic conditions.

  • Oxidation: The heterocyclic rings, particularly the electron-rich pyrrole and pyrimidine systems, can be prone to oxidation.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions leading to degradation.

  • Thermal Degradation: High temperatures can cause decomposition of the molecule.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results
Potential Cause Troubleshooting Step Recommended Action
Compound Degradation Verify the purity of your this compound sample using a suitable analytical method (e.g., HPLC, LC-MS).If degradation is confirmed, obtain a fresh batch of the compound. Review your storage and handling procedures to prevent future degradation.
Reaction with Solvents or Reagents Investigate potential incompatibilities between the compound and other components of your experimental setup.Perform small-scale compatibility studies. Consider using alternative, less reactive solvents or reagents if necessary.
pH Instability The compound may be unstable at the pH of your experimental medium.Determine the pH of your solutions and assess the stability of the compound at that pH over the duration of your experiment. Adjust the pH if necessary and possible.
Issue 2: Loss of Compound Potency in Biological Assays
Potential Cause Troubleshooting Step Recommended Action
Degradation in Assay Buffer Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation.If the compound is unstable, consider modifying the buffer composition (e.g., pH, addition of antioxidants) or reducing the incubation time.
Metabolic Instability The compound may be metabolized by enzymes present in the biological system (e.g., liver microsomes, cells). The pyrrole and pyrimidine rings can be sites of oxidative metabolism.Conduct in vitro metabolic stability assays to assess the compound's susceptibility to metabolism. If it is rapidly metabolized, this may explain the loss of potency.
Photodegradation during Assay If the assay is performed under ambient light, the compound may be degrading.Protect the assay from light by using amber-colored plates or by working under low-light conditions.

Experimental Protocols

General Protocol for Forced Degradation Studies

This protocol provides a general framework. The specific concentrations and conditions should be optimized for this compound.

1. Acid and Base Hydrolysis:

  • Acid: Dissolve the compound in 0.1 M HCl.

  • Base: Dissolve the compound in 0.1 M NaOH.

  • Procedure: Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C). Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Reagent: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Procedure: Keep the solution at room temperature and collect samples at different time intervals for analysis.

3. Thermal Degradation:

  • Procedure: Expose the solid compound to dry heat (e.g., 80 °C) for a specified period. Also, heat a solution of the compound under reflux. Analyze the samples for any degradation.

4. Photostability Testing:

  • Procedure: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2][4] A control sample should be kept in the dark under the same temperature conditions. Analyze the exposed and control samples.

Visualizations

Degradation_Pathways Compound 2-Hydroxy-9-methyl-4H- pyrido[1,2-a]pyrimidin-4-one Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation Compound->Oxidation [O] Photodegradation Photodegradation Compound->Photodegradation Light (hν) Thermal Thermal Degradation Compound->Thermal Heat (Δ) Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Thermal->Degradation_Products

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Start with pure compound Solid Solid Compound Start->Solid Solution Compound in Solution Start->Solution Thermal Thermal Solid->Thermal Photolytic Photolytic Solid->Photolytic Acid Acidic Solution->Acid Base Basic Solution->Base Oxidative Oxidative Solution->Oxidative Solution->Photolytic HPLC HPLC/LC-MS Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Characterization Characterize Degradants HPLC->Characterization

Caption: General workflow for conducting forced degradation studies.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have limited aqueous solubility?

A1: The pyrido[1,2-a]pyrimidin-4-one core is a fused heterocyclic system that can exhibit poor aqueous solubility due to its relatively rigid and planar structure, which can favor crystal lattice formation. The presence of the methyl group adds to its lipophilicity. While the hydroxyl group can participate in hydrogen bonding, the overall character of the molecule may lead to challenges in achieving desired concentrations in aqueous assay buffers.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays. It is important to keep the final concentration of DMSO in the assay medium as low as possible (typically below 0.5%) to avoid solvent-induced artifacts or cytotoxicity.

Q3: I observed precipitation when diluting my DMSO stock solution into my aqueous assay buffer. What should I do?

A3: This phenomenon, often called "crashing out," is a common issue when the compound's solubility limit in the final aqueous buffer is exceeded. The troubleshooting guide below provides a step-by-step approach to address this, including optimizing the final concentration, using co-solvents, or employing solubilizing excipients.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle warming (e.g., to 37°C) can be attempted to aid dissolution in the stock solvent. However, prolonged or excessive heating should be avoided as it may lead to compound degradation. Always ensure the compound is stable at the temperature used.

Q5: How can I determine the aqueous solubility of my compound?

A5: Several methods can be used to determine the aqueous solubility. Kinetic solubility assays, such as nephelometric or turbidimetric methods, are high-throughput and suitable for early-stage drug discovery. Thermodynamic solubility assays provide a more accurate measure of equilibrium solubility and are often used in later stages. These methods typically involve adding an excess of the compound to an aqueous buffer, allowing it to equilibrate, and then measuring the concentration of the dissolved compound by techniques like HPLC-UV.

Troubleshooting Guide for Solubility Issues

If you are encountering solubility problems with this compound in your assays, follow this troubleshooting workflow.

G start Start: Compound Precipitation Observed check_conc Is the final compound concentration necessary? start->check_conc reduce_conc Reduce final concentration and re-test. check_conc->reduce_conc No optimize_dmso Optimize final DMSO concentration (typically <= 0.5%). check_conc->optimize_dmso Yes end Problem Solved reduce_conc->end dmso_ok Is solubility improved? optimize_dmso->dmso_ok sol_enhancers Explore solubility enhancers. dmso_ok->sol_enhancers No final_protocol Final Optimized Protocol dmso_ok->final_protocol Yes yes_dmso Yes no_dmso No ph_mod pH Modification sol_enhancers->ph_mod cosolvents Co-solvents sol_enhancers->cosolvents cyclodextrins Cyclodextrins sol_enhancers->cyclodextrins surfactants Surfactants sol_enhancers->surfactants test_enhancers Test compatibility and efficacy of enhancers in the assay. ph_mod->test_enhancers cosolvents->test_enhancers cyclodextrins->test_enhancers surfactants->test_enhancers test_enhancers->final_protocol end_fail Consider resynthesis or formulation development. test_enhancers->end_fail If all fail final_protocol->end

Troubleshooting workflow for solubility issues.
Summary of Solubility Enhancement Strategies

StrategyDescriptionAdvantagesDisadvantages
pH Modification Adjusting the pH of the assay buffer to ionize the compound, which can increase its aqueous solubility. Based on predicted pKa values, this compound has both acidic and basic pKa values, suggesting its solubility will be pH-dependent.Simple to implement; can be highly effective for ionizable compounds.May alter compound activity or affect the biological assay system (e.g., enzyme activity, cell viability).
Co-solvents Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG-400) to the aqueous buffer to reduce the overall polarity of the solvent system.Effective for many compounds; a wide range of biocompatible co-solvents are available.High concentrations can be toxic to cells or interfere with enzyme assays. The final concentration of the co-solvent needs to be carefully controlled and tested.
Cyclodextrins Using cyclic oligosaccharides (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to form inclusion complexes with the hydrophobic compound, thereby increasing its apparent solubility.Generally well-tolerated in many assays; can be very effective at increasing solubility.Can sometimes interfere with compound-target binding if the complex is too stable.
Surfactants Employing non-ionic surfactants (e.g., Tween® 80, Polysorbate 20) at concentrations above their critical micelle concentration (CMC) to form micelles that can encapsulate the poorly soluble compound.Can significantly increase the solubility of highly lipophilic compounds.Can be cytotoxic at higher concentrations and may interfere with certain assay formats.

Experimental Protocols

Protocol 1: In Vitro SHP2 Phosphatase Inhibition Assay

This protocol is designed to measure the inhibitory activity of this compound against the SHP2 enzyme using a fluorogenic substrate.

Materials:

  • Recombinant full-length wild-type SHP2 protein

  • SHP2 activating peptide (e.g., dually phosphorylated IRS-1 peptide)

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT

  • This compound stock solution in DMSO

  • 384-well black microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

  • Enzyme Activation: Prepare a solution of SHP2 enzyme and the activating peptide in Assay Buffer. Incubate at room temperature for 15 minutes to allow for enzyme activation.

  • Assay Reaction:

    • Add 5 µL of the diluted compound or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.

    • Add 10 µL of the pre-activated SHP2 enzyme solution to each well.

    • Incubate at room temperature for 30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the DiFMUP substrate solution to each well.

  • Data Acquisition: Immediately begin kinetic readings on the fluorescence microplate reader every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Determine the rate of reaction for each well. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of a cancer cell line known to be sensitive to SHP2 inhibition (e.g., KYSE-520).

Materials:

  • KYSE-520 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Absorbance microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations

SHP2 Signaling Pathway

The following diagram illustrates the role of SHP2 in the RAS-MAPK signaling pathway, a common target of pyrido[1,2-a]pyrimidin-4-one derivatives.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->Ras activates Inhibitor 2-Hydroxy-9-methyl-4H- pyrido[1,2-a]pyrimidin-4-one Inhibitor->SHP2 inhibits

SHP2 in the RAS/MAPK signaling pathway.
Experimental Workflow for Compound Evaluation

This diagram outlines a typical workflow for evaluating the solubility and biological activity of this compound.

Workflow cluster_prep Compound Preparation & Solubility cluster_invitro In Vitro Assays cluster_analysis Data Analysis stock Prepare DMSO Stock Solution sol_test Kinetic Solubility Assay stock->sol_test formulation Optimize Formulation (if needed) sol_test->formulation enzymatic SHP2 Enzymatic Assay (IC50) formulation->enzymatic cell_viability Cell Viability Assay (IC50) formulation->cell_viability data_analysis Analyze Dose-Response Curves enzymatic->data_analysis cell_viability->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Experimental workflow for compound evaluation.

troubleshooting inconsistent results in 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide guidance on experimental best practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterocyclic organic compound belonging to the pyrido[1,2-a]pyrimidin-4-one class. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. Derivatives of this core structure have been investigated as anti-inflammatory agents, kinase inhibitors, and aldose reductase inhibitors. Notably, certain pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as allosteric inhibitors of the SHP2 phosphatase, a key regulator in cellular signaling pathways implicated in cancer.

Q2: What is the most common and reliable method for the synthesis of this compound?

The most common method is the condensation of 2-amino-3-methylpyridine with diethyl malonate, a reaction based on the Gould-Jacobs reaction. While several procedures exist, including those using solvents like Dowtherm A or polyphosphoric acid, they are often associated with inconsistent yields and difficult purification. A more robust and reproducible method is a "neat" (solvent-free) synthesis, which involves heating the reactants together directly. This approach often simplifies purification, requiring only a simple reslurrying of the product to remove soluble impurities.[1][2][3]

Q3: My compound precipitates out of solution during my biological assay. What could be the cause and how can I resolve it?

This is a common issue, as 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one derivatives can have poor aqueous solubility. The problem often arises when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer for the assay. Even if the compound is soluble in the stock, it may not be in the final aqueous solution.

To address this, consider the following:

  • Decrease the final concentration: Your compound may be precipitating because its concentration in the assay buffer exceeds its solubility limit.

  • Increase the percentage of co-solvent: If your assay can tolerate it, slightly increasing the final percentage of DMSO may help keep the compound in solution.

  • Use a different solvent for your stock solution: While DMSO is common, other solvents or co-solvent systems could be explored.

  • Sonication: Sonicating the final solution may help to dissolve small amounts of precipitate.

  • Solubility testing: It is highly recommended to experimentally determine the solubility of your specific batch of this compound in the assay buffer before conducting extensive experiments.

Q4: I am observing high background fluorescence in my assay. Could the compound be interfering?

Yes, heterocyclic compounds with conjugated aromatic systems can exhibit autofluorescence, which can interfere with fluorescence-based assays.[4][5] This is particularly problematic if the compound's excitation and emission spectra overlap with those of the fluorophores used in your assay.

To mitigate this:

  • Run a control: Test your compound in the assay in the absence of the fluorescent probe to quantify its intrinsic fluorescence.

  • Use red-shifted fluorophores: Autofluorescence from small molecules is often more pronounced at shorter wavelengths (blue-green region). Using probes that excite and emit in the far-red region of the spectrum can significantly reduce interference.[6]

  • Pre-read the plate: Before adding the assay reagents, read the fluorescence of the plate with your compound to establish a baseline.

Troubleshooting Guides

Guide 1: Inconsistent Yields in Synthesis

This guide addresses common issues leading to variable yields during the synthesis of this compound via the condensation of 2-amino-3-methylpyridine and diethyl malonate.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Insufficient reaction temperature or time: The cyclization step of the Gould-Jacobs reaction requires high temperatures. 2. Poor quality of starting materials: Impurities in 2-amino-3-methylpyridine or diethyl malonate can inhibit the reaction. 3. Inappropriate solvent: Some solvents may not be suitable for this reaction, leading to side reactions or poor solubility of intermediates.1. Optimize reaction conditions: For a neat synthesis, ensure the temperature is maintained at 150-180 °C for several hours. Monitor the reaction by TLC or LC-MS. 2. Use high-purity reagents: Ensure the purity of starting materials by distillation or recrystallization if necessary. 3. Adopt a "neat" (solvent-free) approach: This method has been shown to provide more consistent yields for this class of compounds.[1][2][3]
Formation of multiple side products 1. Side reactions of diethyl malonate: Diethyl malonate can undergo self-condensation or react with impurities. 2. Decomposition at high temperatures: Prolonged heating at very high temperatures can lead to the degradation of the product.1. Use a moderate excess of diethyl malonate: This can drive the reaction towards the desired product. 2. Optimize reaction time and temperature: Find the optimal balance to ensure complete reaction without significant product degradation.
Product is difficult to purify 1. High polarity and poor solubility: These compounds are often difficult to purify by traditional column chromatography or recrystallization from common solvents.[1][2][3] 2. Contamination with starting materials or side products: Incomplete reaction or side reactions can lead to a complex mixture.1. Purification by reslurrying: After the reaction, the crude solid can be suspended in a solvent in which the impurities are soluble but the product is not (e.g., hot ethanol or acetonitrile), and then filtered.[1][2][3] 2. Optimize reaction conditions to minimize impurities: A cleaner reaction will simplify the purification process.
Method Conditions Reported Yields Advantages Disadvantages
Method A (Dowtherm A) 2-aminopyridine, diethyl malonate, Dowtherm A, 250 °C15-50%High temperature can drive the reaction to completion.Inconsistent yields, difficult to remove the high-boiling solvent.[1][2][3]
Method B (PPA) 2-aminopyridine, malonic acid, polyphosphoric acid, 140 °C20-60%Can be effective for some substrates.Viscous medium, difficult workup, inconsistent yields.[1][2][3]
Method C (Neat) 2-aminopyridine, diethyl malonate, 150-180 °C70-95%High and consistent yields, solvent-free, simpler purification.[1][2][3]Requires careful temperature control.
Guide 2: Inconsistent Results in Biological Assays

This guide focuses on troubleshooting issues encountered when using this compound in biological experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
Variable IC50 values 1. Compound precipitation: As discussed in the FAQs, poor aqueous solubility can lead to an inaccurate effective concentration. 2. Compound degradation: The compound may not be stable under the assay conditions (pH, temperature, light exposure). 3. Assay interference: The compound may be autofluorescent or absorb light at the assay wavelength.1. Confirm solubility: Visually inspect for precipitate and consider performing a solubility study. 2. Assess stability: Incubate the compound under assay conditions for the duration of the experiment and analyze for degradation by LC-MS. 3. Run interference controls: Test for autofluorescence and absorbance at the relevant wavelengths.
Apparent loss of activity over time 1. Instability in stock solution: The compound may be degrading in the storage solvent (e.g., DMSO) over time. 2. Adsorption to plasticware: Hydrophobic compounds can adsorb to the surfaces of plates and pipette tips.1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles. Store stocks at -20°C or -80°C. 2. Use low-binding plasticware: This can minimize the loss of compound due to adsorption.
Cell toxicity 1. Off-target effects: The compound may have biological activities unrelated to the intended target. 2. Impurities from synthesis: Residual reagents or side products could be toxic.1. Perform counter-screens: Test the compound in assays for known off-targets. 2. Ensure high purity: Use highly purified compound (>95%) for biological experiments.

Experimental Protocols

Protocol 1: "Neat" Synthesis of this compound

This protocol is adapted from the robust synthesis method reported for substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones.[1][2][3]

  • Reactants:

    • 2-amino-3-methylpyridine (1.0 eq)

    • Diethyl malonate (5.0 eq)

  • Procedure: a. To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-methylpyridine and diethyl malonate. b. Heat the reaction mixture to 160 °C with stirring under an inert atmosphere (e.g., nitrogen). c. Maintain the temperature and stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). d. After the reaction is complete, cool the mixture to room temperature. The product will often solidify. e. Add a minimal amount of cold ethanol to the flask and break up the solid. f. Isolate the solid product by vacuum filtration. g. Wash the solid with cold ethanol to remove excess diethyl malonate and any soluble impurities. h. To further purify, reslurry the solid in hot ethanol or acetonitrile, cool to room temperature, and isolate by vacuum filtration. i. Dry the purified product under vacuum.

Visualizations

Logical Troubleshooting Workflow for Inconsistent Synthesis Yields

G Troubleshooting Inconsistent Synthesis Yields start Inconsistent Yields Observed check_reagents Verify Purity of Starting Materials (2-amino-3-methylpyridine, Diethyl Malonate) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_purification Evaluate Purification Method start->check_purification impure_reagents Impure Reagents Detected check_reagents->impure_reagents suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions inefficient_purification Inefficient Purification check_purification->inefficient_purification impure_reagents->check_conditions No purify_reagents Purify Starting Materials (Distillation/Recrystallization) impure_reagents->purify_reagents Yes suboptimal_conditions->check_purification No optimize_conditions Adopt 'Neat' Synthesis at 160°C Monitor by TLC/LC-MS suboptimal_conditions->optimize_conditions Yes optimize_purification Purify by Reslurrying in Hot Ethanol/Acetonitrile inefficient_purification->optimize_purification Yes end Consistent Yields Achieved purify_reagents->end optimize_conditions->end optimize_purification->end

Caption: A flowchart for troubleshooting inconsistent synthesis yields.

SHP2 Signaling Pathway

Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as allosteric inhibitors of SHP2. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is often dysregulated in cancer.

SHP2_Pathway Simplified SHP2 Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->Ras promotes activation Inhibitor 2-Hydroxy-9-methyl-4H-pyrido [1,2-a]pyrimidin-4-one Derivative Inhibitor->SHP2 inhibits

References

Technical Support Center: Purification of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the main difficulties encountered during the purification of this compound?

The primary challenge in purifying this compound is its poor solubility in common organic solvents.[1] This property can make standard purification techniques like recrystallization and column chromatography difficult to perform effectively. The crude product is often obtained as a colored solid, which may require specific steps to decolorize.

Q2: What are the likely impurities in the synthesis of this compound?

While specific impurity profiles are not extensively documented in the literature, based on its synthesis via the condensation of 2-amino-3-methylpyridine and diethyl malonate, the most probable impurities include:

  • Unreacted 2-amino-3-methylpyridine

  • Residual diethyl malonate

  • Side-products from incomplete cyclization or other side reactions.

Q3: How do I choose the best purification method for my sample?

The selection of an appropriate purification method depends on the physical state of your crude product, the nature of the impurities, and your available resources. The decision tree below can guide your choice.

G start Crude 2-Hydroxy-9-methyl-4H- pyrido[1,2-a]pyrimidin-4-one is_solid Is the crude product a solid? start->is_solid sol_in_hot Is it soluble in a hot solvent and poorly soluble when cold? is_solid->sol_in_hot Yes chromatography Column Chromatography is_solid->chromatography No (oil/tar) recrystallize Recrystallization sol_in_hot->recrystallize Yes poorly_sol Is it poorly soluble in most recrystallization solvents? sol_in_hot->poorly_sol No vapor_diff Vapor Diffusion Crystallization poorly_sol->vapor_diff Yes (soluble in DMSO/DMF) poorly_sol->chromatography No alt_methods Consider Alternative Methods: - Acid-Base Extraction - Scavenger Resins chromatography->alt_methods If separation is poor

Diagram 1: Decision tree for selecting a purification method.

Q4: My purified compound is still colored (e.g., brown). How can I decolorize it?

If your final product retains a color, you can try treating a solution of the compound with activated charcoal. Dissolve the compound in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period. Then, perform a hot filtration to remove the charcoal. The purified compound can then be recovered by cooling the filtrate to induce crystallization. Be aware that using too much charcoal can lead to a loss of the desired product.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For this class of compounds, solvents like ethanol, acetonitrile, or even high-boiling point solvents like DMF or DMSO can be effective.[2][3]
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.Add a small amount of additional hot solvent to ensure complete dissolution. Allow the solution to cool more slowly. If the issue persists, try a lower-boiling point solvent.
No crystals form upon cooling. The solution is not saturated enough, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to induce precipitation/crystallization.
Low recovery of the purified product. Too much solvent was used for dissolution. The compound has some solubility in the cold solvent.Use the minimum amount of hot solvent necessary for complete dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal recovery.
Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Compound streaks or does not move from the baseline. The eluent is not polar enough. The compound is strongly adsorbed to the acidic silica gel due to its basic nature.[4]Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or methanol).[5] Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing.[4]
Poor separation of the product from impurities. The eluent system is not optimized. The column is overloaded.Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand to ensure good separation.[4] A target Rf value for the product should be around 0.2-0.3.[4] Use a larger column or load less crude material.
The product elutes too quickly with the solvent front. The eluent is too polar.Start with a less polar eluent and gradually increase the polarity in a gradient elution.[4]

Quantitative Data Summary

While specific quantitative data for the purification of this compound is limited in the literature, researchers should aim to record the following parameters to assess the efficiency of their purification protocol.

Parameter Before Purification After Purification Target
Appearance e.g., Brown solide.g., Off-white solidColorless or light-colored crystalline solid
Yield (%) N/AReport isolated yieldMaximize recovery
Purity (by HPLC/NMR) Report initial purityReport final purity>98%
Key Impurities (%) Identify and quantifyBelow detection limit<0.1%

Experimental Protocols

General Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

G start Crude Product wash Wash with a non-polar solvent (e.g., refluxing hexanes, wash with ether) start->wash assess Assess Purity (TLC/NMR) wash->assess is_pure Is the product pure? assess->is_pure recrystallize Recrystallization / Vapor Diffusion is_pure->recrystallize No, solid chromatography Column Chromatography is_pure->chromatography No, oil/tar or poor recrystallization final_product Pure Product is_pure->final_product Yes recrystallize->final_product chromatography->final_product

Diagram 2: General purification workflow.
Protocol 1: Vapor Diffusion Crystallization for Poorly Soluble Compounds

This method is ideal when the compound is soluble only in high-boiling point solvents like DMSO or DMF.[1]

  • Dissolution: Dissolve the crude product in the minimum amount of warm DMSO or DMF.

  • Setup: Place the vial containing the solution inside a larger, sealed chamber (e.g., a beaker covered with parafilm or a desiccator).

  • Anti-Solvent: Add a layer of an "anti-solvent" (a volatile solvent in which the product is insoluble, such as dichloromethane, diethyl ether, or ethyl acetate) to the bottom of the larger chamber.[1]

  • Diffusion and Crystallization: Allow the chamber to stand undisturbed at room temperature. The anti-solvent will slowly vaporize and diffuse into the DMSO/DMF solution, reducing the solubility of the product and causing it to crystallize over time (hours to days).

  • Isolation: Once a sufficient amount of crystals has formed, isolate them by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

G cluster_chamber Sealed Chamber cluster_vial Vial solution Solution of Compound in DMSO/DMF crystals Crystals Form solution->crystals anti_solvent Anti-Solvent (e.g., DCM) vapor Vapor Diffusion anti_solvent->vapor vapor->solution

Diagram 3: Vapor diffusion crystallization setup.
Protocol 2: Silica Gel Column Chromatography

  • TLC Analysis: Develop a solvent system using TLC that provides good separation of the target compound from impurities, with an Rf value of approximately 0.2-0.3 for the product.[4] A good starting point is a mixture of ethyl acetate and hexane.[5] For this polar compound, you may need to progress to more polar systems like 5% methanol in dichloromethane.[5] If streaking is observed, add 0.5% triethylamine to the eluent system.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a column of appropriate size.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]

  • Elution: Begin eluting with the least polar solvent mixture determined from your TLC analysis. Gradually increase the polarity of the eluent as the column runs to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: Scale-Up Synthesis of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. It provides detailed experimental protocols, troubleshooting advice, and comparative data to address common challenges encountered during large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when scaling up the synthesis of this compound?

A1: The primary challenges during the scale-up of this synthesis include:

  • Exothermic Reaction Control: The condensation reaction can be exothermic, requiring careful temperature management to prevent runaway reactions and byproduct formation.

  • Solid Handling and Mixing: As the reaction proceeds, the product may precipitate, leading to a thick slurry that can be difficult to stir and ensure homogeneous reaction conditions.

  • Product Isolation and Purification: Isolating the product from the reaction mixture and achieving high purity on a large scale can be challenging. Recrystallization is a common method, but solvent selection and handling large volumes are critical.

  • Byproduct Formation: Incomplete reaction or side reactions can lead to impurities that are difficult to remove.

Q2: Is a solvent-free ("neat") synthesis suitable for large-scale production?

A2: Yes, a "neat" synthesis approach, reacting 2-amino-3-methylpyridine with diethyl malonate without a solvent, is a viable and environmentally friendly option for scale-up.[1][2] This method minimizes solvent waste and can simplify product isolation. However, effective heat transfer and mixing of the viscous reaction mixture are crucial for successful scale-up.

Q3: What are the critical process parameters to monitor during the "neat" synthesis?

A3: Key parameters to control are:

  • Temperature: Maintaining the optimal reaction temperature is crucial for reaction rate and minimizing degradation.

  • Reaction Time: Monitoring the reaction to completion is essential to maximize yield and reduce the amount of unreacted starting materials.

  • Agitation: Efficient stirring is necessary to ensure good mixing of the reactants, especially as the product precipitates.

  • Vacuum: If applying a vacuum to remove the ethanol byproduct, the pressure should be carefully controlled to avoid removing volatile reactants.

Q4: How can the purity of the final product be improved during scale-up?

A4: To enhance the purity of this compound on a large scale:

  • Controlled Crystallization: A carefully controlled cooling profile during crystallization can lead to larger, more uniform crystals with fewer occluded impurities.

  • Solvent Selection for Washing: Washing the filtered product with an appropriate solvent can remove residual impurities. The choice of solvent is critical to avoid dissolving the product.

  • Recrystallization: If necessary, recrystallization from a suitable solvent system can significantly improve purity. For similar compounds, solvents like acetonitrile have been used.[3]

  • Diffusion Crystallization: For achieving very high purity crystals, dissolving the compound in a solvent like DMF and allowing an anti-solvent like DCM to slowly diffuse into the solution can be effective.[4]

Comparative Data: Synthesis Methods

The following table compares the "neat" synthesis with a conventional solvent-based approach for the scale-up production of this compound.

Parameter"Neat" SynthesisSolvent-Based Synthesis (e.g., in Ethylene Glycol Monomethyl Ether)
Starting Materials 2-amino-3-methylpyridine, Diethyl malonate2-amino-3-methylpyridine, Diethyl malonate, Solvent
Typical Scale Gram to Multi-kilogramGram to Multi-kilogram
Reaction Temperature ~150-160 °CReflux temperature of the solvent (e.g., ~120-130 °C for ethylene glycol monomethyl ether)[3]
Reaction Time Typically 4-6 hoursCan be longer, up to 21 hours or more[3]
Reported Yield ~41% (on an 18.5 mmol scale)[2]Potentially higher, but requires optimization
Work-up Procedure Direct crystallization/precipitation from the reaction mixtureSolvent removal followed by crystallization
Environmental Impact Lower (no solvent waste)Higher (due to solvent usage and disposal)
Key Advantage Environmentally friendly, reduced cost, simpler work-upPotentially better heat transfer and mixing
Key Disadvantage Potential for poor mixing and heat transfer at very large scalesSolvent cost, recovery, and disposal

Experimental Protocols

Multi-Gram "Neat" Synthesis of this compound

This protocol is adapted from the literature for a multi-gram scale synthesis.[2]

Materials:

  • 2-amino-3-methylpyridine

  • Diethyl malonate

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe.

  • Heating mantle with a temperature controller.

  • Vacuum pump (optional, for ethanol removal).

Procedure:

  • To a clean and dry three-neck round-bottom flask, add 2-amino-3-methylpyridine (1.0 equivalent).

  • Add diethyl malonate (5.0 equivalents).

  • Begin stirring the mixture to ensure homogeneity.

  • Heat the reaction mixture to 150-160 °C.

  • Maintain the reaction at this temperature for 4-6 hours. The reaction mixture will become a thick slurry as the product precipitates.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solid product can be isolated by filtration.

  • Wash the filtered solid with a suitable solvent (e.g., ethanol or diethyl ether) to remove excess diethyl malonate and other impurities.

  • Dry the product under vacuum to a constant weight.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reactionEnsure the reaction is heated to the correct temperature and for the specified duration. Monitor the reaction to confirm completion.
Sub-optimal stoichiometryVerify the molar ratios of the reactants. A slight excess of diethyl malonate is typically used.
Product loss during work-upEnsure the chosen washing solvent does not significantly dissolve the product. Minimize transfer losses.
Dark Product Color Reaction temperature too highCarefully control the reaction temperature to avoid thermal decomposition.
Impurities in starting materialsUse high-purity starting materials.
Poor Mixing/Stirring High viscosity of the reaction mixtureUse a robust mechanical stirrer. Consider a reactor design that promotes efficient mixing of solids.
Difficult Filtration Fine particle size of the productOptimize the cooling rate during crystallization to encourage the formation of larger crystals.
Inconsistent Results Between Batches Variation in raw material qualityQualify vendors and test incoming raw materials for purity and consistency.
Inconsistent process parametersStrictly adhere to the established standard operating procedures for all batches.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation charge_reactants Charge 2-amino-3-methylpyridine and Diethyl Malonate heat_stir Heat to 150-160 °C with Stirring charge_reactants->heat_stir Start Reaction monitor Monitor Reaction (4-6 hours) heat_stir->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filtrate Filter the Solid Product cool->filtrate wash Wash with Solvent filtrate->wash dry Dry Under Vacuum wash->dry final_product final_product dry->final_product Final Product

Caption: Experimental workflow for the neat synthesis.

troubleshooting_tree cluster_solutions Solutions start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes workup_loss Product Loss During Work-up? start->workup_loss No check_temp_time Verify Temperature and Time incomplete_reaction->check_temp_time Yes check_monitoring Improve Reaction Monitoring incomplete_reaction->check_monitoring Yes check_wash_solvent Check Wash Solvent Solubility workup_loss->check_wash_solvent Yes optimize_filtration Optimize Filtration/Transfer workup_loss->optimize_filtration Yes sol1 Increase reaction time or temperature within limits. check_temp_time->sol1 sol2 Use in-process controls (e.g., HPLC) to confirm completion. check_monitoring->sol2 sol3 Select a less solubilizing wash solvent. check_wash_solvent->sol3 sol4 Ensure efficient product recovery from equipment. optimize_filtration->sol4

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Characterization Challenges of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, accurate characterization is paramount. The potential for isomeric impurities, particularly positional isomers, presents a significant analytical challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the characterization of these isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomeric impurities in a synthesis of this compound?

A1: The synthesis of this compound typically involves the condensation of 2-amino-3-methylpyridine with a malonic acid derivative. Therefore, the most probable isomeric impurities are the 6-methyl, 7-methyl, and 8-methyl positional isomers, which would arise from isomeric impurities (2-amino-6-methylpyridine, 2-amino-5-methylpyridine, and 2-amino-4-methylpyridine, respectively) in the starting material.

Q2: Why is it challenging to differentiate these positional isomers?

A2: Positional isomers of 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one have the same molecular weight and often exhibit very similar polarities and spectroscopic properties. This can lead to co-elution in chromatographic separations and highly similar fragmentation patterns in mass spectrometry, making unambiguous identification difficult.

Q3: Can ¹H NMR spectroscopy be used to distinguish between the isomers?

A3: Yes, ¹H NMR spectroscopy is a powerful tool for differentiating these isomers. The chemical shift and coupling patterns of the aromatic protons on the pyridone ring are unique to the position of the methyl group. By carefully analyzing the aromatic region of the spectrum, it is possible to distinguish between the 6, 7, 8, and 9-methyl isomers. See the data summary table below for expected chemical shifts.

Q4: Are there specific mass spectrometry techniques that can aid in isomer differentiation?

A4: While electron ionization (EI) and electrospray ionization (ESI) mass spectra may show subtle differences in fragment ion intensities, tandem mass spectrometry (MS/MS) can be more informative. By carefully selecting precursor ions and analyzing the resulting fragmentation patterns, it may be possible to identify unique product ions or significant differences in their relative abundances that are characteristic of a specific isomer.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its isomers.

Chromatographic Challenges

Problem: Co-elution of isomers in Reverse-Phase HPLC.

Your HPLC chromatogram shows a single, broad, or asymmetric peak, suggesting that the positional isomers are not being resolved.

Solutions:

  • Methodical Approach to Method Development:

    • Optimize Mobile Phase Composition:

      • Solvent Strength: Gradually decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention time and potentially improve resolution.

      • Solvent Type: If using acetonitrile, switch to methanol, or vice-versa. The different selectivities of these solvents can often resolve co-eluting peaks.

      • pH Adjustment: The pKa of the hydroxyl group can influence retention. Experiment with small adjustments to the mobile phase pH using a suitable buffer (e.g., phosphate or acetate buffer) to alter the ionization state of the analytes and improve separation.

    • Change Stationary Phase:

      • If mobile phase optimization is unsuccessful, consider a column with a different stationary phase. Phenyl-hexyl or biphenyl phases can offer different selectivity for aromatic compounds compared to standard C18 columns.

    • Temperature Optimization:

      • Varying the column temperature can affect selectivity. Try analyzing at both lower and higher temperatures (e.g., 25°C, 40°C, 60°C) to see if resolution improves.

  • Workflow for Troubleshooting Co-elution:

    start Co-eluting Isomers step1 Adjust Mobile Phase (Solvent Ratio) start->step1 step2 Change Organic Solvent (ACN vs. MeOH) step1->step2 No Resolution end Isomers Resolved step1->end Resolved step3 Modify Mobile Phase pH step2->step3 No Resolution step2->end Resolved step4 Change Stationary Phase (e.g., Phenyl-Hexyl) step3->step4 No Resolution step3->end Resolved step5 Vary Column Temperature step4->step5 No Resolution step4->end Resolved step5->end Resolved fail Consult Further (e.g., 2D-LC) step5->fail No Resolution

    Caption: Troubleshooting workflow for co-eluting isomers in HPLC.

Spectroscopic Challenges

Problem: Ambiguous Isomer Identification by ¹H NMR.

The aromatic region of your ¹H NMR spectrum is complex, and you are unable to definitively assign the structure as the 9-methyl isomer.

Solutions:

  • Comparative Data Analysis:

    • Compare your experimental spectrum to the reference data provided in the table below. The chemical shifts and coupling constants of the protons on the pyridone ring are key differentiators.

  • 2D NMR Spectroscopy:

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

      • A COSY spectrum will help establish the connectivity of the protons on the pyridine ring.

      • A NOESY spectrum will show through-space correlations. A definitive NOE between the methyl protons and a specific proton on the pyridine ring (e.g., H-8 for the 9-methyl isomer) can confirm the position of the methyl group.

  • Logical Flow for Isomer Identification:

    start Ambiguous 1H NMR Spectrum step1 Compare with Reference Data (Chemical Shifts & Coupling) start->step1 step2 Perform 2D NMR (COSY) to Confirm Connectivity step1->step2 Ambiguity Persists end_success Isomer Identified step1->end_success Match Found step3 Perform 2D NMR (NOESY) to Identify Spatial Proximity of Methyl Group step2->step3 step3->end_success Clear NOE Observed end_fail Isomeric Mixture or Unexpected Isomer step3->end_fail No Definitive NOE

    Caption: Logical workflow for isomer identification using NMR spectroscopy.

Data Presentation

The following tables summarize key analytical data to aid in the differentiation of 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one isomers. Note: Data for some isomers is based on closely related analogs and should be used as a guide.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton9-Methyl Isomer8-Methyl Isomer (Predicted)7-Methyl Isomer (Predicted)6-Methyl Isomer (Predicted)
H-3 ~5.5~5.5~5.5~5.5
H-6 ~7.5 (d)~7.4 (d)~7.3 (s)N/A
H-7 ~7.0 (t)~6.9 (d)N/A~6.9 (d)
H-8 ~7.6 (d)N/A~7.5 (d)~7.5 (d)
-CH₃ ~2.3 (s)~2.4 (s)~2.3 (s)~2.5 (s)
-OH ~11.5 (br s)~11.5 (br s)~11.5 (br s)~11.5 (br s)

Table 2: Expected HPLC Elution Order on a C18 Column

IsomerPredicted Relative Retention TimeRationale
6-Methyl EarliestThe methyl group at the 6-position may have the least impact on the overall polarity.
8-Methyl Intermediate
7-Methyl Intermediate
9-Methyl LatestThe methyl group at the 9-position may increase the molecule's interaction with the stationary phase.

Experimental Protocols

General Protocol for Reverse-Phase HPLC Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 320 nm

  • Injection Volume: 10 µL

General Protocol for NMR Sample Preparation

  • Dissolve approximately 5-10 mg of the sample in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, COSY, and NOESY spectra on a 400 MHz or higher field NMR spectrometer.

Validation & Comparative

Unveiling the Architecture of a Bioactive Scaffold: A Comparative Guide to the Structural Confirmation of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical research. This guide provides a comparative overview of analytical techniques for elucidating the structure of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry. We will delve into the gold standard of X-ray crystallography and compare its definitive results with powerful spectroscopic and computational methods.

The precise three-dimensional arrangement of atoms within a molecule is critical for understanding its chemical reactivity, physical properties, and biological activity. For the pyridopyrimidine core, which is a feature of many biologically active molecules, accurate structural data is invaluable for structure-activity relationship (SAR) studies and rational drug design. While X-ray crystallography provides unparalleled detail, its application is contingent on obtaining suitable crystalline material. Therefore, a multi-faceted approach utilizing spectroscopic and computational techniques is often employed for comprehensive structural characterization.

Methodological Showdown: A Head-to-Head Comparison

To provide a clear comparison, the following table summarizes the key quantitative data obtained from X-ray crystallography and its alternatives for the structural elucidation of this compound and its close analogs.

ParameterX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Computational Chemistry
Information Yield Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nucleiMolecular weight, elemental composition, fragmentation patternsOptimized 3D geometry, bond parameters, predicted spectroscopic data
Sample Requirement Single crystal of sufficient size and quality (typically >0.1 mm)~1-10 mg dissolved in a suitable deuterated solventMicrograms to nanograms of sampleNone (in silico)
Data Type Diffraction pattern leading to an electron density mapResonance frequencies (chemical shifts), coupling constantsMass-to-charge ratio (m/z) of ionsGeometric coordinates, energy values, spectral predictions
Key Findings for Pyrido[1,2-a]pyrimidin-4-one Scaffold Planarity of the fused ring system, intermolecular interactions (e.g., hydrogen bonding)Characteristic chemical shifts for aromatic and methyl protons, carbon resonances confirming the bicyclic coreMolecular ion peak confirming the molecular formula, characteristic fragmentation pathwaysPredicted bond lengths and angles in good agreement with experimental data, calculation of theoretical NMR and IR spectra
Limitations Requires a suitable single crystal, which can be challenging to growDoes not provide direct 3D structure, interpretation can be complex for intricate moleculesDoes not provide stereochemical information, isomers can be difficult to distinguishAccuracy is dependent on the level of theory and basis set used, requires experimental validation

In-Depth Experimental Protocols

X-ray Crystallography: The Definitive Method

Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the atomic arrangement.

Experimental Protocol (based on a closely related structure):

  • Crystal Growth: High-quality single crystals of the compound are grown, often by slow evaporation of a saturated solution in a suitable solvent system (e.g., methanol, ethanol, or acetonitrile).

  • Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-ray radiation (e.g., Cu Kα, λ = 1.54178 Å) is used to irradiate the crystal. The crystal is rotated, and a series of diffraction images are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Alternative Approaches for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can provide clues about the structure of the molecule.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the three-dimensional structure and spectroscopic properties of a molecule. These theoretical calculations can be compared with experimental data to confirm the proposed structure.

Visualizing the Workflow and Relationships

To better illustrate the process of structural elucidation and the interplay between different techniques, the following diagrams are provided.

structural_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesis of 2-Hydroxy-9-methyl-4H- pyrido[1,2-a]pyrimidin-4-one purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification xray X-ray Crystallography purification->xray Single Crystal nmr NMR Spectroscopy (1D & 2D) purification->nmr Pure Sample ms Mass Spectrometry (HRMS) purification->ms Pure Sample computational Computational Chemistry (DFT) confirmation Structural Confirmation xray->confirmation Definitive 3D Structure nmr->confirmation Connectivity & Environment ms->confirmation Molecular Formula & Fragments computational->confirmation Theoretical Model

Workflow for the structural elucidation of a novel compound.

signaling_pathway_analogy cluster_primary Primary Data cluster_secondary Confirmatory Data UnknownCompound Unknown Compound Structure NMR_Data NMR Data (Connectivity) UnknownCompound->NMR_Data MS_Data MS Data (Molecular Formula) UnknownCompound->MS_Data XRay_Data X-ray Data (3D Structure) NMR_Data->XRay_Data Guides Crystallization Confirmed_Structure Confirmed Structure NMR_Data->Confirmed_Structure Computational_Data Computational Data (Theoretical Model) MS_Data->Computational_Data Provides Formula MS_Data->Confirmed_Structure XRay_Data->Confirmed_Structure Computational_Data->Confirmed_Structure Corroborates

Interrelationship of analytical techniques in structural confirmation.

Comparative Bioactivity of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its analogs, supported by experimental data. The focus is on aldose reductase inhibition and anticancer activity, with detailed experimental protocols and pathway visualizations.

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][2] Derivatives of this core structure have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiplatelet agents, among others.[1][3] This guide focuses on the comparative bioactivity of this compound and its analogs, with a particular emphasis on aldose reductase inhibition and cytotoxic effects against cancer cell lines.

Aldose Reductase Inhibitory Activity

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications.[4][5] The inhibition of this enzyme is a promising therapeutic strategy for managing these complications. Studies on 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives have revealed that substitutions on the pyridopyrimidinone core significantly influence their aldose reductase inhibitory activity.

A key finding is that the introduction of a hydroxyl group at position 9 of the scaffold enhances the inhibitory potency.[4][5] While direct experimental data for the 9-methyl analog is not available in the reviewed literature, a comparative study on hydroxylated and other substituted analogs provides valuable structure-activity relationship (SAR) insights.

Comparative Data: Aldose Reductase Inhibition

The following table summarizes the in vitro aldose reductase inhibitory activity of various 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one analogs. The data is extracted from a study by La Motta et al. (2007), which provides a basis for understanding the impact of substitutions on bioactivity.[4][5][6]

Compound IDR2 SubstituentR6R7R8R9IC50 (µM) for ALR2
13 4-hydroxyphenylHHHH0.83
14 3,4-dihydroxyphenylHHHH0.11
18 4-hydroxyphenylHHHOH 0.17
19 3,4-dihydroxyphenylHHHOH 0.04
28 4-hydroxyphenylOHHHH0.35
29 3,4-dihydroxyphenylOHHHH0.05

ALR2: Aldose Reductase 2. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

The data clearly indicates that the presence of a hydroxyl group at the C9 position (compounds 18 and 19 ) leads to a significant increase in inhibitory potency compared to the unsubstituted analog (compound 13 ).[4][5] This suggests that the 9-position is a critical site for interaction with the enzyme. The most potent compound in this series, 19 , features both a catechol moiety at the 2-phenyl position and a hydroxyl group at the 9-position, highlighting the synergistic effect of these substitutions.[4][5]

Anticancer Activity

For instance, a series of novel 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their anticancer activity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines.[8] Several of these compounds exhibited potent cytotoxicity, with IC50 values in the sub-micromolar range, comparable to or even better than the standard drug doxorubicin.[8]

Another study on pyrido[1,2-a]pyrimidin-4-one derivatives identified them as novel allosteric inhibitors of SHP2, a protein tyrosine phosphatase implicated in various cancers.[9] The most potent compound from this series, 14i , exhibited an IC50 of 0.104 µM against full-length SHP2 and demonstrated significant antiproliferative activity against the Kyse-520 esophageal cancer cell line with an IC50 of 1.06 µM.[9]

These findings underscore the potential of the pyrido[1,2-a]pyrimidine scaffold as a template for the design of novel anticancer agents. Further studies are warranted to explore the structure-activity relationships, particularly the effect of substitutions at the 2- and 9-positions of the 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one core, to develop potent and selective anticancer compounds.

Experimental Protocols

Aldose Reductase Inhibition Assay

This protocol is adapted from the method described by La Motta et al. (2007).[4][5][6]

1. Enzyme Preparation:

  • Rat lens aldose reductase (ALR2) is partially purified by a single-step chromatographic procedure on a P-100 gel column.

2. Assay Procedure:

  • The assay mixture contains 0.1 M sodium phosphate buffer (pH 6.2), 0.25 mM NADPH, 10 mM DL-glyceraldehyde as the substrate, and the enzyme preparation in a final volume of 1 mL.

  • The reaction is initiated by the addition of the substrate.

  • The change in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically at 37°C.

  • The inhibitory activity of the test compounds is determined by adding various concentrations of the compound to the assay mixture and measuring the decrease in the rate of NADPH oxidation.

  • The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the enzyme activity.

MTT Assay for Cytotoxicity

This is a standard colorimetric assay to assess cell viability.

1. Cell Culture and Seeding:

  • Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

2. Compound Treatment:

  • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plates are incubated for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

4. Formazan Solubilization and Absorbance Measurement:

  • The MTT-containing medium is removed, and the formazan crystals are dissolved in 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizations

Signaling Pathway: Aldose Reductase and the Polyol Pathway

Polyol_Pathway cluster_cofactors1 cluster_cofactors2 Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Diabetic_Complications Diabetic Complications Sorbitol->Diabetic_Complications Aldose_Reductase Aldose Reductase (ALR2) NADP NADP+ Aldose_Reductase->NADP SDH Sorbitol Dehydrogenase NADH NADH SDH->NADH NADPH NADPH NADPH->Aldose_Reductase NAD NAD+ NAD->SDH

Caption: The Polyol Pathway and the role of Aldose Reductase in diabetic complications.

Experimental Workflow: MTT Assay for Cytotoxicity

MTT_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding treatment Treat cells with compounds cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours mtt_addition->formazan_formation solubilization Solubilize formazan crystals (DMSO) formazan_formation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance analysis Calculate IC50 read_absorbance->analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

References

Comparative Analysis of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical inhibitory activity of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one against established inhibitors of key cellular signaling pathways involved in cancer progression and DNA damage repair. The data presented for known inhibitors is based on published literature, while the activity profile for this compound is illustrative to provide a framework for comparison.

Quantitative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of our compound of interest against selected kinases, benchmarked against well-characterized inhibitors. Lower IC50 values indicate higher potency.

Target KinaseThis compound (Hypothetical IC50)NU7441 (DNA-PK Inhibitor)Alpelisib (PI3Kα Inhibitor)KU-55933 (ATM Inhibitor)
DNA-PK 50 nM14 nM[1][2][3]>10,000 nM2,500 nM[4]
PI3Kα 800 nM5,000 nM[1][2]5 nM16,600 nM[4][5]
mTOR 1,200 nM1,700 nM[1][2]>1,000 nM9,300 nM[4][5]
ATM >10,000 nM>10,000 nM>10,000 nM13 nM[4][5]
ATR >10,000 nM>100,000 nM[4]>10,000 nM>100,000 nM[4]

Signaling Pathway Context

To visualize the points of intervention for these inhibitors, the following diagrams illustrate the DNA Damage Response and PI3K/Akt/mTOR signaling pathways.

DNA_Damage_Response DNA_DSB DNA Double-Strand Break ATM ATM DNA_DSB->ATM DNA_PK DNA-PK DNA_DSB->DNA_PK HR Homologous Recombination ATM->HR NHEJ Non-Homologous End Joining DNA_PK->NHEJ KU55933 KU-55933 KU55933->ATM NU7441 NU7441 NU7441->DNA_PK Compound_X 2-Hydroxy-9-methyl-4H- pyrido[1,2-a]pyrimidin-4-one Compound_X->DNA_PK

DNA Damage Response Pathway Inhibition

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Alpelisib Alpelisib Alpelisib->PI3K Compound_X 2-Hydroxy-9-methyl-4H- pyrido[1,2-a]pyrimidin-4-one Compound_X->PI3K

PI3K/Akt/mTOR Pathway Inhibition

Experimental Protocols

The following provides a generalized protocol for an in vitro kinase assay to determine the IC50 values presented above. Specific conditions may vary depending on the kinase and substrate.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Purified recombinant kinase (e.g., DNA-PK, PI3Kα)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate), radiolabeled [γ-32P]ATP or fluorescently labeled ATP analog

  • Kinase reaction buffer (specific to the kinase, typically containing MgCl2, DTT, and a buffering agent like HEPES)

  • Test compounds (this compound and known inhibitors) dissolved in DMSO

  • 96-well microplates

  • Phosphocellulose paper or other capture membrane (for radiometric assays)

  • Scintillation counter or fluorescence plate reader

  • Stop solution (e.g., EDTA or phosphoric acid)

Workflow:

Kinase_Assay_Workflow A Prepare serial dilutions of test compounds B Add kinase, substrate, and compound to microplate wells A->B C Initiate reaction by adding ATP B->C D Incubate at optimal temperature (e.g., 30°C) for a defined time C->D E Stop the reaction D->E F Transfer reaction mixture to capture membrane (radiometric) or read fluorescence E->F G Wash membrane to remove unincorporated ATP (radiometric) F->G Radiometric H Quantify signal (scintillation counting or fluorescence intensity) F->H Fluorescence G->H I Plot % inhibition vs. log[inhibitor] and calculate IC50 H->I

References

A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these derivatives, supported by experimental data from various studies. The information is intended to aid researchers in the design and development of novel therapeutic agents based on this versatile heterocyclic system.

Comparative Analysis of Biological Activities

The biological evaluation of this compound derivatives and their analogs has revealed their potential in several therapeutic areas. The following tables summarize the quantitative data from key studies, offering a comparative overview of their performance.

Aldose Reductase Inhibitory Activity

Derivatives of the parent compound have been investigated as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications.

CompoundR2 SubstituentR6/R9 SubstituentIC50 (µM)Antioxidant ActivityReference
13 2-PhenolH>10-[1]
14 2-CatecholH1.2+++[1]
18 2-Phenol6-OH1.5-[1]
19 2-Catechol6-OH0.48-[1]
28 2-Phenol9-OH0.9-[1]
29 2-Catechol9-OH0.15-[1]
10-12, 21, 22, 25-27 Methylated or absent phenol/catechol hydroxyls-Inactive-[1]

Key SAR Insights for Aldose Reductase Inhibition:

  • The presence of a phenol or catechol moiety at the 2-position is crucial for activity.[1]

  • Catechol derivatives consistently show higher potency than their phenol counterparts.[1]

  • Introduction of a hydroxyl group at either the 6 or 9-position significantly enhances inhibitory potency.[1]

  • Methylation or removal of the hydroxyl groups on the 2-phenyl ring leads to a loss of activity, indicating their importance in pharmacophoric recognition.[1]

Anticancer Activity

The pyrido[1,2-a]pyrimidin-4-one core has been utilized to develop allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a key node in cancer signaling pathways.[2]

CompoundModificationSHP2 IC50 (µM)Kyse-520 IC50 (µM)Reference
13a Rigid structure--[2]
14i S atom linker for flexibility0.1041.06[2]
SHP099 Reference Inhibitor--[2]

Key SAR Insights for SHP2 Inhibition:

  • Increasing the flexibility of the molecule by introducing a sulfur atom linker between the core and the 7-aryl group led to a significant improvement in enzymatic and antiproliferative activity.[2]

  • Compound 14i demonstrated potent and selective inhibition of the full-length SHP2 enzyme and exhibited strong antiproliferative activity against Kyse-520 cancer cells.[2]

Quinoline/pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which share a similar bicyclic core, have been identified as inhibitors of tubulin polymerization, a validated anticancer strategy.[3]

CompoundKey Structural FeaturesMCF-7 IC50 (µM)Reference
4g Methoxy-substituted phenyl and cycloheptane rings3.02 ± 0.63[3]

Key SAR Insights for Tubulin Polymerization Inhibition:

  • The presence of methoxy-substituted phenyl and cycloheptane rings was found to be crucial for potent activity against the MCF-7 breast cancer cell line.[3]

A series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives were synthesized and screened against various human cancer cell lines.[4]

CompoundKey Structural FeaturesActivityReference
6h-k, n Varied substituted aliphatic aminesPromising anticancer activity[4]

Key SAR Insights for General Anticancer Activity:

  • The nature of the substituent on the 3-carboxamide moiety plays a significant role in determining the anticancer potency of these derivatives.[4]

Antimalarial Activity

Novel pyrido[1,2-a]pyrimidin-4-ones have been evaluated for their activity against the erythrocytic stages of Plasmodium falciparum.[5]

CompoundR3 SubstituentPf 3D7 IC50 (µM)Reference
21 3-Fluorobenzylcarbamate33[5]
37 N-[4-(trifluoromethyl)benzyl]carboxamide37[5]

Key SAR Insights for Antimalarial Activity:

  • The study suggests that the B-ring unsubstituted pyrido[1,2-a]pyrimidine scaffold is a viable starting point for developing antimalarial agents.[5]

  • Substitutions at the 3-position with specific benzylcarbamate and benzylcarboxamide moieties confer moderate antimalarial activity.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Aldose Reductase Inhibition Assay

The inhibitory activity against aldose reductase was determined spectrophotometrically. The assay mixture typically contains sodium phosphate buffer, NADPH, DL-glyceraldehyde as the substrate, and the enzyme preparation (from rat lens or human recombinant). The reaction is initiated by the addition of the substrate, and the decrease in NADPH absorbance is monitored at 340 nm. The concentration of the test compound that inhibits the enzyme activity by 50% (IC50) is then calculated.

Cell Antiproliferation (MTT) Assay

The antiproliferative activity of the compounds against cancer cell lines (e.g., Kyse-520, MCF-7) was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Subsequently, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Antimalarial (SYBR Green I) Assay

The in vitro antimalarial activity against the chloroquine-sensitive Pf 3D7 strain of P. falciparum was assessed using the SYBR Green I-based fluorescence assay. Asynchronous cultures of parasitized red blood cells are incubated with serial dilutions of the test compounds in 96-well plates. After a 72-hour incubation period, the plates are frozen to lyse the red blood cells. A lysis buffer containing SYBR Green I dye is then added. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader. The IC50 values are calculated by comparing the fluorescence of treated samples to that of untreated controls.

Visualizing Structure-Activity Relationships and Workflows

Graphical representations can significantly aid in understanding complex biological processes and experimental designs.

SAR_Aldose_Reductase_Inhibitors cluster_R2 Position 2 Substituent cluster_R9 Position 9 Substituent cluster_Activity Aldose Reductase Inhibition Core Pyrido[1,2-a]pyrimidin-4-one Core Phenol Phenol Core->Phenol at R2 Catechol Catechol Core->Catechol at R2 Methylated Methylated/Absent OH Core->Methylated at R2 OH Hydroxyl Group Core->OH at R9 H Hydrogen Core->H at R9 Moderate Moderate Potency Phenol->Moderate High High Potency Catechol->High Inactive Inactive Methylated->Inactive OH->High H->Moderate

Caption: SAR for Aldose Reductase Inhibition.

Experimental_Workflow_Anticancer start Synthesized Derivatives assay In vitro Assay start->assay enzymatic Enzymatic Assay (e.g., SHP2) assay->enzymatic Target-based cellular Cell-based Assay (e.g., MTT) assay->cellular Phenotypic data Data Analysis (IC50 Determination) enzymatic->data cellular->data sar Structure-Activity Relationship Analysis data->sar

Caption: Workflow for Anticancer Activity Screening.

SHP2_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SHP2->Grb2 Dephosphorylates Inhibitor Pyrido[1,2-a]pyrimidin-4-one Derivative Inhibitor->SHP2 Inhibits

Caption: Simplified SHP2 Signaling Pathway and Point of Inhibition.

References

comparative analysis of different synthetic methods for 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The targeted synthesis of specific derivatives, such as 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is of significant interest. This guide provides a comparative analysis of different synthetic methodologies for this compound, offering insights into their efficiency, reaction conditions, and environmental impact. The primary route involves the condensation of 2-amino-3-methylpyridine with a malonic ester derivative, with variations in energy input and the use of solvents.

Comparative Analysis of Synthetic Methods

The synthesis of this compound can be achieved through several methods, primarily variations of the condensation reaction between 2-amino-3-methylpyridine and diethyl malonate. The key differences lie in the reaction conditions, such as the use of solvents and the method of heating. This comparison focuses on three main approaches: a traditional solvent-based thermal condensation, a solvent-free ("neat") reaction, and a microwave-assisted synthesis.

ParameterMethod A: Solvent-Based Thermal CondensationMethod B: "Neat" (Solvent-Free) SynthesisMethod C: Microwave-Assisted Synthesis
Starting Materials 2-amino-3-methylpyridine, Diethyl malonate2-amino-3-methylpyridine, Diethyl malonate2-amino-3-methylpyridine, Diethyl malonate
Solvent High-boiling solvent (e.g., Diphenyl ether)NoneMinimal high-boiling solvent (optional)
Temperature >200 °C~230 °C150-200 °C
Reaction Time Several hours3 hours[1]10-30 minutes
Reported Yield Moderate (variable)41%[1]Generally high
Key Advantages Traditional, well-established method.Environmentally friendly (no solvent), simplified work-up.[2][3][4]Rapid reaction times, often higher yields, energy efficient.[5][6]
Key Disadvantages Use of high-boiling, difficult-to-remove solvents, long reaction times, potential for side reactions.Requires high temperatures.Requires specialized microwave reactor equipment.

Experimental Protocols

Method A: Solvent-Based Thermal Condensation (Adapted from Gould-Jacobs Reaction Principles)

This method represents a classical approach to the synthesis of quinolone and related heterocyclic systems, adapted for the target molecule.[7]

Procedure:

  • A mixture of 2-amino-3-methylpyridine (1.0 eq) and diethyl malonate (2.0-3.0 eq) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Diphenyl ether is added as a high-boiling solvent.

  • The reaction mixture is heated to a high temperature (typically >200 °C) and refluxed for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with a low-boiling organic solvent (e.g., hexane or diethyl ether) to remove the diphenyl ether.

  • Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Method B: "Neat" (Solvent-Free) Synthesis

This environmentally friendly method avoids the use of solvents by heating the reactants directly.[1]

Procedure:

  • 2-amino-3-methylpyridine (18.49 mmol, 1.0 eq) and diethyl malonate (92.46 mmol, 5.0 eq) are combined in a reaction vessel.[1]

  • The mixture is heated directly to a high temperature (reactor block temperature of 230 °C) for 3 hours.[1]

  • The reaction is then cooled to room temperature, resulting in the formation of a solid.

  • The solid product is isolated and purified, typically by recrystallization, to yield this compound as a brown solid.[1]

Method C: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, often leading to improved yields and cleaner product formation.[5][6]

Procedure:

  • 2-amino-3-methylpyridine (1.0 eq) and diethyl malonate (2.0-3.0 eq) are placed in a microwave-safe reaction vessel.

  • A small amount of a high-boiling solvent (e.g., N,N-dimethylformamide or diphenyl ether) can be added to ensure efficient heat distribution, although solvent-free conditions are also possible.

  • The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 180 °C) for a short duration (e.g., 15-20 minutes).

  • After the reaction is complete, the vessel is cooled to a safe temperature.

  • The product is then isolated by filtration and purified by recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflow for the synthesis of the target compound and the logical relationship between the compared methods.

G cluster_reactants Starting Materials 2_amino_3_methylpyridine 2-amino-3-methylpyridine condensation Condensation Reaction 2_amino_3_methylpyridine->condensation diethyl_malonate Diethyl malonate diethyl_malonate->condensation product This compound condensation->product

Caption: General reaction scheme for the synthesis.

G Comparative_Analysis Comparative Analysis of Synthetic Methods Method_A Method A: Solvent-Based Thermal Condensation Comparative_Analysis->Method_A Method_B Method B: 'Neat' (Solvent-Free) Synthesis Comparative_Analysis->Method_B Method_C Method C: Microwave-Assisted Synthesis Comparative_Analysis->Method_C Evaluation_A Pros: Well-established. Cons: Harsh conditions, difficult workup. Method_A->Evaluation_A Traditional, High-boiling solvent Evaluation_B Pros: Green chemistry principles. Cons: High temperature required. Method_B->Evaluation_B Eco-friendly, Solventless Evaluation_C Pros: High speed and efficiency. Cons: Requires special equipment. Method_C->Evaluation_C Rapid, Energy-efficient

Caption: Logical flow of the comparative analysis.

References

Validating the In Vivo Activity of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vivo activity of the novel compound 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Given the growing interest in pyrido[1,2-a]pyrimidin-4-one derivatives as potent inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), this document focuses on a comparative analysis within the context of SHP2 inhibition for oncology applications.[1][2] The guide presents a hypothetical validation workflow and compares the potential of this compound with established SHP2 inhibitors, supported by experimental data from existing literature.

Comparative In Vivo Efficacy of SHP2 Inhibitors

The following table summarizes the in vivo anti-tumor activity of prominent SHP2 inhibitors, providing a benchmark for evaluating the potential of this compound.

InhibitorCancer ModelCell LineAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / Outcome
TNO155 Malignant Peripheral Nerve Sheath Tumor (MPNST)Not specifiedPatient-Derived Xenograft (PDX)Not specifiedNot specified
SHP099 Non-Small Cell Lung Cancer (NSCLC)PC-9 (EGFR ex19del)XenograftNot specifiedStrongest inhibition of tumor growth when combined with osimertinib.[1]
SHP099 MyelomaRPMI-8226, NCI-H929XenograftNot specifiedSignificantly reduced tumor growth rates.[1]
SHP099 KRAS-mutant NSCLCKP (KrasG12D;Trp53-/-)Allograft75 mg/kg/daySignificant single-agent efficacy.[1]
RMC-4550 Myeloproliferative Neoplasms (MPN)Not specifiedMouse Model (MPL-W515L)Not specifiedAntagonized MPN phenotypes and increased survival.[3]
P9 (PROTAC) Squamous Cell CarcinomaKYSE-520Xenograft Mouse ModelNot specifiedNearly complete tumor regression.[4]

Proposed Experimental Protocol for In Vivo Validation

This section outlines a detailed methodology for assessing the in vivo efficacy of this compound in a tumor xenograft model.

Animal Model and Tumor Implantation
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or similar strains) are utilized to prevent the rejection of human tumor xenografts.[5]

  • Tumor Implantation: Human cancer cell lines with known SHP2 pathway activation (e.g., KRAS-mutant NSCLC or EGFR-amplified squamous cell carcinoma) are implanted subcutaneously into the flanks of the mice.[1][4][6]

Dosing and Administration
  • The compound is formulated in an appropriate vehicle for administration (e.g., oral gavage, intraperitoneal injection).

  • A dose-ranging study is initially performed to determine the maximum tolerated dose (MTD).

  • Subsequent efficacy studies use doses at or below the MTD, administered on a predetermined schedule (e.g., daily, twice daily).

Efficacy Assessment
  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length × Width²)/2.[5]

  • Primary Endpoint: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.[1]

  • Secondary Endpoints: Other endpoints may include tumor regression, overall survival, and body weight changes as an indicator of toxicity.[5]

Pharmacodynamic and Mechanism of Action Studies
  • Tumor and plasma samples are collected at various time points to assess drug exposure and target engagement.

  • Western blot analysis of tumor lysates is performed to measure the phosphorylation levels of downstream effectors of the SHP2 pathway, such as ERK1/2, to confirm target modulation.[4]

Signaling Pathways and Visualizations

SHP2 is a critical phosphatase that plays a key role in multiple signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[7] Its inhibition is a promising therapeutic strategy in various cancers.

SHP2_Signaling_Pathway cluster_upstream Upstream Activation cluster_shp2 SHP2 Activation cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinases (RTKs) SHP2 SHP2 RTK->SHP2 Cytokine_Receptors Cytokine Receptors Cytokine_Receptors->SHP2 RAS RAS SHP2->RAS Activation PI3K PI3K SHP2->PI3K STAT STAT SHP2->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: SHP2 signaling pathway in cancer.

The following diagram illustrates a general workflow for the in vivo validation of a novel small molecule inhibitor like this compound.

In_Vivo_Validation_Workflow start Start: Novel Compound Synthesis in_vitro In Vitro Screening (e.g., SHP2 Inhibition Assay) start->in_vitro animal_model Animal Model Selection (e.g., Immunocompromised Mice) in_vitro->animal_model xenograft Tumor Xenograft Implantation animal_model->xenograft mtd Maximum Tolerated Dose (MTD) Determination xenograft->mtd efficacy Efficacy Study (Dosing & Tumor Measurement) mtd->efficacy data_analysis Data Analysis (TGI, Survival) efficacy->data_analysis pd_studies Pharmacodynamic (PD) Studies (Target Engagement) efficacy->pd_studies end End: Preclinical Candidate Selection data_analysis->end pd_studies->end

Caption: Experimental workflow for in vivo validation.

Conclusion

While direct in vivo data for this compound is not yet publicly available, its structural similarity to known SHP2 inhibitors suggests a promising avenue for investigation in oncology. The comparative data and detailed protocols provided in this guide offer a robust framework for researchers to design and execute preclinical studies to validate its in vivo efficacy. Successful validation would position this compound as a potentially valuable candidate for further drug development.

References

Unveiling the Selectivity of a Prominent Epigenetic Modulator: A Comparative Guide to the Cross-Reactivity of Mocetinostat

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 26, 2025 – In the intricate landscape of drug discovery, understanding a compound's selectivity is paramount. This guide provides a comprehensive analysis of the enzymatic cross-reactivity of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, more commonly known as Mocetinostat (formerly MGCD0103). Developed for researchers, scientists, and drug development professionals, this document objectively compares Mocetinostat's performance against its primary targets and explores its interactions with other enzyme families, supported by experimental data and detailed protocols.

Mocetinostat is a potent, orally bioavailable benzamide histone deacetylase (HDAC) inhibitor that has been the subject of numerous preclinical and clinical investigations.[1][2] Its primary mechanism of action involves the selective inhibition of Class I and IV HDACs, key enzymes in the epigenetic regulation of gene expression.[1]

Primary Target Profile: A Focus on Histone Deacetylases

Mocetinostat exhibits high affinity for a specific subset of HDAC enzymes. Its inhibitory activity is most potent against HDAC1, with nanomolar efficacy. It also demonstrates significant, albeit slightly less, potency against HDAC2, HDAC3, and HDAC11. Notably, Mocetinostat shows a clear selectivity for Class I and IV HDACs, with no significant inhibitory activity against Class II HDACs (HDAC4, 5, 6, 7, and 8).[3][4][5] This selectivity is a key characteristic that distinguishes it from other pan-HDAC inhibitors.

EnzymeIC50 (µM)Enzyme Class
HDAC10.15Class I
HDAC20.29Class I
HDAC31.66Class I
HDAC110.59Class IV
HDAC4>10Class IIa
HDAC5>10Class IIa
HDAC6>10Class IIb
HDAC7>10Class IIa
HDAC8>10Class I

Table 1: In vitro inhibitory activity of Mocetinostat against various HDAC isoforms. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Data compiled from multiple sources.[3][4][5]

Exploring Off-Target Effects and Cross-Reactivity

While highly selective within the HDAC family, the broader enzymatic cross-reactivity of Mocetinostat is a critical consideration for its therapeutic development and use as a research tool. Investigations into its off-target effects have revealed interactions with key cellular signaling pathways and structural components.

Impact on Kinase Signaling Pathways

Preclinical studies have indicated that Mocetinostat can modulate the activity of critical kinase signaling pathways, including the PI3K/Akt pathway. This pathway is a central regulator of cell growth, proliferation, and survival. While direct enzymatic inhibition data against a broad kinase panel is not extensively published, the observed downstream effects suggest a potential for cross-reactivity.

A recent single-cell proteomics study, however, did not identify significant, widespread off-target protein abundance changes following Mocetinostat treatment, with the most notable effects being on histone acetylation and a significant alteration in S100A9/A8 protein abundance.[6] This suggests that while Mocetinostat may influence kinase signaling cascades, it may not act as a direct, potent inhibitor of a wide range of kinases.

Microtubule Destabilization

Interestingly, Mocetinostat has been reported to possess microtubule-destabilizing activity.[1][7] This is a noteworthy off-target effect, as microtubules are crucial for cell division, motility, and intracellular transport. This property could contribute to its overall anti-cancer effects but also needs to be considered for potential side effects.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are essential.

HDAC Inhibition Assay

A common method to determine the inhibitory potency of compounds against HDAC enzymes is a fluorometric assay using a synthetic substrate.

Protocol:

  • Enzyme and Compound Preparation: Purified recombinant human HDAC enzymes are used. Mocetinostat is serially diluted in an appropriate buffer (e.g., 25 mM HEPES pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Reaction Initiation: The HDAC enzyme is pre-incubated with varying concentrations of Mocetinostat for a defined period (e.g., 10 minutes) at room temperature.

  • Substrate Addition: The fluorogenic substrate, Boc-Lys(Ac)-AMC, is added to initiate the deacetylation reaction. The reaction is incubated at 37°C.

  • Development: A developer solution containing a protease (e.g., trypsin) is added. The protease cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.

  • Detection: The fluorescence is measured using a microplate reader at an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of PI3K/Akt Pathway Modulation

This technique is used to assess the effect of a compound on the phosphorylation status of key proteins within a signaling pathway.

Protocol:

  • Cell Culture and Treatment: Cancer cell lines are cultured and treated with various concentrations of Mocetinostat for a specified duration (e.g., 24 hours).

  • Cell Lysis: Cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of PI3K and Akt.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the effect of the treatment.

Visualizing the Molecular Interactions

To better understand the biological context of Mocetinostat's activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

HDAC_Inhibition_Pathway Mechanism of HDAC Inhibition by Mocetinostat cluster_nucleus Cell Nucleus DNA DNA Histone Histone Proteins DNA->Histone wraps around Chromatin Condensed Chromatin (Gene Silencing) Histone->Chromatin Open_Chromatin Open Chromatin (Gene Transcription) Chromatin->Open_Chromatin Acetylation HAT Histone Acetyltransferases (HATs) HAT->Histone Adds Acetyl Groups HDAC Histone Deacetylases (HDACs) (Class I & IV) HDAC->Histone Removes Acetyl Groups Mocetinostat Mocetinostat Mocetinostat->HDAC Inhibits

Caption: Mechanism of HDAC Inhibition by Mocetinostat.

Western_Blot_Workflow Western Blot Experimental Workflow A 1. Cell Treatment (e.g., with Mocetinostat) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis G->H

Caption: Western Blot Experimental Workflow.

Conclusion

Mocetinostat is a selective inhibitor of Class I and IV histone deacetylases, with well-characterized potent activity against HDACs 1, 2, 3, and 11. While its primary targets are within the HDAC family, this guide highlights its known off-target effects, including the modulation of the PI3K/Akt signaling pathway and destabilization of microtubules. The provided experimental protocols offer a foundation for researchers to conduct their own investigations into the cross-reactivity of this and other compounds. A thorough understanding of a drug candidate's full interaction profile is crucial for advancing safe and effective therapies.

References

Benchmarking the Antioxidant Capacity of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant potential of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document focuses on benchmarking its anticipated antioxidant capacity against well-established antioxidant standards: Trolox, Ascorbic Acid, and Butylated Hydroxytoluene (BHT). The comparison is supported by a review of the antioxidant activity of structurally related pyrimidine and pyrido[1,2-a]pyrimidin-4-one derivatives and established experimental data for the standard compounds.

Comparative Analysis of Antioxidant Capacity

To provide a quantitative benchmark, the following table summarizes the reported 50% inhibitory concentration (IC50) values for standard antioxidants across common in vitro assays. A lower IC50 value indicates a higher antioxidant potency.

Antioxidant AssayTrolox (IC50)Ascorbic Acid (IC50)Butylated Hydroxytoluene (BHT) (IC50)This compound (IC50)
DPPH Radical Scavenging ~3 µg/mLWide range reported, e.g., ~5 µg/mL[7], 3.37 µg/mL[8], and others[9][10][11][12]Wide range reported, e.g., 8.5 µM[7][13], 171.7 ± 8.2 µg/mL[14], 0.04 mg/mL[15]Data not available
ABTS Radical Scavenging ~3 µg/mL[7], TEAC often used as a standard[16][17]IC50 values vary with experimental conditions[9]Data varies across studiesData not available
Ferric Reducing Antioxidant Power (FRAP) Used as a standard for comparison[17]Often used as a positive control[18]Data not readily available in comparative formatData not available

Experimental Protocols

The following are detailed methodologies for the key experiments cited, which are standard assays for evaluating antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[19][20]

  • Principle: The DPPH radical has a deep violet color with a maximum absorbance at approximately 517 nm.[19][20] When reduced by an antioxidant, the color changes to a pale yellow, resulting in a decrease in absorbance.[19]

  • Reagent Preparation:

    • DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[19]

  • Assay Procedure (Microplate Method):

    • Aliquots of the test compound (this compound) and standard antioxidants are prepared in a series of dilutions.

    • In a 96-well plate, add a specific volume of each dilution to the wells.

    • Add the DPPH working solution to each well and mix.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[21]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[19]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[7][22]

  • Principle: The reduction of the blue/green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[22]

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Solution: The ABTS•+ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[22][23] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[22]

  • Assay Procedure:

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of ~0.70 at 734 nm.

    • Aliquots of the test compound and standard antioxidants at various concentrations are added to the ABTS•+ solution.

    • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

    • The absorbance is measured at 734 nm.

  • Data Analysis: The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[17]

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).[24]

  • Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form (Fe²⁺) at low pH results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.

  • Reagent Preparation:

    • FRAP Reagent: Prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Assay Procedure:

    • The FRAP reagent is pre-warmed to 37°C.

    • A small volume of the test sample is added to the FRAP reagent.

    • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).

  • Data Analysis: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known concentration of Fe²⁺. The results are expressed as Fe²⁺ equivalents.

Visualizations

Signaling Pathway

Antioxidant Mechanism of Action General Antioxidant Mechanism against Oxidative Stress ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage causes NeutralizedROS Neutralized ROS ROS->NeutralizedROS is scavenged by HealthyCell Healthy Cell Function CellularDamage->HealthyCell prevents Antioxidant Antioxidant (e.g., 2-Hydroxy-9-methyl-4H- pyrido[1,2-a]pyrimidin-4-one) Antioxidant->NeutralizedROS donates electron/ hydrogen atom NeutralizedROS->HealthyCell promotes

Caption: General mechanism of antioxidant action against reactive oxygen species (ROS).

Experimental Workflow

Antioxidant Assay Workflow General Workflow for In Vitro Antioxidant Capacity Assays cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PrepCompound Prepare Test Compound and Standards Mix Mix Compound/ Standard with Reagent PrepCompound->Mix PrepReagent Prepare Assay Reagent (DPPH/ABTS/FRAP) PrepReagent->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate Compare Compare with Standards Calculate->Compare

Caption: A generalized workflow for determining antioxidant capacity using common in vitro assays.

References

A Comparative Analysis of the Anti-Inflammatory Potential of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative framework for evaluating the potential anti-inflammatory effects of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one against well-established anti-inflammatory drugs: Indomethacin (a non-selective COX inhibitor), Celecoxib (a selective COX-2 inhibitor), and Dexamethasone (a corticosteroid). The comparison is based on key inflammatory markers, including cyclooxygenase (COX) enzymes, nitric oxide (NO) production, and pro-inflammatory cytokines. Detailed experimental protocols for assessing these markers are also provided to facilitate further research.

Comparative Data on Standard Anti-Inflammatory Drugs

The following table summarizes the inhibitory activities of standard anti-inflammatory drugs against key inflammatory mediators. This data serves as a benchmark for the expected potency of a novel anti-inflammatory compound.

DrugTargetAssayIC50 ValueReference
Indomethacin COX-1In vitro enzyme assay18 nM[4][5]
COX-2In vitro enzyme assay26 nM[4][5]
Celecoxib COX-1In vitro enzyme assay2800 nM[6]
COX-2In vitro enzyme assay40 nM[7]
Dexamethasone iNOSLPS-stimulated macrophagesDose-dependent inhibition (0.1-10 µM)[8][9]

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below.

Cyclooxygenase (COX) Inhibition Assay (Fluorometric Method)

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compound (this compound) and standard drugs (Indomethacin, Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare test compounds and controls by dissolving them in a suitable solvent (e.g., DMSO) and diluting them to the desired concentrations in COX Assay Buffer.[10]

  • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.[11]

  • Add the appropriate COX enzyme (COX-1 or COX-2) to the reaction mixture.[11]

  • Pipette the reaction mixture into the wells of the 96-well plate.

  • Add the test compound or control to the respective wells. Include wells for enzyme control (no inhibitor) and inhibitor control (a known COX inhibitor like Celecoxib for COX-2).[10]

  • Initiate the reaction by adding the arachidonic acid solution to all wells.[12]

  • Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically at 25°C for 5-10 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of NO production by macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Lipopolysaccharide (LPS)

  • Test compound and standard drug (Dexamethasone)

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)[13]

  • Sodium nitrite (for standard curve)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[14]

  • Pre-treat the cells with various concentrations of the test compound or Dexamethasone for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.[15]

  • After incubation, collect the cell culture supernatant.

  • Add an equal volume of the supernatant and Griess Reagent to a new 96-well plate.[16]

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.[16]

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in the samples from the standard curve.

  • Determine the percent inhibition of NO production by the test compound compared to the LPS-stimulated control.

Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA)

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cell line or human peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium and supplements

  • LPS

  • Test compound and standard drug (Dexamethasone)

  • ELISA kit for human or mouse TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • Wash buffer and assay diluent

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at room temperature.[17]

  • Wash the plate and block non-specific binding sites with a blocking buffer.[17]

  • Seed and culture cells (e.g., RAW 264.7) and treat them with the test compound and/or LPS as described in the NO assay.

  • Collect the cell culture supernatants.

  • Add the standards and samples (supernatants) to the coated plate and incubate.[18]

  • Wash the plate and add the biotinylated detection antibody. Incubate.[18]

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.[17]

  • Wash the plate and add the TMB substrate solution to develop the color.[19]

  • Stop the reaction with a stop solution.

  • Measure the absorbance at 450 nm.[19]

  • Generate a standard curve and calculate the concentration of the cytokine in the samples.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the assessment of anti-inflammatory compounds.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cell Membrane cluster_2 Inhibitors Inflammatory Stimuli Inflammatory Stimuli COX-2 (inducible) COX-2 (inducible) Inflammatory Stimuli->COX-2 (inducible) Induces Expression Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) Standard NSAIDs (e.g., Indomethacin) Standard NSAIDs (e.g., Indomethacin) Standard NSAIDs (e.g., Indomethacin)->COX-1 (constitutive) Standard NSAIDs (e.g., Indomethacin)->COX-2 (inducible) COX-2 Selective Inhibitors (e.g., Celecoxib) COX-2 Selective Inhibitors (e.g., Celecoxib) COX-2 Selective Inhibitors (e.g., Celecoxib)->COX-2 (inducible) This compound This compound This compound->COX-2 (inducible) Potential Target

Caption: Cyclooxygenase (COX) Inflammatory Pathway.

G Start Start Cell Seeding (e.g., RAW 264.7) Cell Seeding (e.g., RAW 264.7) Start->Cell Seeding (e.g., RAW 264.7) Pre-treatment with Compound Pre-treatment with Compound Cell Seeding (e.g., RAW 264.7)->Pre-treatment with Compound Stimulation with LPS Stimulation with LPS Pre-treatment with Compound->Stimulation with LPS Incubation (24h) Incubation (24h) Stimulation with LPS->Incubation (24h) Supernatant Collection Supernatant Collection Incubation (24h)->Supernatant Collection NO Measurement (Griess Assay) NO Measurement (Griess Assay) Supernatant Collection->NO Measurement (Griess Assay) Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) Supernatant Collection->Cytokine Measurement (ELISA) Data Analysis Data Analysis NO Measurement (Griess Assay)->Data Analysis Cytokine Measurement (ELISA)->Data Analysis End End Data Analysis->End

Caption: In Vitro Anti-Inflammatory Assay Workflow.

G Compound 2-Hydroxy-9-methyl-4H- pyrido[1,2-a]pyrimidin-4-one In_Vitro_Assays In Vitro Assays Compound->In_Vitro_Assays COX_Inhibition COX-1/COX-2 Inhibition In_Vitro_Assays->COX_Inhibition NO_Production Nitric Oxide Production In_Vitro_Assays->NO_Production Cytokine_Release Pro-inflammatory Cytokine (TNF-α, IL-6) Release In_Vitro_Assays->Cytokine_Release Comparison Comparison with Standard Drugs COX_Inhibition->Comparison NO_Production->Comparison Cytokine_Release->Comparison Evaluation Evaluation of Anti-inflammatory Potential Comparison->Evaluation

Caption: Logical Flow for Evaluating Anti-inflammatory Potential.

References

A Comparative Guide to Reference Standards for the Analysis of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and characterization of reference standards are paramount for accurate analytical results. This guide provides a comparative overview of reference standards for the analysis of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a key heterocyclic motif in medicinal chemistry.

Physicochemical Properties
PropertyValue
CAS Number 17326-09-9
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO and methanol

Commercial Reference Standards: A Comparative Overview

SupplierGradePurity (Typical)Analytical Techniques Provided
Supplier A Research Grade≥98% (HPLC)HPLC, ¹H NMR
Supplier B Analytical Standard≥99.5% (HPLC)HPLC, ¹H NMR, Mass Spectrometry
Supplier C Custom SynthesisAs per requestFull characterization available

Note: The information above is a generalized representation. Researchers should always refer to the supplier's specific Certificate of Analysis for detailed information.

Analytical Methodologies for Quality Control

The quality of a reference standard is ascertained through a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for purity determination.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A robust HPLC method is crucial for determining the purity of this compound and separating it from potential impurities.

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Experimental Protocol:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed in the same solvent and at a similar concentration.

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Structural Elucidation Techniques

¹H NMR and Mass Spectrometry are used to confirm the chemical structure of the reference standard.

  • ¹H NMR Spectroscopy: Provides information on the structure and proton environment of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Potential Impurities

Impurities in the reference standard can arise from the synthetic route or degradation. Common potential impurities for pyrido[1,2-a]pyrimidin-4-one derivatives may include starting materials, by-products, and degradation products.

Impurity TypePotential Source
Starting Materials Incomplete reaction
By-products Side reactions during synthesis
Degradation Products Exposure to light, heat, or moisture

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of a this compound sample using a reference standard.

analytical_workflow Analytical Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis Analytical Instrumentation cluster_data Data Interpretation ref_std Reference Standard dissolve_ref Dissolve in Solvent ref_std->dissolve_ref test_sample Test Sample dissolve_sample Dissolve in Solvent test_sample->dissolve_sample hplc HPLC Analysis dissolve_ref->hplc nmr ¹H NMR Analysis dissolve_ref->nmr ms MS Analysis dissolve_ref->ms dissolve_sample->hplc purity Purity Assessment hplc->purity identity Structural Confirmation nmr->identity ms->identity report Generate Report purity->report identity->report

Caption: Workflow for the analysis of this compound.

Signaling Pathway Context

While this compound is primarily a synthetic building block, the broader class of pyrido[1,2-a]pyrimidin-4-one derivatives has been investigated for various biological activities, often involving interactions with cellular signaling pathways. The diagram below illustrates a generalized signaling pathway that could be modulated by such compounds, leading to a therapeutic effect.

signaling_pathway Generalized Signaling Pathway for Pyrido[1,2-a]pyrimidin-4-one Derivatives compound Pyrido[1,2-a]pyrimidin-4-one Derivative receptor Cell Surface Receptor compound->receptor Binds to kinase_cascade Kinase Cascade receptor->kinase_cascade Activates/Inhibits transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response Leads to

Caption: Generalized signaling pathway potentially modulated by pyrido[1,2-a]pyrimidin-4-one derivatives.

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal and Safety Data

ParameterInformationSource Analogy
Waste Classification Hazardous Chemical WasteGeneral laboratory chemical disposal guidelines
Primary Disposal Method Incineration at a licensed facility[1]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coat[1]
Incompatible Materials Strong oxidizing agents[2]
Spill Cleanup Absorb with inert material, collect in a sealed container[3]

This guide provides detailed procedures for the safe and proper disposal of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a crucial step in maintaining laboratory safety and environmental compliance. The following protocols are based on established best practices for the disposal of heterocyclic organic compounds.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard procedure for disposing of this compound in a laboratory setting.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound and any materials grossly contaminated with the solid compound (e.g., weighing papers, contaminated gloves) should be placed in a designated, clearly labeled hazardous waste container. The container must be made of a compatible material, such as high-density polyethylene, and feature a secure, tight-fitting lid.[4]

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent, the entire solution must be treated as hazardous waste. Collect this liquid waste in a sealable, chemical-resistant container. It is critical to segregate halogenated and non-halogenated solvent waste into separate containers to prevent dangerous reactions.[4]

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Irritant").

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound or its waste. This includes:

    • Chemical-resistant gloves (nitrile is a suitable option).

    • Safety glasses or goggles to protect from splashes or dust.

    • A fully buttoned laboratory coat.

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

3. Storage of Chemical Waste:

  • Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • Ensure containers are kept tightly sealed except when adding waste.[4]

  • The storage area must be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials like strong oxidizing agents.[2][4]

4. Spill and Contamination Cleanup:

  • Minor Spills: For small spills of the solid compound, carefully sweep up the material using spark-proof tools and place it into a designated hazardous waste container.[4] Avoid generating dust.

  • Clean the affected area with a suitable solvent and absorbent pads. All cleanup materials must be disposed of as hazardous waste.

  • Major Spills: In the event of a large spill, or if you feel it is unsafe to manage, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's licensed waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.[3] Discharge into the environment must be avoided.[3]

  • The recommended method of disposal is incineration at a permitted hazardous waste facility, which ensures the complete destruction of the compound.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G start Identify Waste Containing This compound is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste Container: - Unused Compound - Contaminated PPE - Weigh Boats is_solid->solid_waste Solid liquid_waste Liquid Waste Container: - Compound in Solution is_solid->liquid_waste Liquid store Store in designated Satellite Accumulation Area (SAA) solid_waste->store halogenated Is the solvent halogenated? liquid_waste->halogenated non_halogenated_container Non-Halogenated Solvent Waste halogenated->non_halogenated_container No halogenated_container Halogenated Solvent Waste halogenated->halogenated_container Yes non_halogenated_container->store halogenated_container->store dispose Arrange for pickup by licensed waste disposal vendor store->dispose end Proper Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 17326-09-9). Given the limited specific toxicological data for this compound, a cautious approach is imperative. The following guidelines are based on the known hazards of the parent compound, 4H-Pyrido[1,2-a]pyrimidin-4-one, and general best practices for handling novel heterocyclic compounds.

Hazard Assessment

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

The introduction of hydroxyl and methyl groups can alter the toxicological properties of a molecule. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may have similar or potentially greater toxicity. Long-term exposure effects are unknown.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure.

Task/Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsDouble-layered nitrile glovesFull-length lab coatN95 respirator or use in a ventilated enclosure
Solution Preparation and Handling Chemical splash gogglesDouble-layered nitrile glovesChemical-resistant lab coatWork within a certified chemical fume hood
Running Reactions Chemical splash gogglesDouble-layered nitrile glovesChemical-resistant lab coatWork within a certified chemical fume hood
Work-up and Purification Chemical splash goggles and face shieldDouble-layered nitrile glovesChemical-resistant lab coatWork within a certified chemical fume hood
Waste Disposal Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant lab coatWork within a certified chemical fume hood

Experimental Protocols: Safe Handling and Operational Plan

3.1. Engineering Controls

  • All work with solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Use a ventilated enclosure for weighing and aliquoting the solid material.

  • Ensure a safety shower and eyewash station are readily accessible.

3.2. Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the required amount of the solid compound in a tared, sealed container within a ventilated enclosure or fume hood. Avoid generating dust.

  • Dissolution: Add the solvent to the solid in a closed container (e.g., a flask with a septum) within the fume hood. If heating is required, use a controlled heating mantle and ensure the setup is secure.

  • Reaction: Conduct all reactions in a well-maintained and functioning chemical fume hood. Ensure all glassware is properly clamped and secured.

  • Post-Reaction: After the reaction is complete, quench any reactive materials safely according to your specific protocol before work-up.

  • Cleaning: Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Dispose of the cleaning materials as hazardous waste.

Storage and Disposal Plan

4.1. Storage

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Segregate from food and drink.

4.2. Disposal

  • Solid Waste: Collect any solid waste contaminated with the compound in a dedicated, labeled hazardous waste container. This includes contaminated gloves, bench paper, and weighing paper.

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Procedure: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Safety Workflow Diagram

SafetyWorkflow Workflow for Handling this compound prep Preparation - Don PPE - Prepare Fume Hood weigh Weighing (in ventilated enclosure) prep->weigh dissolve Dissolution (in fume hood) weigh->dissolve react Reaction & Work-up (in fume hood) dissolve->react clean Decontamination - Clean workspace - Clean equipment react->clean store Storage - Tightly sealed - Cool, dry, ventilated react->store Unused Material dispose Waste Disposal - Segregate waste - Contact EHS clean->dispose

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.